2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-bromo-N-methyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYGOCXPOWBZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23543-31-9 | |
| Record name | 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide: A Covalent Modifier for Chemical Biology and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a specialized organic compound with significant potential in biochemical research and targeted drug development. By virtue of its distinct molecular architecture—featuring a reactive bromoacetamide moiety and a nitrophenyl group—this compound serves as a potent electrophilic probe. Its primary utility lies in its capacity to function as an alkylating agent, specifically for the covalent modification of nucleophilic amino acid residues within proteins. This document details the compound's physicochemical properties, provides a robust, step-by-step synthesis protocol, elucidates its mechanism of action, discusses its applications as a covalent inhibitor, and outlines critical safety and handling procedures. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery seeking to leverage covalent modifiers for probing protein function and developing novel therapeutics.
Molecular Structure and Physicochemical Properties
This compound is a substituted acetamide derivative. The core structure consists of a central acetamide group that is N-substituted with both a methyl group and a 4-nitrophenyl ring. The acetyl group is further functionalized with a bromine atom at the alpha-carbon. This bromine is a key feature, acting as an excellent leaving group and rendering the adjacent carbon highly electrophilic.
The structure and key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 23543-31-9 | ChemicalBook[2] |
| Molecular Formula | C₉H₉BrN₂O₃ | PubChem[1] |
| Molecular Weight | 273.08 g/mol | PubChem[1] |
| Appearance | Expected to be a powder or crystalline solid. | --- |
| Melting Point | 88-89 °C | ChemicalBook[2] |
| Predicted Boiling Point | 387.2 ± 27.0 °C | ChemicalBook[2] |
| Predicted Density | 1.644 ± 0.06 g/cm³ | Home Sunshine Pharma[3] |
Synthesis and Characterization
The synthesis of this compound is a two-step process starting from the commercially available 4-nitroaniline. The first step involves the selective methylation of the aniline nitrogen, followed by acylation with a bromoacetyl halide.
Synthetic Workflow Diagram
The overall synthetic strategy is depicted below.
Sources
2-bromo-N-methyl-N-(4-nitrophenyl)acetamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a valuable reagent and building block in synthetic and medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol, characterization data, reactivity, and potential applications, with a focus on its utility in drug discovery and development.
Core Compound Identity and Properties
This compound is a substituted acetamide derivative featuring a bromoacetyl group attached to a methylated aniline bearing a para-nitro substituent. This combination of functional groups, particularly the electrophilic bromoacetyl moiety, makes it a versatile alkylating agent for various nucleophiles.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 23543-31-9 | [1] |
| Molecular Formula | C₉H₉BrN₂O₃ | [1] |
| Molecular Weight | 273.08 g/mol | [1] |
| Synonyms | N-bromoacetyl-N-methyl-4-nitro-aniline, N-(2-bromomethylcarbonyl)-N-methyl-4-nitroaniline, 2-Brom-4'-nitro-N-methylacetanilid | [2] |
| Appearance | Powder or liquid | [2] |
| Melting Point | 88-89 °C (predicted) | [1][2] |
| Boiling Point | 387.2 ± 27.0 °C (predicted) | [2] |
| Density | 1.644 ± 0.06 g/cm³ (predicted) | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the acylation of N-methyl-4-nitroaniline with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride. The following protocol is a representative method based on established procedures for similar transformations.[3][4]
Proposed Synthesis Protocol
Reaction Scheme:
A plausible synthetic route.
Materials:
-
N-methyl-4-nitroaniline
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine (as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-nitroaniline (1.0 equivalent) in anhydrous DCM.
-
Add a suitable base such as triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Purification and Validation
The purity of the synthesized this compound should be assessed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to ensure it is suitable for subsequent applications.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.5-8.3 ppm), singlet for the methylene protons of the bromoacetyl group (~4.0-4.5 ppm), and a singlet for the N-methyl protons (~3.3-3.5 ppm). |
| ¹³C NMR | Carbonyl carbon (~165-170 ppm), aromatic carbons (~120-150 ppm), methylene carbon of the bromoacetyl group (~25-30 ppm), and N-methyl carbon (~35-40 ppm). |
| IR (Infrared) | Strong C=O stretch (~1680-1700 cm⁻¹), characteristic N-O stretching for the nitro group (~1520 and ~1350 cm⁻¹), and C-N stretching bands. |
| MS (Mass Spec.) | Predicted [M+H]⁺ of 272.98692 and [M+Na]⁺ of 294.96886.[5] The mass spectrum would also be expected to show a characteristic isotopic pattern for a monobrominated compound. |
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound in medicinal chemistry stems from the reactivity of the bromoacetyl group, which acts as an electrophile. This allows for the alkylation of various nucleophiles, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Key Reactions
-
Alkylation of Amines, Thiols, and Alcohols: The bromoacetyl moiety can readily react with primary and secondary amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This is a common strategy for introducing a linker or a pharmacophore into a molecule.
-
Synthesis of Heterocycles: This compound can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug scaffolds.
Potential Applications in Drug Development
While specific applications of this compound are not extensively documented, its structural motifs are found in compounds with a range of biological activities. Related bromoacetamides have been utilized in the synthesis of compounds with potential:
-
Anticancer Activity: Bromoacetamides are known to alkylate cysteine residues in proteins, a mechanism that can be exploited for the development of enzyme inhibitors, including those targeting cancer-related pathways.[6]
-
Antibacterial Properties: The N-phenylacetamide scaffold is present in a number of antibacterial agents. Derivatives of 2-bromo-N-phenylacetamides have been synthesized and shown to possess antibacterial activity.[4]
-
General Synthetic Intermediate: The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through acylation or sulfonylation, to generate libraries of compounds for high-throughput screening.
Experimental workflow for drug discovery.
Safety and Handling
Although a specific material safety data sheet (MSDS) for this compound is not widely available, based on the known hazards of similar bromoacetamides and nitroaromatic compounds, the following precautions are recommended.[7][8][9]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its ability to act as an alkylating agent, coupled with the potential for further functionalization of the nitro group, makes it an attractive starting material for the synthesis of diverse molecular libraries. While further research is needed to fully explore its applications, the information provided in this guide serves as a solid foundation for researchers and scientists working in the field of drug development.
References
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IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12). Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). This compound CAS 23543-31-9. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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- 9. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a key chemical intermediate. It covers its chemical identity, physicochemical properties, a detailed synthesis protocol, reactivity, and its applications in synthetic chemistry and drug discovery.
Chemical Identity and Nomenclature
IUPAC Name: this compound[1]
Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:
-
N-bromoacetyl-N-methyl-4-nitro-aniline
-
N-(2-bromomethylcarbonyl)-N-methyl-4-nitroaniline
-
2-Brom-4'-nitro-N-methylacetanilid[1]
CAS Number: 23543-31-9[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O₃ | [2] |
| Molecular Weight | 273.08 g/mol | [2] |
| Appearance | Powder or liquid | [1] |
| Melting Point | 88-89 °C | [1] |
| Boiling Point (Predicted) | 387.2 ± 27.0 °C | [1] |
| Density (Predicted) | 1.644 ± 0.06 g/cm³ | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of N-methyl-4-nitroaniline with bromoacetyl bromide. This reaction is a standard procedure in organic synthesis for the formation of α-bromo amides.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative method and may require optimization based on laboratory conditions and scale.
Materials:
-
N-methyl-4-nitroaniline
-
Bromoacetyl bromide
-
Anhydrous acetone (or other suitable aprotic solvent like Dichloromethane or THF)
-
A suitable base (e.g., pyridine or triethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Recrystallization solvent (e.g., ethanol or a mixture of ethyl acetate and hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-nitroaniline (1 equivalent) in anhydrous acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
To this cooled solution, add the base (1.1 equivalents).
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent to yield pure this compound.
Reactivity and Synthetic Applications
This compound is a valuable bifunctional molecule. Its reactivity is primarily dictated by the presence of the electrophilic α-bromoacetyl group and the electron-deficient nitro-substituted aromatic ring.
Alkylation Reactions
The α-bromo group makes the methylene carbon highly susceptible to nucleophilic attack. This allows for a wide range of alkylation reactions with various nucleophiles, such as amines, thiols, and carbanions. This reactivity is instrumental in the construction of more complex molecular scaffolds. For instance, the reaction with primary or secondary amines leads to the formation of α-amino acetamide derivatives, which are common motifs in medicinal chemistry.
Intermediate in Heterocyclic Synthesis
The versatile reactivity of this compound makes it a useful precursor for the synthesis of various heterocyclic compounds. The α-bromoacetyl moiety can participate in cyclization reactions with appropriate binucleophilic reagents.
Role in Drug Discovery and Medicinal Chemistry
This compound serves as a key building block in the synthesis of compound libraries for drug discovery. Its ability to undergo a variety of chemical transformations allows for the generation of a diverse set of molecules for screening against various biological targets. For example, related N-(nitrophenyl)acetamides have been used in the synthesis of compounds with potential anticancer activities. The nitro group can be readily reduced to an amino group, which can then be further functionalized, expanding the chemical diversity of the resulting products.
The following diagram illustrates the key reactive sites and potential transformations of this compound:
Caption: Reactivity of this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl protons (a singlet), the methylene protons of the bromoacetyl group (a singlet), and the aromatic protons on the 4-nitrophenyl ring (typically an AA'BB' system of two doublets).
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the methyl carbon, the methylene carbon bearing the bromine, the carbonyl carbon of the amide, and the carbons of the aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the amide carbonyl (C=O) stretching vibration, N-C stretching, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak. A characteristic isotopic pattern for bromine-containing fragments would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[3]
Safety and Handling
As with all α-halo ketones and amides, this compound should be handled with care in a well-ventilated fume hood. It is a potential lachrymator and skin irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an important tool for researchers and scientists in the development of novel compounds and potential therapeutic agents.
References
-
Home Sunshine Pharma. (n.d.). This compound CAS 23543-31-9. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
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Unraveling the Molecular Tactics of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide: A Guide to its Presumptive Mechanism of Action
Abstract
This technical guide delineates the putative mechanism of action for the synthetic compound 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. Drawing from the established reactivity of the α-bromoacetamide moiety and structure-activity relationships of related N-aryl acetamides, we posit a primary mechanism centered on irreversible enzyme inhibition via covalent alkylation of nucleophilic amino acid residues within protein active sites. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate this hypothesis. We present the underlying chemical principles, propose potential cellular targets, and offer detailed, self-validating experimental protocols to elucidate the compound's biological activity.
Introduction: The Chemical Architecture of a Potential Bioactive Agent
This compound is a synthetic organic compound characterized by a core acetamide structure with several key functional groups that likely dictate its biological activity.[1][2] The presence of a bromine atom on the α-carbon to the carbonyl group renders this position highly electrophilic and susceptible to nucleophilic attack.[3] This inherent reactivity is a hallmark of α-haloacetamides, a class of compounds frequently employed as covalent modifiers of proteins.[3][4]
The N-methyl-N-(4-nitrophenyl) group likely modulates the compound's physicochemical properties, such as solubility, lipophilicity, and its ability to interact with specific binding pockets within target proteins, potentially conferring a degree of target specificity. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the aromatic ring and may play a role in target recognition or metabolic stability. While limited direct data exists for this specific molecule, related N-aryl acetamide derivatives have been explored for various biological activities, including antimicrobial and anticancer properties.[5][6][7][8]
Proposed Core Mechanism: Irreversible Covalent Inhibition
The central hypothesis for the mechanism of action of this compound is its function as an irreversible covalent inhibitor of specific enzymes. This proposed mechanism is predicated on the chemical reactivity of the α-bromoacetamide moiety.
The α-carbon, situated adjacent to the electron-withdrawing carbonyl group and bearing a good leaving group (bromide), is a potent electrophile. It is highly susceptible to nucleophilic attack by amino acid residues with available lone pairs of electrons, most notably the thiol group of cysteine and the imidazole side chain of histidine.[3] This interaction results in the formation of a stable covalent bond between the compound and the protein, leading to irreversible inhibition of the enzyme's catalytic function.[9][10]
This mechanism of action is depicted in the following signaling pathway diagram:
Caption: Proposed mechanism of irreversible enzyme inhibition.
Potential Molecular Targets and Biological Consequences
While the precise molecular targets of this compound are yet to be identified, the covalent modification mechanism suggests that enzymes relying on cysteine or histidine residues for their catalytic activity are plausible candidates. Examples of such enzymes are prevalent in numerous critical cellular pathways, including:
-
Proteases: Cysteine proteases (e.g., caspases, cathepsins)
-
Kinases: Certain kinases with accessible cysteine residues in or near the active site.
-
Metabolic Enzymes: Enzymes involved in pathways such as glycolysis or fatty acid metabolism.[10]
-
Deubiquitinases (DUBs)
Inhibition of these targets could lead to a range of biological outcomes, including the induction of apoptosis, disruption of cell signaling cascades, or metabolic reprogramming. The potential for anticancer activity has been noted for other phenylacetamide derivatives.[6][8]
Experimental Validation Protocols
To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a framework for validation.
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol aims to determine if this compound can inhibit the activity of a model enzyme known to be susceptible to alkylating agents, such as papain (a cysteine protease).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of papain in a suitable assay buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT for activation).
-
Prepare a stock solution of a fluorogenic papain substrate (e.g., N-α-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride) in DMSO.
-
-
Enzyme Inhibition Assay:
-
In a 96-well black microplate, add the assay buffer.
-
Add varying concentrations of this compound (and a DMSO vehicle control).
-
Add activated papain to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for potential covalent modification.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
-
Plot the percentage of enzyme activity versus the inhibitor concentration and determine the IC₅₀ value.
-
To assess time-dependent inhibition (a hallmark of irreversible inhibitors), pre-incubate the enzyme with the inhibitor for varying durations before adding the substrate.
-
| Parameter | Description | Example Value |
| Enzyme | Model Cysteine Protease | Papain |
| Substrate | Fluorogenic Peptide | BZ-Arg-AMC |
| Inhibitor Conc. Range | To determine IC₅₀ | 0.1 µM - 100 µM |
| Pre-incubation Time | To assess irreversibility | 0, 15, 30, 60 min |
| Assay Buffer | Maintains optimal pH | 100 mM NaPO₄, pH 6.5 |
Protocol 2: Mass Spectrometry-Based Identification of Covalent Adducts
This protocol is designed to confirm the covalent modification of a target protein and identify the specific amino acid residue(s) modified by the compound.
Methodology:
-
Incubation: Incubate the target protein (e.g., papain) with an excess of this compound (and a control without the compound) for a sufficient time to ensure modification.
-
Sample Preparation:
-
Remove excess, unbound inhibitor using a desalting column.
-
Denature, reduce, and alkylate the protein sample (using a standard proteomics workflow).
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting MS/MS data against the protein sequence, specifying a variable modification on cysteine and histidine residues corresponding to the mass of the N-methyl-N-(4-nitrophenyl)acetamide moiety (mass of the compound minus the mass of bromine).
-
-
Data Analysis:
-
Identify the peptide(s) containing the mass shift.
-
The MS/MS fragmentation pattern will confirm the specific amino acid residue that has been covalently modified.
-
Sources
- 1. This compound | C9H9BrN2O3 | CID 22668375 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Activity of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
Abstract
The landscape of drug discovery is in constant pursuit of novel chemical entities with therapeutic potential. The compound 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a structurally distinct molecule, sits at the intersection of several classes of compounds known for their profound biological effects. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to explore its potential. By leveraging established knowledge of bromoacetamide derivatives, nitroaromatic compounds, and N-phenylacetamides, we will delineate a scientifically-grounded rationale for investigating the antimicrobial and anticancer activities of this molecule. This document details plausible synthesis routes, proposes specific mechanisms of action, and provides robust, step-by-step experimental protocols for the validation of these hypotheses.
Introduction: Rationale for Investigation
The chemical architecture of this compound presents a compelling case for biological investigation. It is a composite of three key functional moieties, each contributing to a high probability of bioactivity:
-
The α-Bromoacetamide Group: This is a potent electrophilic moiety. The α-bromo group makes the acetyl component highly susceptible to nucleophilic substitution by residues such as cysteine or histidine within protein active sites.[1] This reactivity is a cornerstone of covalent inhibitors and has been exploited in the development of various therapeutic agents. N-Bromoacetamide itself is a known tool for protein modification and inactivation.[2][3]
-
The N-(4-nitrophenyl) Group: The nitroaromatic system is a well-known pharmacophore and a crucial intermediate in the synthesis of many active pharmaceutical ingredients.[1][4] The strong electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties and can be critical for receptor binding or metabolic activation.[1] While some nitroaromatics can exhibit toxicity through metabolic reduction, this same pathway can be exploited for targeted effects, such as in hypoxic cancer cells.[5]
-
The N-methyl Group: The substitution on the amide nitrogen introduces a steric and electronic modification compared to a secondary amide. This can influence the molecule's conformation, lipophilicity, and metabolic stability, potentially fine-tuning its biological activity and pharmacokinetic profile.
Derivatives of N-phenylacetamide are widely recognized for their diverse pharmacological properties, including antimicrobial and anticancer effects.[6][7][8] Given this convergence of reactive and electronically significant functional groups, we hypothesize that this compound is a prime candidate for exhibiting potent antimicrobial and anticancer activities.
Synthesis and Physicochemical Characterization
To enable biological evaluation, a reliable synthetic route is paramount. The most direct approach for synthesizing the title compound is through the acylation of N-methyl-4-nitroaniline with bromoacetyl bromide.
Proposed Synthesis Workflow
The synthesis is a straightforward, single-step amide bond formation.
Caption: Proposed synthesis workflow for this compound.
Detailed Synthesis Protocol
-
Materials: N-methyl-4-nitroaniline, Bromoacetyl bromide, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Silica gel for column chromatography.
-
Procedure:
-
To a solution of N-methyl-4-nitroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add triethylamine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Physicochemical Properties
A summary of the key physicochemical properties for C₉H₉BrN₂O₃ is presented below.[9]
| Property | Value |
| Molecular Weight | 273.08 g/mol |
| Molecular Formula | C₉H₉BrN₂O₃ |
| CAS Number | 23543-31-9[10] |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Potential Biological Activity I: Antimicrobial Efficacy
The presence of the reactive bromoacetamide moiety strongly suggests potential as an antimicrobial agent.[7][11] Many antimicrobial agents function by irreversibly inhibiting essential bacterial enzymes.
Proposed Mechanism of Action: Covalent Enzyme Inhibition
We hypothesize that the compound acts as an irreversible inhibitor of key bacterial enzymes that possess a nucleophilic residue (e.g., cysteine) in their active site. The α-bromoacetamide acts as an electrophile, which is attacked by the thiol group of a cysteine residue, forming a stable covalent bond and rendering the enzyme inactive. This leads to the disruption of critical metabolic or structural pathways, ultimately resulting in bacterial cell death.
Caption: Proposed mechanism of antimicrobial action via covalent enzyme inhibition.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that visibly inhibits microbial growth.
-
Materials: Test compound, Dimethyl sulfoxide (DMSO), Mueller-Hinton Broth (MHB), 96-well microtiter plates, Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922), Positive control antibiotic (e.g., Ciprofloxacin), Spectrophotometer (plate reader).
-
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).
-
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound and controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be confirmed by reading the optical density at 600 nm.
-
Data Presentation: MIC Values
Results should be summarized in a table for clear comparison.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | |
| Escherichia coli | Negative | |
| Pseudomonas aeruginosa | Negative | |
| Enterococcus faecalis | Positive |
Potential Biological Activity II: Anticancer Effects
Many compounds containing nitrophenyl and acetamide moieties have demonstrated significant anticancer activity.[8][12] The electrophilic nature of the bromoacetamide group, combined with the electronic properties of the nitrophenyl ring, suggests a potential for cytotoxicity against cancer cells.
Proposed Mechanism of Action: Induction of Apoptosis
A plausible mechanism for anticancer activity is the induction of programmed cell death, or apoptosis. This could be initiated by several upstream events:
-
Alkylation of Key Proteins: The compound could covalently modify and inhibit proteins essential for cell survival and proliferation, such as kinases or transcription factors, triggering cellular stress.
-
Generation of Reactive Oxygen Species (ROS): The nitro group can be metabolically reduced, particularly in the hypoxic environment of tumors, leading to the formation of ROS. Elevated ROS levels can damage cellular components and initiate the apoptotic cascade.
This cellular stress often converges on the mitochondrial pathway of apoptosis, leading to the release of cytochrome c, activation of caspases, and eventual cell death.
Caption: A potential signaling pathway for compound-induced apoptosis.
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials: Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer), complete cell culture medium (e.g., DMEM with 10% FBS), 96-well cell culture plates, Test compound in DMSO, MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., acidified isopropanol), Microplate reader.
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., from 0.1 to 100 µM). Include vehicle controls (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.
-
Data Presentation: IC₅₀ Values
Summarize the cytotoxicity results in a clear, tabular format.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | |
| A549 | Lung Carcinoma | |
| HCT116 | Colon Carcinoma | |
| HEK293 | Normal Kidney (Control) |
Conclusion and Future Directions
The structural features of this compound provide a strong scientific basis for hypothesizing significant antimicrobial and anticancer activities. The presence of a reactive electrophilic center and an electronically tuned aromatic system makes it a compelling candidate for further investigation. The experimental frameworks provided in this guide offer a clear and robust pathway for validating these hypotheses.
Successful identification of activity should be followed by more advanced studies, including:
-
Mechanism of Action Studies: Elucidating the specific molecular targets through proteomics or genetic approaches.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce potential toxicity.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of infection or cancer.
-
ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profile to determine its drug-like properties.
This technical guide serves as a foundational roadmap for unlocking the therapeutic potential of this compound, a promising but underexplored molecule in the vast chemical space of drug discovery.
References
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PMC - PubMed Central. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. [Link]
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PubChem. This compound. [Link]
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IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]
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PubChem. 2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide. [Link]
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PubChem. N-(4-Methyl-3-nitrophenyl)acetamide. [Link]
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PubChem. N-(2-bromo-4-nitrophenyl)acetamide. [Link]
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Journal of Electrochemical Science and Engineering. Synthesis and antioxidant activity of six novel N-ferrocenyl-methyl-N-(nitrophenyl)- and -N-(cyanophenyl)-acetamides. [Link]
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NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]
- Google Patents. Method for synthesizing bromoacetamide.
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ResearchGate. Design, Synthesis, and Biological Evaluation of 2‐(2‐Bromo‐3‐nitrophenyl)‐5‐phenyl‐1,3,4‐oxadiazole Derivatives as Possible Anti‐Breast Cancer Agents. [Link]
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PubMed. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. [Link]
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PMC - NIH. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
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MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
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MDPI. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]
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PMC. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. [Link]
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PubMed. 2-Bromo-2-methyl-N-(4-nitro-phen-yl)propanamide. [Link]
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ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
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MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]
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The Synthetic Versatility of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide: A Gateway to Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, haloacetamides have emerged as powerful intermediates, prized for their reactivity and ability to participate in a diverse array of chemical transformations. This guide focuses on a particularly valuable, yet specific, member of this class: 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide .
This compound, characterized by a reactive α-bromoacetyl group appended to an N-methyl-4-nitroaniline core, serves as a critical linchpin in the synthesis of complex molecular architectures. The presence of the electrophilic carbon adjacent to the carbonyl group, combined with the electron-withdrawing nature of the nitrophenyl moiety, renders it an excellent substrate for nucleophilic substitution and a precursor for various heterocyclic systems.
This technical guide will provide a comprehensive overview of the synthesis, properties, and, most importantly, the diverse applications of this compound. We will delve into its pivotal role in the synthesis of kinase inhibitors, its utility in the construction of medicinally relevant heterocyclic scaffolds, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Synthesis
Before exploring its applications, it is essential to understand the fundamental properties and synthesis of this compound.
Table 1: Physicochemical Properties[1]
| Property | Value |
| CAS Number | 23543-31-9 |
| Molecular Formula | C₉H₉BrN₂O₃ |
| Molecular Weight | 273.08 g/mol |
| Appearance | Off-white to yellow solid (predicted) |
| Melting Point | 88-89 °C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of N-methyl-4-nitroaniline with a bromoacetyl halide. This straightforward yet crucial reaction establishes the reactive α-bromoacetamide moiety.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar N-aryl-2-bromoacetamides.[1]
Materials:
-
N-methyl-4-nitroaniline
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (or other suitable base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-nitroaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the cooled solution.
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirring solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture.
-
Cooling to 0 °C: The acylation reaction is exothermic; cooling helps to control the reaction rate and minimize the formation of byproducts.
-
Triethylamine: Acts as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation.
-
Aqueous Workup: The sodium bicarbonate wash neutralizes any remaining acid, and the water and brine washes remove water-soluble impurities.
Core Applications in Medicinal Chemistry
The synthetic utility of this compound is most prominently demonstrated by its application as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.
A Crucial Intermediate in the Synthesis of Nintedanib
Nintedanib is a potent triple angiokinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It is approved for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. The synthesis of a key precursor to Nintedanib relies on the nucleophilic substitution of the bromine atom in this compound.
While many synthetic routes for Nintedanib utilize the chloro-analog, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, the bromo-derivative is expected to exhibit higher reactivity towards nucleophilic substitution due to the better leaving group ability of bromide compared to chloride.
Workflow: Synthesis of a Nintedanib Precursor
Caption: Synthetic pathway to Nintedanib highlighting the role of the bromoacetamide intermediate.
The initial step involves the reaction of this compound with N-methylpiperazine. The secondary amine of the piperazine acts as a nucleophile, displacing the bromide to form N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. This intermediate then undergoes reduction of the nitro group to an amine, which is subsequently coupled with the indolinone core to yield Nintedanib.
Precursor for Other Kinase Inhibitors
The structural motif derived from this compound is found in other kinase inhibitors beyond Nintedanib. The bromo-N-methyl-anilino-acetamide substructure serves as a versatile scaffold that can be elaborated to target various kinase enzymes. For instance, analogues of Nintedanib and other kinase inhibitors like Hesperadin have been synthesized using similar strategies.[2] The ability to readily introduce different nucleophiles in place of the bromine atom allows for the generation of libraries of compounds for screening against different kinase targets.
Application in the Synthesis of Heterocyclic Compounds
Beyond its role in the synthesis of established drugs, this compound is a valuable precursor for a variety of heterocyclic compounds, many of which possess significant biological activity. The α-bromoacetamide functionality is a classic electrophilic component in cyclization reactions.
Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. A common synthetic route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In a related approach, this compound can be used to alkylate the sulfur atom of 2-mercaptobenzimidazole, followed by further synthetic manipulations.
Workflow: Potential Synthesis of Benzimidazole Derivatives
Caption: A potential pathway for the synthesis of benzimidazole-containing compounds.
Synthesis of Thiazoles
Thiazole and its derivatives are another important class of heterocyclic compounds with diverse biological activities. The Hantzsch thiazole synthesis is a classic method for their preparation, which involves the reaction of an α-haloketone with a thioamide. A similar strategy can be envisioned for this compound, where it reacts with a thiourea or thioamide to form a thiazole ring.
For example, the reaction of α-bromoacetophenones with thioureas is a known method to produce thiocarbamidoacetophenones, which can then be cyclized.[2] By analogy, this compound could react with various thioureas to generate intermediates that, upon cyclization, would yield substituted aminothiazoles.
Conclusion
This compound is a highly valuable and versatile intermediate in organic and medicinal chemistry. Its primary application as a key building block in the synthesis of the multi-kinase inhibitor Nintedanib underscores its importance in the pharmaceutical industry. The reactivity of its α-bromoacetyl group allows for facile nucleophilic substitutions, enabling the construction of complex molecular architectures.
Furthermore, its potential as a precursor for a wide range of heterocyclic compounds, including benzimidazoles and thiazoles, opens up avenues for the discovery of new bioactive molecules. The synthetic protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, empowering them to leverage the full potential of this important chemical entity in their drug discovery and development programs.
References
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- Iqbal, M. A., et al. (2017). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- Marek, L., et al. (2021). Synthesis of the Kinase Inhibitors Nintedanib, Hesperadin, and Their Analogues Using the Eschenmoser Coupling Reaction. The Journal of Organic Chemistry, 86(15), 10621–10629.
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- Aswale, S.R., et al. (2011). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 23(11), 4827-4829.
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The Enduring Legacy of N-Aryl Bromoacetamides: From Foundational Reagent to Precision Covalent Warhead
An In-Depth Technical Guide for Researchers
Abstract
The N-aryl bromoacetamide scaffold, a deceptively simple chemical architecture, represents a cornerstone in the evolution of medicinal chemistry and chemical biology. Characterized by an aromatic ring connected to a bromoacetamide moiety, this class of compounds has transitioned from a fundamental synthetic building block to a highly sophisticated tool for irreversible enzyme inhibition and protein modification. Its significance lies in the finely tuned electrophilicity of the α-bromo carbon, which serves as a "warhead" for covalently modifying nucleophilic amino acid residues, most notably cysteine. This guide provides an in-depth exploration of the history, core synthetic methodologies, and the profound impact of N-aryl bromoacetamides in modern drug discovery, offering both foundational knowledge and field-proven insights for researchers and drug development professionals.
Historical Context and Foundational Synthesis
The history of N-aryl bromoacetamides is intrinsically linked to one of the most classical transformations in organic chemistry: the acylation of anilines. While a single moment of discovery is difficult to isolate, the preparation of these compounds emerged from early 20th-century explorations into amide synthesis. The most direct and enduring method involves the reaction of an aryl amine (aniline) with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride.[1][2]
This reaction is a straightforward nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen atom attacks the electrophilic carbonyl carbon of the bromoacetyl halide. The primary challenge in this synthesis is managing the hydrogen bromide (HBr) byproduct, which is a strong acid that can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Causality in Experimental Design:
The choice of reaction conditions is dictated by the need to neutralize the acid byproduct. Early methodologies often used a slight excess of the aniline starting material, sacrificing some of it to act as a base. However, the modern, more efficient approach involves the addition of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine.[1][2] This base effectively scavenges the HBr as it forms, allowing the primary reaction to proceed to completion. The use of an inert, aprotic solvent like dichloromethane (DCM) is preferred as it readily dissolves the reactants without participating in the reaction.[1]
A related historical development is the synthesis of bromo-substituted N-aryl acetamides, such as 4-bromoacetanilide. It was quickly established that direct bromination of aniline was difficult to control, leading to multiple substitutions and oxidation.[3] Chemists discovered that by first acetylating the aniline to form acetanilide, the reactivity of the aromatic ring is attenuated. The acetyl group's electron-withdrawing nature reduces the activating effect of the nitrogen atom, allowing for controlled, regioselective monobromination, typically at the para position, before subsequent hydrolysis to yield the desired bromoaniline.[3][4] This principle of modulating reactivity through acylation underscores the foundational importance of amide chemistry in the history of aromatic compounds.
Core Synthetic Methodology: A Validated Protocol
The synthesis of N-aryl bromoacetamides remains a staple laboratory procedure. The following protocol for the preparation of 2-bromo-N-phenylacetamide is a representative example that can be adapted for various substituted anilines.
Experimental Protocol: Synthesis of 2-Bromo-N-phenylacetamide [1]
-
Reagents & Materials:
-
Aniline (0.016 mol, 1.0 equiv)
-
Bromoacetyl bromide (0.016 mol, 1.0 equiv)
-
Triethylamine (0.019 mol, ~1.2 equiv)
-
Dichloromethane (DCM), anhydrous (~50 mL)
-
Ethyl acetate (EtOAc)
-
Water (for washing)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, round-bottom flask, dropping funnel
-
-
Procedure:
-
Dissolve aniline (0.016 mol) in 40 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate dropping funnel, prepare a solution of bromoacetyl bromide (0.016 mol) in 3 mL of dichloromethane.
-
Add the bromoacetyl bromide solution dropwise to the cooled aniline solution over 10-15 minutes with continuous stirring.
-
Following the addition of the acyl bromide, add triethylamine (0.019 mol) dropwise to the reaction mixture. A precipitate (triethylammonium bromide) will form.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Take up the resulting residue in ethyl acetate (~50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer three times with water (~30 mL each) to remove the triethylammonium salt and any other water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethyl acetate to afford pure 2-bromo-N-phenylacetamide as a crystalline solid.[1]
-
Caption: General synthesis of N-aryl bromoacetamides via acylation.
The Rise of the "Covalent Warhead" in Drug Discovery
While synthetically accessible for over a century, the true potential of N-aryl bromoacetamides was unlocked with the rise of targeted covalent inhibitors in pharmacology.[5] The concept of "affinity labeling," introduced in the 1960s, proposed that a molecule could be designed with two key components: a "recognition" element that provides binding affinity for a specific protein target, and a reactive "warhead" that forms a permanent covalent bond with a nearby amino acid residue.[6][7]
N-aryl bromoacetamides are ideal scaffolds for this purpose. The aryl portion can be chemically modified to achieve specific, non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) within a protein's binding pocket, while the bromoacetamide group serves as a moderately reactive electrophile, or "warhead."[8]
The primary target for the bromoacetamide warhead is the thiol side chain of cysteine residues.[9] Cysteine is an ideal target because it has a relatively low natural abundance in proteins and its thiol group is one of the most nucleophilic amino acid side chains under physiological conditions.[9][10]
The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[11] The key steps are:
-
Deprotonation: The cysteine thiol (-SH), with a pKa typically around 8.3-8.6, exists in equilibrium with its conjugate base, the highly nucleophilic thiolate anion (-S⁻).[11] Performing the reaction at a slightly basic pH (e.g., 7.5-8.5) increases the concentration of the thiolate, accelerating the reaction.[11]
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon of the bromoacetamide (the carbon atom bonded to the bromine).
-
Bond Formation & Displacement: A stable thioether bond is formed between the cysteine sulfur and the carbon, while the bromide ion is displaced as a leaving group.[12]
This irreversible bond formation permanently inactivates the target protein. This strategy has been successfully employed to develop inhibitors for a wide range of enzymes, including kinases and proteases.[8][13]
Caption: SN2 mechanism of cysteine alkylation by a bromoacetamide.
While cysteine is the primary target, the electrophilic nature of the bromoacetamide group means side reactions with other nucleophilic amino acid residues can occur. Understanding these potential off-target reactions is critical for designing selective probes and drugs.[11]
| Amino Acid | Nucleophilic Group | Reactivity Conditions |
| Cysteine | Thiol/Thiolate (-SH / -S⁻) | Optimal at pH 7.5-8.5. Highly reactive.[11] |
| Histidine | Imidazole Ring | Reactivity increases at pH > 6. Can be a significant off-target.[11] |
| Lysine | ε-Amino Group (-NH₂) | Generally slow. Becomes significant only at high pH (>9.0) when the amine is deprotonated.[11] |
| Methionine | Thioether (-S-CH₃) | Can be alkylated to a sulfonium ion, especially with prolonged reaction times or high reagent concentrations.[11] |
Controlling Selectivity: The key to achieving selectivity for cysteine is precise control of the reaction pH. By maintaining a pH between 7.0 and 8.5, chemists can maximize the reactivity of the cysteine thiolate while keeping the amino group of lysine largely protonated and non-nucleophilic.[11]
The stability of the thioether bond formed by bromoacetamides has made them valuable in the field of antibody-drug conjugates (ADCs). In this application, a potent cytotoxic drug is attached to a monoclonal antibody via a linker. The bromoacetamide moiety can be incorporated into the linker to create a stable, covalent attachment to cysteine residues on the antibody, ensuring the drug remains securely attached until it reaches its target cell.[14]
Conclusion
The N-aryl bromoacetamide has traveled a remarkable scientific journey. It began as a product of fundamental organic reactions, a simple molecule made by established methods. Over decades, our understanding of biochemistry and molecular interactions transformed this humble scaffold into a precision tool for chemical biology and a powerful "warhead" for targeted drug therapy. Its history is a testament to how a deep understanding of reaction mechanisms, reactivity, and biological context can elevate a simple chemical entity into a sophisticated technology for advancing human health. For today's researchers, the N-aryl bromoacetamide remains an indispensable and versatile component of the chemical toolbox for probing protein function and designing the next generation of covalent medicines.
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Hobson, A. D. (2021). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry. Available at: [Link]
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Yang, J.-F., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12). Available at: [Link]
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Sosič, I., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Available at: [Link]
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Land of Chemistry. (2023). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION. YouTube. Available at: [Link]
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Various Authors. (n.d.). Preparation of N-aryl-2-bromoacetamides. ResearchGate. Retrieved January 7, 2026, from [Link]
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Parker, C. G., et al. (2023). Covalent inhibition by a natural product-inspired latent electrophile. bioRxiv. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Bromoacetamide (CAS 79-15-2): A Versatile Brominating Agent. Retrieved January 7, 2026, from [Link]
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Hill, S. E., et al. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Available at: [Link]
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For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a compound of interest at the intersection of electrophilic reactivity and potential biological activity. While specific biological data for this compound is not yet prevalent in published literature, its structural motifs—a reactive α-bromoacetamide group and a nitrophenyl moiety—suggest a strong potential for applications in oncology and microbiology. This document outlines a detailed, field-proven protocol for the synthesis and characterization of the title compound. Furthermore, it serves as an investigational roadmap, presenting a series of robust, self-validating experimental workflows for the systematic evaluation of its cytotoxic and antimicrobial properties. By grounding our hypotheses in the established activities of related chemical classes, we provide a logical framework for future research, including the exploration of structure-activity relationships (SAR) through targeted analog synthesis. This guide is intended to empower researchers to unlock the therapeutic potential of this and related compounds.
Introduction: The Rationale for Investigation
The pursuit of novel therapeutic agents often leads to the exploration of molecules that combine distinct pharmacophores to achieve a desired biological effect. This compound is one such molecule, possessing two key features that warrant in-depth investigation:
-
The α-Haloacetamide Moiety: The presence of a bromine atom on the carbon alpha to the amide carbonyl group renders this position highly electrophilic. This reactivity is the basis for the biological activity of many α-haloacetamides, which can act as alkylating agents, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins.[1][2] This can lead to the irreversible inhibition of key enzymes and disruption of cellular processes. The cytotoxicity of bromoacetamides has been documented, with the leaving tendency of the halogen atom being a primary determinant of this activity (I > Br > Cl).[3][4]
-
The 4-Nitrophenyl Group: The nitroaromatic scaffold is a common feature in a variety of biologically active compounds, including those with antimicrobial and anticancer properties.[5] The strong electron-withdrawing nature of the nitro group can influence the overall electronic properties of the molecule, potentially modulating its reactivity and interaction with biological targets.
Given these structural characteristics, it is hypothesized that this compound may function as a potent cytotoxic and/or antimicrobial agent. This guide provides the necessary technical information to synthesize, characterize, and rigorously evaluate these potential activities.
Synthesis and Characterization
The synthesis of this compound is a two-step process, beginning with the methylation of 4-nitroaniline, followed by acylation with bromoacetyl bromide.
Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthesis Protocol
Part A: Synthesis of N-Methyl-4-nitroaniline (Intermediate)
This protocol is adapted from established methods for the N-alkylation of anilines.[6]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroaniline (13.8 g, 0.1 mol) and acetone (100 mL). Stir until the solid is mostly dissolved.
-
Base Addition: To the stirring suspension, add powdered potassium hydroxide (8.4 g, 0.15 mol).
-
Alkylation: Heat the mixture to reflux. Through the condenser, add a solution of methyl iodide (21.3 g, 0.15 mol) in acetone (20 mL) dropwise over 30 minutes.
-
Reaction Monitoring: Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the acetone from the filtrate under reduced pressure.
-
Purification: Recrystallize the resulting crude solid from ethanol to yield N-methyl-4-nitroaniline as yellow crystals.[7]
Part B: Synthesis of this compound (Target Compound)
This protocol is based on standard methods for the acylation of secondary anilines with acyl halides.[1]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-4-nitroaniline (7.6 g, 0.05 mol) in anhydrous acetone (100 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Acylation: Slowly add bromoacetyl bromide (11.1 g, 0.055 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into 300 mL of ice-cold water with stirring.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then recrystallize from an ethanol/water mixture to yield the pure product.
Physicochemical Properties & Characterization
| Property | Value | Source |
| CAS Number | 23543-31-9 | [8] |
| Molecular Formula | C₉H₉BrN₂O₃ | [8] |
| Molecular Weight | 273.08 g/mol | [8] |
| Appearance | Expected to be a yellow or off-white solid | General observation |
| Melting Point | 88-89 °C | Vendor Data |
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
FTIR Spectroscopy: To identify characteristic functional groups (C=O, N-O, C-Br).
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Elemental Analysis: To determine the elemental composition (C, H, N).
Investigational Biological Activity
Based on its chemical structure, this compound is a prime candidate for screening as both an anticancer and an antimicrobial agent.
Proposed Anticancer Activity
The α-bromoacetamide moiety is a known electrophilic warhead that can covalently modify proteins, a mechanism exploited in some anticancer agents.[1] The cytotoxicity of haloacetamides has been demonstrated in mammalian cells.[3] It is hypothesized that the title compound will exhibit cytotoxic effects against various cancer cell lines.
Proposed Antimicrobial Activity
N-phenylacetamide derivatives have been identified as having significant antimicrobial potential.[9][10] The ability of the compound to alkylate essential bacterial or fungal enzymes could lead to potent growth inhibition.
Proposed Mechanism of Action: Electrophilic Alkylation
The primary mechanism of action for this compound is likely driven by its electrophilic character. The electron-withdrawing nature of the adjacent carbonyl group and the good leaving group potential of the bromide ion make the α-carbon susceptible to nucleophilic attack.
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Spectral data for 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the compound this compound (CAS No: 23543-31-9; Molecular Formula: C₉H₉BrN₂O₃).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established spectral data from analogous structures to offer a robust characterization using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations detailed herein are grounded in fundamental principles of analytical chemistry, providing a self-validating framework for the structural elucidation of this and similar molecules.
Introduction and Molecular Structure Overview
This compound is a multifaceted organic compound featuring several key functional groups that dictate its chemical reactivity and spectral properties. Its structure integrates a bromoacetyl moiety with an N-methyl-4-nitroaniline backbone. The presence of an electrophilic α-bromo group, a tertiary amide, and an electron-withdrawing nitro group on an aromatic ring makes it a molecule of interest in synthetic chemistry and as a potential building block in pharmaceutical development.[3] Accurate structural confirmation is paramount, and this is achieved through the synergistic application of modern spectroscopic techniques.
The analytical workflow for characterizing a novel or synthesized compound like this follows a logical progression from functional group identification (IR) to detailed atomic connectivity (NMR) and finally, confirmation of molecular weight and fragmentation patterns (MS).
Caption: A standard workflow for chemical structure elucidation.
Below is the chemical structure of the target molecule, which will be the basis for all subsequent spectral predictions.
Caption: Structure of this compound.
Infrared (IR) Spectroscopy
Core Principles and Experimental Protocol
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. When exposed to infrared radiation, bonds absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending), providing a "fingerprint" of the functional groups present.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: A few milligrams of the sample are ground with anhydrous KBr and pressed into a transparent disc. This ensures no solvent peaks interfere with the spectrum.
-
ATR: A small amount of the solid sample is pressed directly onto the ATR crystal (e.g., diamond or germanium). This method is rapid and requires minimal sample preparation.
-
-
Data Acquisition: The sample is placed in an FTIR (Fourier-Transform Infrared) spectrometer. A background spectrum (of air or the KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Predicted IR Spectrum Analysis
The IR spectrum of this compound is predicted to show strong, characteristic absorption bands corresponding to its primary functional groups.
-
Amide C=O Stretch: A strong, sharp absorption is expected for the tertiary amide carbonyl group. This typically appears in the range of 1670-1630 cm⁻¹.
-
Nitro N-O Stretches: Aromatic nitro compounds display two distinct and intense stretching vibrations.[4][5][6]
-
Aromatic C=C Stretches: Multiple medium to weak bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring. These may sometimes overlap with the strong nitro group absorptions.[5]
-
C-N Stretches: The C-N stretching vibrations for the N-aryl and N-methyl groups will appear in the 1350-1250 cm⁻¹ region.
-
Aliphatic C-H Stretches: The C-H stretches of the methyl (CH₃) and methylene (CH₂) groups are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).
-
Aromatic C-H Stretches: These will appear as weaker bands above 3000 cm⁻¹.
-
C-Br Stretch: The carbon-bromine bond stretch is expected in the far-infrared region, typically between 680-515 cm⁻¹, and may be difficult to assign definitively.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Amide (C=O) | Stretch | 1670 - 1630 | Strong |
| Nitro (N-O) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (N-O) | Symmetric Stretch | 1360 - 1290 | Strong |
| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium to Weak |
| C-N | Stretch | 1350 - 1250 | Medium |
| Aliphatic (C-H) | Stretch | 2960 - 2850 | Medium to Weak |
| Aromatic (C-H) | Stretch | > 3000 | Weak |
| C-Br | Stretch | 680 - 515 | Medium to Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Core Principles and Experimental Protocol
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, and radiofrequency pulses can induce transitions between these states. The precise frequency required is influenced by the local electronic environment, allowing differentiation of chemically distinct nuclei.
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard, with its signal defined as 0.0 ppm.
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are typically acquired to produce sharp singlets for each unique carbon atom.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum will show signals for each chemically non-equivalent proton. The analysis considers chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).
-
Aromatic Protons (AA'BB' System): The four protons on the 4-nitrophenyl ring will form a complex second-order splitting pattern known as an AA'BB' system, which often appears as two distinct doublets.
-
Protons ortho to the Nitro Group (H_A): These protons are highly deshielded by the electron-withdrawing nitro group and are expected to appear far downfield, likely in the range of δ 8.1-8.4 ppm. Data for N-methyl-4-nitroaniline shows a signal around 8.0 ppm.[7]
-
Protons ortho to the Amide Group (H_B): These protons are shielded relative to H_A and are expected upfield, likely around δ 7.4-7.7 ppm.
-
-
Methylene Protons (-CH₂Br): The two protons of the bromoacetyl group are adjacent to two strong electron-withdrawing groups (carbonyl and bromine), causing a significant downfield shift. A sharp singlet is predicted in the range of δ 4.0-4.5 ppm.
-
N-Methyl Protons (-NCH₃): The three protons of the methyl group attached to the nitrogen will appear as a singlet. Due to the deshielding effect of the amide and the aromatic ring, this signal is expected around δ 3.3-3.6 ppm.
| Proton Environment | Predicted δ (ppm) | Integration | Multiplicity |
| Aromatic H (ortho to -NO₂) | 8.1 - 8.4 | 2H | Doublet (d) |
| Aromatic H (ortho to -N(Me)Ac) | 7.4 - 7.7 | 2H | Doublet (d) |
| Methylene (-CH₂Br) | 4.0 - 4.5 | 2H | Singlet (s) |
| N-Methyl (-NCH₃) | 3.3 - 3.6 | 3H | Singlet (s) |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically found downfield, expected in the range of δ 165-170 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to the para-substitution pattern.
-
C-NO₂: The carbon directly attached to the nitro group will be highly deshielded, appearing around δ 148-152 ppm.
-
C-N: The carbon attached to the amide nitrogen is also significantly downfield, expected around δ 145-149 ppm.
-
CH (ortho to -NO₂): Expected around δ 125-128 ppm.
-
CH (ortho to -N(Me)Ac): Expected around δ 115-120 ppm.
-
-
Methylene Carbon (-CH₂Br): The carbon bearing the bromine atom will be shifted downfield, likely appearing in the range of δ 25-35 ppm.
-
N-Methyl Carbon (-NCH₃): The methyl carbon is expected to be the most upfield signal, around δ 35-40 ppm.
| Carbon Environment | Predicted δ (ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (C-NO₂) | 148 - 152 |
| Aromatic (C-N) | 145 - 149 |
| Aromatic (CH ortho to -NO₂) | 125 - 128 |
| Aromatic (CH ortho to -N(Me)Ac) | 115 - 120 |
| N-Methyl (-NCH₃) | 35 - 40 |
| Methylene (-CH₂Br) | 25 - 35 |
Mass Spectrometry (MS)
Core Principles and Experimental Protocol
Mass spectrometry is a powerful analytical technique for determining the molecular weight and formula of a compound. In Electron Ionization (EI) MS, the sample is vaporized and bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).[8] This ion, along with fragments formed from its decomposition, are separated based on their mass-to-charge ratio (m/z) and detected.[9]
Experimental Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated under vacuum to ensure vaporization.
-
Ionization: The gaseous molecules are passed through a beam of 70 eV electrons, leading to ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance against m/z.
Predicted Mass Spectrum Analysis
The mass spectrum provides crucial information, including the molecular weight and characteristic fragmentation patterns that act as a structural fingerprint.
-
Molecular Ion (M⁺•) Peak: The molecular weight of C₉H₉BrN₂O₃ is 273.08 g/mol .[1] A key feature will be the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z 272 (for the ⁷⁹Br isotopologue) and m/z 274 (for the ⁸¹Br isotopologue). This "M, M+2" pattern is a definitive indicator of the presence of one bromine atom.
-
Key Fragmentation Pathways: The energetically unstable molecular ion will fragment in predictable ways.[10]
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in a fragment at m/z 193. This is a common fragmentation pathway for bromo-compounds.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the CH₂Br group is highly probable. This would lead to the formation of a [M - CH₂Br]⁺ fragment at m/z 180 , corresponding to the N-methyl-N-(4-nitrophenyl)formamide cation, and a bromomethyl radical.
-
Formation of Bromomethyl Cation: Formation of the [CH₂Br]⁺ cation would give rise to peaks at m/z 93 and 95 .
-
Loss of Nitro Group (•NO₂): A peak corresponding to [M - NO₂]⁺ at m/z 226/228 might be observed.
-
Caption: Predicted key fragmentation pathways in EI-MS.
| m/z Value | Proposed Fragment Identity | Notes |
| 272 / 274 | [C₉H₉BrN₂O₃]⁺• (Molecular Ion) | 1:1 intensity ratio confirms one Br atom |
| 193 | [M - Br]⁺ | Loss of a bromine radical |
| 180 | [M - CH₂Br]⁺ | Alpha-cleavage, loss of bromomethyl radical |
| 93 / 95 | [CH₂Br]⁺ | Bromomethyl cation, showing Br isotope pattern |
Integrated Spectral Interpretation
The true power of spectroscopic analysis lies in the integration of data from all three techniques.
-
IR spectroscopy confirms the presence of the essential amide, nitro, and aromatic functional groups.
-
¹H and ¹³C NMR spectroscopy provides the precise connectivity of the atoms, confirming the N-methyl group, the bromoacetyl moiety, and the para-substituted aromatic ring.
-
Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of one bromine atom via the isotopic pattern) and provides corroborating structural evidence through predictable fragmentation.
Together, these techniques provide an unambiguous and self-validating confirmation of the structure of this compound.
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- Infrared of nitro compounds - Chemistry LibreTexts.
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- This compound - PubChem.
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- Mass Spectrometry Fragmentation P
- Fragment
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An In-Depth Technical Guide on the Crystal Structure of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide Derivatives
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and crystallographic analysis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. While specific experimental crystallographic data for this exact molecule is not yet publicly available, this document leverages established principles and data from closely related N-aryl-2-bromoacetamides and nitrophenylacetamide derivatives to construct a predictive yet scientifically rigorous exploration of its expected structural and physicochemical properties. We will delve into the synthetic rationale, outline detailed protocols for characterization, and discuss the anticipated intermolecular interactions that govern its crystal packing. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the analysis of such compounds.
Introduction: The Significance of N-Aryl-α-haloacetamides
N-aryl-α-haloacetamides represent a critical class of organic compounds, serving as versatile intermediates in organic synthesis and exhibiting a wide spectrum of biological activities, including antibacterial, antitumor, and analgesic properties.[1] The introduction of a bromine atom and a nitro-substituted aromatic ring, as in the case of this compound, is expected to significantly influence the molecule's electronic properties, reactivity, and, crucially, its solid-state architecture. The crystal structure of a molecule is paramount as it dictates key physical properties such as solubility, melting point, and bioavailability, which are critical parameters in drug development.[2] Understanding the intricate network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, is fundamental to crystal engineering and the rational design of new materials with desired functionalities.[3]
This guide will provide a projected pathway for the comprehensive analysis of the title compound, from its synthesis to a detailed examination of its anticipated crystal structure.
Synthesis and Crystallization
The synthesis of this compound is most effectively achieved through the N-acylation of N-methyl-4-nitroaniline with 2-bromoacetyl bromide or 2-bromoacetyl chloride. This reaction is a standard method for amide bond formation.[4]
Synthetic Protocol
A detailed, step-by-step methodology for the synthesis is provided below:
-
Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-4-nitroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas to create an inert atmosphere, preventing side reactions with atmospheric moisture.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution to act as a scavenger for the hydrobromic acid byproduct.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic nature of the acylation reaction.
-
Acylating Agent Addition: Add 2-bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution via the dropping funnel over a period of 15-20 minutes, with continuous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase, such as ethyl acetate-hexane (50:50).[5]
-
Workup: Upon completion, quench the reaction with the addition of distilled water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, to yield the pure this compound.[5]
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are essential for determining the crystal structure.[6] The following protocol is recommended:
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/acetone) in a clean vial.[7]
-
Slow Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature. This gradual process often yields well-formed crystals over several days.[8]
-
Crystal Selection: Carefully select a defect-free crystal of appropriate size (typically 0.1-0.3 mm) under a microscope for mounting.[6]
Spectroscopic and Thermal Characterization
Prior to crystallographic analysis, it is crucial to confirm the identity and purity of the synthesized compound using a suite of spectroscopic and thermal techniques.
Experimental Protocols
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of the solid sample using a Perkin Elmer BX FT-IR spectrophotometer or similar instrument.[5]
-
Record the spectrum in the range of 4000-450 cm⁻¹.
-
Identify characteristic absorption bands for the N-H stretch (if any secondary amide is present), C=O stretch of the amide, N=O stretches of the nitro group, and C-Br stretch.[5][9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Analyze the chemical shifts, multiplicities, and integrations to confirm the molecular structure.
-
-
Mass Spectrometry (MS):
-
Obtain the mass spectrum using an LC-MS/MS or a similar mass spectrometer.[5]
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
-
Thermal Analysis (TGA/DTA):
-
Use thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to study the thermal stability and decomposition profile of the compound.[10]
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.
-
The DTA curve will indicate the melting point, while the TGA curve will show the temperatures at which thermal decomposition occurs.[10]
-
Expected Spectroscopic and Thermal Data
The following table summarizes the anticipated data for this compound, based on data for analogous compounds.
| Technique | Expected Observations | Reference |
| FTIR (cm⁻¹) | ~1680 (C=O stretch, amide), ~1560 and ~1350 (N=O asymmetric and symmetric stretches), ~650 (C-Br stretch) | [5] |
| ¹H NMR (ppm) | Aromatic protons (multiplets, ~7.5-8.5), N-CH₃ (singlet, ~3.3), Br-CH₂ (singlet, ~4.0) | [11] |
| ¹³C NMR (ppm) | C=O (amide, ~165-170), Aromatic carbons, N-CH₃, Br-CH₂ | [11] |
| Mass Spec (m/z) | Molecular ion peak corresponding to C₉H₉BrN₂O₃ | [12] |
| Thermal Analysis | A sharp endothermic peak in DTA corresponding to the melting point, followed by decomposition at higher temperatures. | [10] |
X-ray Crystallography and Structural Analysis
The definitive three-dimensional structure of the molecule will be elucidated by single-crystal X-ray diffraction.
Data Collection and Structure Refinement
A generalized protocol for X-ray crystallographic analysis is as follows:
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.[6]
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[6]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F². Software such as SHELX is commonly used for this purpose.[7]
Anticipated Crystallographic Parameters
While the specific parameters for the title compound are unknown, we can anticipate its likely crystal system and space group based on related structures. Many N-aryl acetamides crystallize in monoclinic or orthorhombic systems.[8][13]
| Parameter | Anticipated Value/System | Reference |
| Crystal System | Monoclinic or Orthorhombic | [8][13] |
| Space Group | P2₁/c or Pbca (common for centrosymmetric molecules) | [8][11] |
Molecular Conformation and Intermolecular Interactions
The interplay of various non-covalent interactions will dictate the supramolecular architecture of this compound in the solid state.
-
Hydrogen Bonding: Although the tertiary amide in the title compound lacks a traditional N-H donor, weak C-H···O hydrogen bonds involving the methylene and methyl protons with the amide or nitro oxygen atoms are highly probable.[1][14] These interactions often lead to the formation of chains or ribbons in the crystal lattice.[14]
-
Halogen Bonding: The bromine atom is expected to participate in halogen bonding (C-Br···O or C-Br···N) with the oxygen atoms of the nitro or amide groups, or potentially with the nitrogen of the nitro group of neighboring molecules. Br···Br contacts are also a possibility, contributing to the stability of the crystal packing.[1][14]
-
π-π Stacking: The electron-deficient 4-nitrophenyl ring may engage in π-π stacking interactions with adjacent aromatic rings, further stabilizing the crystal structure.
-
Other Weak Interactions: C-Br···π interactions, where the bromine atom interacts with the π-system of an adjacent aromatic ring, have been observed in similar structures and may also be present here.[1][14]
Computational Analysis
To complement the experimental findings, computational studies using methods like Density Functional Theory (DFT) can provide deeper insights into the molecule's electronic structure, conformational preferences, and the nature of its intermolecular interactions.[13][15] Hirshfeld surface analysis is another powerful tool to visualize and quantify the different intermolecular contacts within the crystal.
Conclusion
This technical guide has outlined a comprehensive, albeit predictive, approach to the study of the crystal structure of this compound and its derivatives. By following the detailed protocols for synthesis, crystallization, and characterization, researchers can systematically investigate this and related compounds. The anticipated structural features, dominated by a network of weak hydrogen bonds, halogen bonds, and π-interactions, highlight the complexity and richness of the supramolecular chemistry of N-aryl-α-haloacetamides. Future experimental work to determine the precise crystal structure of the title compound will be invaluable in validating these predictions and furthering our understanding of structure-property relationships in this important class of molecules.
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Crystal structures of three N-aryl-2,2,2-tribromoacetamides. PubMed Central. Available at: [Link]
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Crystal structures of three N-ar-yl-2,2,2-tri-bromo-acetamides. PubMed. Available at: [Link]
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2-Bromoacetamide. PubMed Central. Available at: [Link]
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2-Bromoacetamide. International Union of Crystallography. Available at: [Link]
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Crystal structure, quantum chemical insights, and molecular docking studies of N aryl-2-( N - disubstituted ) acetamide compounds: potential inhibitor. RSC Advances. Available at: [Link]
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2-Bromoacetamide. IUCr Journals. Available at: [Link]
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Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
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Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide. ResearchGate. Available at: [Link]
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. PubMed Central. Available at: [Link]
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Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro- acetamide, C15H10BrCl2NO2. ResearchGate. Available at: [Link]
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N-(4-Methyl-3-nitrophenyl)acetamide. PubChem. Available at: [Link]
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2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
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2-Bromoacetamide. ResearchGate. Available at: [Link]
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Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]
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Discovery of Novel Thioquinazoline-N-aryl-acetamide/N-arylacetohydrazide Hybrids as Anti-SARS-CoV-2 Agents: Synthesis, in vitro Biological Evaluation, and Molecular Docking Studies. ResearchGate. Available at: [Link]
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Synthesis, biological and computational studies of flavonoid acetamide derivatives. ResearchGate. Available at: [Link]
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Intermolecular interactions in crystals: fundamentals of crystal engineering. ResearchGate. Available at: [Link]
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N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
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Acetamide, N-bromo-. Organic Syntheses. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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N-(2-Nitro-4-propoxyphenyl)acetamide. ResearchGate. Available at: [Link]
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Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available at: [Link]
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Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. ResearchGate. Available at: [Link]
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LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. sbq.org.br. Available at: [Link]
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Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PubMed Central. Available at: [Link]
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Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]
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A Technical Guide to the Synthesis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide: Starting Materials and Core Protocol
Abstract
This technical guide provides a detailed examination of the synthetic pathway to 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a valuable research chemical and potential intermediate in pharmaceutical development.[] We present a retrosynthetic analysis to logically deduce the primary starting materials and offer a comprehensive, step-by-step protocol for its synthesis via N-acylation. This document emphasizes the rationale behind experimental choices, process safety, and analytical validation, designed to meet the needs of researchers, chemists, and drug development professionals.
Introduction and Retrosynthetic Strategy
This compound (C₉H₉BrN₂O₃, MW: 273.08 g/mol ) is a substituted acetamide derivative.[2] While its direct applications are primarily in research, its structure suggests potential as a building block in the synthesis of more complex molecules, such as the pharmaceutical agent Nintedanib.[2][3] The molecule comprises a bromoacetyl group attached to a secondary amine, which itself is a substituent on a para-nitro-substituted benzene ring.
A logical retrosynthetic analysis simplifies the target molecule into readily available starting materials. The most apparent disconnection is at the amide bond (C-N), as this bond is reliably formed through well-established acylation reactions. This leads to two primary synthons: an electrophilic bromoacetyl cation equivalent and a nucleophilic N-methyl-4-nitroaniline anion equivalent.
These synthons correspond directly to commercially available and stable reagents:
-
Nucleophile: N-methyl-4-nitroaniline
-
Electrophile: Bromoacetyl bromide (or a related bromoacetyl halide)
This pathway represents the most direct and industrially scalable approach to the target molecule.
Characterization of Starting Materials
The success of any synthesis is contingent upon the quality and proper handling of its starting materials.
Nucleophile: N-methyl-4-nitroaniline
N-methyl-4-nitroaniline (also known as N-methyl-p-nitroaniline) is a yellow crystalline solid at room temperature.[4][5] Its chemical structure features a secondary amine, which is a moderate nucleophile, and a strong electron-withdrawing nitro group (-NO₂) para to the amine.[4] This nitro group decreases the nucleophilicity of the amine compared to aniline but is essential for the final product's structure.
Key Properties:
-
Molecular Formula: C₇H₈N₂O₂[5]
-
Molecular Weight: 152.15 g/mol [5]
-
Melting Point: 149-151 °C[6]
-
Solubility: Exhibits limited solubility in water but is soluble in organic solvents like ethanol, chloroform, and methanol.[4][6]
-
Purity: For this synthesis, a purity of ≥97% is recommended to avoid side reactions.
Electrophile: Bromoacetyl Bromide
Bromoacetyl bromide is a highly reactive acylating agent. It is a colorless to yellow liquid with a sharp, pungent odor.[7][8] Its high reactivity stems from the two bromine atoms; the bromine on the carbonyl carbon is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Key Properties:
-
Molecular Formula: C₂H₂Br₂O[7]
-
Molecular Weight: 201.86 g/mol [7]
-
Reactivity: Reacts violently with water, alcohols, and other protic solvents.[7][10] It is also a strong lachrymator.[9]
Causality Behind Choice: Bromoacetyl bromide is selected over alternatives like bromoacetic acid because it is a much more powerful acylating agent. Activating bromoacetic acid would require additional reagents (e.g., thionyl chloride, DCC), adding steps and complicating purification. Bromoacetyl bromide's high reactivity ensures a rapid and high-yielding reaction directly with the amine.
Synthetic Workflow and Experimental Protocol
The core of this synthesis is the nucleophilic acyl substitution reaction between N-methyl-4-nitroaniline and bromoacetyl bromide.
Reaction Mechanism and Workflow
The secondary amine of N-methyl-4-nitroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This forms a tetrahedral intermediate, which then collapses, expelling a bromide ion as the leaving group. A subsequent deprotonation step, typically facilitated by a mild base or another molecule of the starting amine, yields the final amide product and hydrobromic acid (HBr).
Workflow Diagram
Caption: Synthetic workflow for the acylation of N-methyl-4-nitroaniline.
Detailed Step-by-Step Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Bromoacetyl bromide is corrosive, a lachrymator, and reacts violently with water.[7][9] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
1. Preparation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-4-nitroaniline (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
2. Acylation:
-
In the dropping funnel, prepare a solution of bromoacetyl bromide (1.05-1.1 eq) in a small amount of the same anhydrous solvent.
-
Add the bromoacetyl bromide solution dropwise to the stirred N-methyl-4-nitroaniline solution over 20-30 minutes. Maintaining the temperature at 0 °C is crucial to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
3. Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate. The product should have a different Rf value than the starting amine.
4. Work-up and Isolation:
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the HBr byproduct.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product will likely be a solid. Recrystallization is the preferred method of purification. A suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, can be used.[11]
-
Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. The expected melting point of the pure product is 88-89 °C.[11]
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| N-methyl-4-nitroaniline | 1.0 eq | Limiting reagent. |
| Bromoacetyl Bromide | 1.05 - 1.1 eq | A slight excess ensures complete consumption of the starting amine. |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane | Aprotic solvent prevents reaction with the acyl bromide. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm and allows the reaction to proceed to completion. |
| Reaction Time | 2 - 4 hours | Typical duration for complete conversion, should be confirmed by TLC. |
| Purification | ||
| Method | Recrystallization | Effective method for purifying solid organic compounds. |
| Expected Yield | > 85% | Based on similar acylation reactions. |
Safety and Handling
-
N-methyl-4-nitroaniline: Toxic by ingestion, inhalation, and skin absorption.[5] May cause irritation.[12] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[12]
-
Bromoacetyl bromide: Highly corrosive and causes severe burns to the skin, eyes, and respiratory tract.[8][9] It is a potent lachrymator.[9] It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[10] Store in a tightly closed container in a cool, dry, and well-ventilated area away from water and incompatible materials like bases and alcohols.[7][9]
-
Dichloromethane: A volatile solvent and a suspected carcinogen. Handle only in a fume hood.
Conclusion
The synthesis of this compound is most efficiently achieved through the direct N-acylation of N-methyl-4-nitroaniline with bromoacetyl bromide. This method is robust, high-yielding, and relies on readily accessible starting materials. Careful control of reaction temperature and adherence to strict safety protocols, particularly concerning the handling of the corrosive and water-sensitive bromoacetyl bromide, are paramount for a successful and safe synthesis. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.
References
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PubChem. N-Methyl-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 2-bromo-N-methyl-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]
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Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide in Organic Synthesis
Introduction: A Versatile Electrophile for Heterocyclic Synthesis
2-bromo-N-methyl-N-(4-nitrophenyl)acetamide is a valuable and highly reactive bifunctional reagent in organic synthesis. Its utility stems from the presence of two key reactive sites: a labile bromine atom alpha to a carbonyl group, making it an excellent electrophile for alkylation reactions, and an electron-deficient N-arylacetamide moiety. The strong electron-withdrawing nature of the para-nitro group further activates the acetyl group, enhancing its reactivity. These structural features make it a prime building block for the construction of a variety of nitrogen-containing heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and mechanistic insights.
Physicochemical Properties and Safety Information
A thorough understanding of the chemical properties and safety precautions is paramount before handling this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23543-31-9 | [2] |
| Molecular Formula | C₉H₉BrN₂O₃ | [3][4] |
| Molecular Weight | 273.08 g/mol | [2] |
| Appearance | Expected to be a solid | General knowledge |
| Melting Point | 88-89 °C | Chemical Supplier Data |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical principles |
Safety Precautions:
This compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
Synthesis of this compound
The synthesis of the title compound is a two-step process starting from commercially available 4-nitroaniline. The first step involves the selective N-methylation of 4-nitroaniline, followed by acylation with bromoacetyl bromide.
Workflow for the Synthesis of this compound
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Application Note: 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide as a Covalent Probe for Chemoproteomic Applications
Introduction: The Power of Covalent Modification in Unraveling Proteomic Complexity
In the intricate landscape of proteomics, understanding protein function, interactions, and regulation is paramount. Covalent modifiers have emerged as indispensable tools for elucidating these complexities, offering a means to tag, identify, and characterize proteins in their native cellular environment. By forming stable, irreversible bonds with specific amino acid residues, these chemical probes enable researchers to overcome the transient nature of non-covalent interactions, providing a robust method for target identification and validation. This is particularly crucial in drug development for the discovery of novel therapeutic targets and the characterization of drug-protein interactions.
This application note details the utility of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide as a covalent modifier for proteomics research. While specific literature on this compound is emerging, its structural features—a reactive bromoacetamide warhead and a nitrophenyl moiety—position it as a valuable tool for activity-based protein profiling (ABPP) and target discovery. The principles and protocols outlined herein are based on well-established methods for similar haloacetamide-based probes and are intended to serve as a comprehensive guide for researchers venturing into covalent ligand discovery and chemoproteomics.
Mechanism of Action: Covalent Targeting of Nucleophilic Residues
The efficacy of this compound as a covalent probe lies in its bromoacetamide functional group. This electrophilic moiety is susceptible to nucleophilic attack by amino acid residues on the protein surface. The primary target for such haloacetamides is the thiol group of cysteine residues, which is highly nucleophilic at physiological pH.[1][2] The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether bond and the displacement of a bromide ion. Other nucleophilic residues such as histidine, lysine, and methionine can also be targeted, albeit typically with lower reactivity compared to cysteine.[1]
The general mechanism of covalent modification of a cysteine residue by this compound is depicted below:
Figure 1: Mechanism of Covalent Modification. The thiol group of a cysteine residue attacks the electrophilic carbon of the bromoacetamide, leading to the formation of a stable thioether bond.
Applications in Proteomics
The ability to covalently label proteins with this compound opens up a range of applications in proteomics and drug discovery.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic strategy used to identify and characterize enzyme activities in complex biological systems.[3] In a competitive ABPP workflow, this compound can be used as a competitor to a broader-spectrum, reporter-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne). By comparing the protein labeling profiles in the presence and absence of the competitor, researchers can identify proteins that specifically interact with the compound of interest.
Target Identification and Validation
For compounds with known biological activity, identifying their protein targets is a critical step in understanding their mechanism of action. By synthesizing an alkyne- or azide-functionalized version of this compound, researchers can perform "click chemistry" to attach a reporter tag (e.g., biotin or a fluorophore) after protein labeling in a cellular lysate or in living cells.[4] The tagged proteins can then be enriched and identified using mass spectrometry.
Covalent Ligand Discovery
Screening libraries of covalent modifiers, including compounds like this compound, against a protein of interest or a whole proteome can lead to the discovery of novel covalent inhibitors or probes.[3] These efforts can be accelerated using high-throughput screening platforms and advanced proteomic techniques.
Experimental Protocols
The following protocols are provided as a starting point for utilizing this compound in chemoproteomic experiments. Optimization may be required depending on the specific experimental goals and biological system.
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
This protocol describes a competitive ABPP experiment to identify protein targets of this compound in a cell lysate.
Materials:
-
Cell lysate (e.g., from cultured cells)
-
This compound (BNPA)
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
BCA protein assay kit
-
Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
Formic acid
-
C18 desalting columns
-
Mass spectrometer
Workflow:
Figure 2: Competitive ABPP Workflow. A schematic representation of the steps involved in identifying protein targets using competitive ABPP.
Step-by-Step Procedure:
-
Protein Lysate Preparation:
-
Harvest cells and lyse them in a suitable buffer (e.g., PBS) via sonication or mechanical disruption on ice.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Competitive Incubation:
-
Aliquot the proteome (e.g., 1 mg) into two tubes.
-
To one tube, add this compound to a final concentration of 10-100 µM (from a 1000x DMSO stock).
-
To the other tube, add an equivalent volume of DMSO (vehicle control).
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Probe Labeling:
-
Add IA-alkyne probe to both tubes to a final concentration of 100 µM.
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-azide, copper (II) sulfate, a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate for 1 hour at room temperature.
-
-
Protein Precipitation and Enrichment:
-
Precipitate the proteins using cold methanol or acetone.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin agarose beads and incubate overnight at 4°C to enrich for biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea.
-
Reduce disulfide bonds with DTT and alkylate with IAA.
-
Dilute the urea concentration and add trypsin.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using C18 columns.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable software suite to identify and quantify the peptides.
-
Proteins that show a significant decrease in abundance in the BNPA-treated sample compared to the vehicle control are considered potential targets.
-
Protocol 2: Synthesis of an Alkyne-Functionalized Probe for Target Identification
To facilitate pull-down experiments and target identification, an alkyne handle can be incorporated into the this compound structure. A plausible synthetic route is outlined below.
Retrosynthesis:
Figure 3: Retrosynthesis of an Alkyne-Functionalized Probe. A simplified retrosynthetic analysis for the creation of a probe for click chemistry.
Forward Synthesis (Conceptual):
-
Starting Materials: N-methyl-4-nitroaniline and a bromo-alkyne reagent (e.g., 4-bromobut-1-yne).
-
Reaction: The synthesis would likely involve the acylation of N-methyl-4-nitroaniline with a suitable bromo-alkyne derivative. This may require protection of the alkyne group, followed by deprotection. Alternatively, coupling of N-methyl-4-nitroaniline with a bromoacetyl halide followed by substitution with an alkynyl nucleophile could be explored.
Note: The synthesis of custom probes should be performed by chemists experienced in organic synthesis.
Data Interpretation and Validation
Quantitative Proteomics: For robust target identification, quantitative proteomic approaches such as TMT-based labeling or label-free quantification are recommended.[4] This allows for the precise measurement of changes in protein abundance between the experimental and control groups.
Data Summary Table:
| Protein ID | Gene Name | Fold Change (BNPA/DMSO) | p-value | Function |
| P12345 | XYZ | 0.25 | <0.01 | Kinase |
| Q67890 | ABC | 0.30 | <0.01 | E3 Ligase |
| ... | ... | ... | ... | ... |
Target Validation: Once potential targets are identified, it is crucial to validate the interaction using orthogonal methods, such as:
-
Western Blotting: To confirm the engagement of the target protein.
-
Enzyme Activity Assays: To determine if the covalent modification affects the protein's function.
-
Site-Directed Mutagenesis: To confirm the specific cysteine residue involved in the covalent interaction.
Conclusion
This compound represents a promising chemical tool for the exploration of the proteome. Its bromoacetamide warhead enables the covalent modification of nucleophilic amino acid residues, facilitating a range of chemoproteomic applications. The protocols and workflows described in this application note provide a foundation for researchers to employ this and similar covalent probes for target identification, validation, and the discovery of novel covalent ligands. As with any chemical probe, careful experimental design, rigorous data analysis, and orthogonal validation are essential for generating high-confidence results.
References
-
Mapping and analysis of protein sulfhydryl groups by modification with 2-bromoacetamido-4-nitrophenol. PubMed. Available from: [Link]
-
Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. National Institutes of Health. Available from: [Link]
-
2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide | C15H13BrN2O4 | CID 2788837. PubChem. Available from: [Link]
-
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. National Institutes of Health. Available from: [Link]
-
2,2,2-tribromo-N-methyl-N-(4-nitrophenyl)acetamide. PubChem. Available from: [Link]
-
N-[2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(prop-2-enylamino)phenyl]acetamide. PubChem. Available from: [Link]
-
Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. ACS Publications. Available from: [Link]
-
2-(4-bromo-3-methylphenoxy)-N-(3-nitrophenyl)acetamide | C15H13BrN2O4 | CID 4512025. PubChem. Available from: [Link]
-
This compound. PubChemLite. Available from: [Link]
-
Compound N-(2-bromo-4-methylphenyl)-2-(2-nitro-9-oxoacridin-10(9H)-yl)acetamide. The National Center for Advancing Translational Sciences. Available from: [Link]
-
This compound | C9H9BrN2O3 | CID 22668375. PubChem. Available from: [Link]
-
Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB. National Institutes of Health. Available from: [Link]
-
(PDF) 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available from: [Link]
-
N-(2-bromo-4-nitrophenyl)acetamide | C8H7BrN2O3 | CID 11311475. PubChem. Available from: [Link]
-
Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. PubMed. Available from: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available from: [Link]
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- 4. Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Alkylation Using 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide as a versatile alkylating agent. We delve into the mechanistic underpinnings of its reactivity and present detailed, validated protocols for the SN2-mediated alkylation of a range of nucleophiles, including phenols (O-alkylation), amines (N-alkylation), and thiols (S-alkylation). The protocols are designed to be reproducible and scalable, with a focus on explaining the causal relationships between reaction parameters and outcomes. This guide emphasizes safety, reaction optimization, and product characterization to ensure reliable and efficient synthesis of target molecules.
Introduction: The Utility of an Activated α-Bromo Amide
This compound (MW: 273.08 g/mol , CAS: 23543-31-9) is a potent and versatile electrophile for alkylation reactions.[1][2] Its utility stems from a well-defined structural architecture:
-
α-Bromo Group: The bromine atom is positioned on the carbon alpha to a carbonyl group. This placement makes it an excellent leaving group, readily displaced by nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction.[3]
-
Electron-Withdrawing Groups: The amide carbonyl and the para-nitro group on the phenyl ring are potent electron-withdrawing groups. These features increase the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.
-
Steric Accessibility: As a primary bromide, the reaction center is sterically unhindered, favoring the SN2 pathway over competing elimination reactions, which can be a significant issue with secondary or tertiary halides.[4][5]
These characteristics make this compound an ideal reagent for introducing an N-methyl-N-(4-nitrophenyl)acetamido moiety onto various molecular scaffolds, a valuable transformation in medicinal chemistry and materials science.
Reaction Mechanism and Core Principles
The alkylation reactions described herein proceed via the classic SN2 mechanism.[3][4] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the bromide leaving group.
Key Steps for a Successful SN2 Reaction:
-
Nucleophile Activation: The nucleophile (e.g., an alcohol, phenol, amine, or thiol) must be sufficiently nucleophilic. This is typically achieved by deprotonation with a suitable base to form the corresponding alkoxide, phenoxide, free amine, or thiolate anion. The choice of base is critical and depends on the pKa of the nucleophile.
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are generally preferred.[3] These solvents effectively solvate the cation of the base but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.
-
Temperature Control: Reactions are typically conducted at temperatures ranging from ambient (20-25 °C) to moderate heat (50-100 °C) to provide sufficient activation energy without promoting side reactions.[3]
Below is a generalized workflow for these alkylation reactions.
Caption: General experimental workflow for alkylation.
Safety & Handling
While a specific safety data sheet for this compound is not widely available, related α-bromo amides are known irritants.[6][7] Standard laboratory precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6]
-
Handling: Handle the solid reagent in a fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]
-
Bases: Handle strong bases like sodium hydride (NaH) with extreme care. NaH is a flammable solid that reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol describes the synthesis of an aryl ether, a reaction analogous to the classic Williamson Ether Synthesis.[3] The use of a moderately strong base like potassium carbonate is sufficient for deprotonating phenols (pKa ≈ 10).
Reaction Scheme:
Caption: O-Alkylation of a substituted phenol.
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely pulverized (2.0 eq)[9]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (to achieve a concentration of ~0.5 M with respect to the phenol).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure aryl ether.
Causality:
-
Why K₂CO₃? Potassium carbonate is a suitable base for deprotonating phenols but is not strong enough to cause significant hydrolysis of the amide or ester functionalities that might be present on a complex substrate.[9]
-
Why DMF? DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes the SN2 reaction rate.[3][10]
Protocol 2: Selective Mono-N-Alkylation of Primary Amines
A significant challenge in alkylating primary amines is preventing overalkylation to the tertiary amine, as the secondary amine product is often more nucleophilic than the starting material.[11] This protocol employs a strategy of competitive deprotonation to achieve high selectivity for the mono-alkylated product.[11][12]
reagents [label=<
+
Et₃N, MeCN
───────>
Primary Amine
Alkylating Agent
Secondary Amine Product
]; }
Caption: S-Alkylation of a thiol to form a thioether.
Materials:
-
Thiol (1.0 eq)
-
This compound (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Setup: Combine the thiol (1.0 eq) and potassium carbonate (1.5 eq) in a flask with anhydrous acetonitrile.
-
Activation: Stir the suspension at room temperature for 20-30 minutes to form the thiolate.
-
Addition of Alkylating Agent: Add the this compound (1.05 eq) in one portion.
-
Reaction: Stir the mixture at room temperature. S-alkylation is often rapid and can be complete within 1-4 hours. Monitor by TLC.
-
Work-up:
-
Filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the resulting thioether by column chromatography.
Causality:
-
Why Room Temperature? Thiols are highly nucleophilic, and the reaction is typically very efficient, often not requiring heat. This minimizes potential side reactions. [13]* Why a Slight Excess of Alkylating Agent? To ensure complete consumption of the often more valuable or complex thiol starting material.
Summary of Reaction Conditions
The table below provides a quick-reference guide to the starting conditions for various nucleophiles.
| Nucleophile Class | Typical Base | Molar Ratio (Base:Nuc) | Solvent | Temperature (°C) | Typical Time (h) |
| Phenols | K₂CO₃, Cs₂CO₃ | 2.0 : 1 | DMF, MeCN | 60 - 80 | 4 - 12 |
| Aliphatic Alcohols | NaH, KH | 1.2 : 1 | THF, DMF | 0 to 50 | 2 - 8 |
| Primary Amines | Et₃N, K₂CO₃ | 2.5 : 1 | MeCN, DMF | 20 - 25 | 12 - 24 |
| Secondary Amines | Et₃N, DIPEA | 1.5 : 1 | MeCN, CH₂Cl₂ | 20 - 40 | 6 - 18 |
| Thiols | K₂CO₃, Et₃N | 1.5 : 1 | MeCN, THF | 20 - 25 | 1 - 4 |
Conclusion
This compound is a highly effective primary alkylating agent for a diverse range of O-, N-, and S-nucleophiles. Its reactivity is governed by classic SN2 principles, making reaction outcomes predictable and controllable. By carefully selecting the base, solvent, and temperature, researchers can achieve high yields of desired alkylated products. The protocols provided in this guide serve as a validated foundation for synthetic applications, enabling the efficient incorporation of the N-methyl-N-(4-nitrophenyl)acetamido functional group in drug discovery and chemical biology programs.
References
- Williamson Ether Synthesis Lab Protocol. (n.d.). Retrieved from University of California, Davis, Chem LibreTexts. [URL not available, general procedure described in search result 1]
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356. [Historical reference, not directly cited for protocol]
-
Wikipedia contributors. (2023, December 19). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: 2'-Bromo-4'-methylacetanilide. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 7, 2026, from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved January 7, 2026, from [Link]
-
Martinez, R., et al. (2011). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E, 67(Pt 5), o1135. [Link]
-
Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. [Link]
- Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 8(3), 576-582.
-
ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved January 7, 2026, from [Link]
- Kumar, A., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 28169-28172.
-
ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11311475, N-(2-bromo-4-nitrophenyl)acetamide. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22668375, this compound. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). US4386226A - Process for the ortho-alkylation of phenols.
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved January 7, 2026, from [Link]
-
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved January 7, 2026, from [Link]
-
Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307. [Link]
-
Greenberg, M. M., et al. (2006). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Journal of the American Chemical Society, 128(29), 9479–9487. [Link]
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Application Notes and Protocols for the Purification of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
For: Researchers, scientists, and drug development professionals
Introduction
2-bromo-N-methyl-N-(4-nitrophenyl)acetamide is a key intermediate in the synthesis of various organic molecules of interest in pharmaceutical and materials science research. The purity of this compound is paramount for the success of subsequent reactions and the integrity of final products. This guide provides a comprehensive overview of the principles and detailed protocols for the purification of this compound, focusing on recrystallization and column chromatography as primary techniques. The methodologies outlined herein are designed to be robust and adaptable, ensuring high purity of the final compound.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 23543-31-9 | [1] |
| Molecular Formula | C9H9BrN2O3 | [2] |
| Molecular Weight | 273.08 g/mol | [1] |
| Appearance | Powder or liquid | [3] |
| Melting Point | 88-89 °C | [1][3] |
| Boiling Point | 387.2 ± 27.0 °C (Predicted) | [3] |
| Density | 1.644 ± 0.06 g/cm3 (Predicted) | [3] |
Potential Impurities: The synthesis of this compound typically involves the acylation of N-methyl-4-nitroaniline with bromoacetyl bromide or a related reagent. Common impurities may include:
-
Unreacted Starting Materials: N-methyl-4-nitroaniline and bromoacetyl bromide.
-
Hydrolysis Products: Bromoacetic acid.
-
Over-brominated or Di-acylated Byproducts: Depending on reaction conditions.
The choice of purification technique will depend on the nature and quantity of these impurities.
Purification Strategy Overview
The selection of an appropriate purification method is contingent on the scale of the synthesis and the nature of the impurities. A general workflow for the purification of this compound is presented below.
Caption: General purification workflow for this compound.
Recrystallization: A Powerful Technique for Crystalline Solids
Recrystallization is often the most effective method for purifying solid organic compounds.[4] The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.
Protocol 1: Solvent Screening for Recrystallization
The choice of solvent is critical for successful recrystallization.[5] Based on the purification of structurally similar compounds, suitable solvents for this compound are likely to be polar protic solvents like ethanol or a binary mixture of ethanol and water.[5][6]
Materials:
-
Crude this compound (~100 mg)
-
Test tubes
-
A selection of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water)
-
Hot plate and water bath
-
Ice bath
Procedure:
-
Place a small amount (20-30 mg) of the crude product into separate test tubes.
-
Add a few drops of a single solvent to each test tube at room temperature and observe the solubility. An ideal solvent will show low solubility at this stage.
-
Gently heat the test tubes that showed low solubility in a water bath. The ideal solvent will completely dissolve the compound at an elevated temperature.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. A successful recrystallization will yield a significant amount of crystalline product.
Protocol 2: Bulk Recrystallization
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., 95% Ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography: For Non-Crystalline or Complex Mixtures
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[7] This method is particularly useful if the crude product is an oil or if recrystallization fails to remove all impurities.
Protocol 3: Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Step-by-step workflow for column chromatography purification.
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. The following techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A single spot on the TLC plate suggests high purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value (88-89 °C) is indicative of a pure compound.[1][3]
-
Spectroscopic Methods (NMR, IR, MS): These techniques provide structural confirmation and can detect impurities that may not be visible by TLC.
Conclusion
The purification of this compound is a critical step in its utilization for further chemical synthesis. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice between these techniques should be guided by the physical state of the crude product and the nature of the impurities present. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain a high-purity product suitable for their research and development needs.
References
- Home Sunshine Pharma. This compound CAS 23543-31-9.
- ChemicalBook. This compound.
- PubChem. This compound | C9H9BrN2O3.
- PubChem. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3.
- PubChem. N-(2-bromo-4-nitrophenyl)acetamide | C8H7BrN2O3.
- Benchchem. Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
- SIELC Technologies. Separation of 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide on Newcrom R1 HPLC column.
- PubChemLite. This compound.
- IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- PubChem. N-(2-bromo-4-nitrophenyl)acetamide.
- ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.
- Journal of Chemical, Biological and Physical Sciences.
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
Professor Dave Explains. Performing Column Chromatography. [Link]
- SIELC Technologies. 4'-Bromo-2'-nitroacetanilide.
-
The Brem Method. MCAT Organic Chemistry: Column Chromatography. [Link]
- Benchchem. Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
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- 7. m.youtube.com [m.youtube.com]
Mastering Purity: A Guide to the Recrystallization of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
For distribution to: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and active pharmaceutical ingredient (API) development.
Abstract
This comprehensive application note provides a detailed protocol for the selection of an optimal recrystallization solvent and the subsequent purification of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. Purity of synthetic intermediates is paramount in drug discovery and development, directly impacting reaction yields, impurity profiles, and the ultimate safety and efficacy of the final API. This guide moves beyond a simple recitation of steps, delving into the rationale behind solvent selection and providing a systematic approach to developing a robust and reproducible purification protocol. We will explore the theoretical underpinnings of recrystallization, present a practical solvent screening workflow, and offer a step-by-step guide to achieving high-purity this compound.
Introduction: The Critical Role of Purity
This compound is a key intermediate in various synthetic pathways. Its purity is not merely a matter of academic interest but a critical determinant of success in multi-step syntheses. Impurities present in this starting material can lead to unwanted side reactions, difficult purification of downstream products, and compromised biological activity. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, capable of yielding material of exceptionally high purity.[1] The success of this technique hinges on the judicious selection of a suitable solvent or solvent system. This guide provides the foundational knowledge and practical steps to master this essential laboratory operation.
Theoretical Framework: Principles of Solvent Selection
The ideal recrystallization solvent should exhibit a steep solubility curve for the compound of interest, meaning it should dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2] This differential solubility is the cornerstone of the purification process. As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline solid. Ideally, impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.
Key considerations for solvent selection include:
-
"Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the solute. This compound possesses both polar (nitro and amide groups) and non-polar (bromophenyl and methyl groups) functionalities, suggesting that solvents of intermediate polarity may be effective.
-
Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to be recrystallized to prevent the compound from "oiling out" instead of crystallizing. The melting point of this compound is reported to be 88-89°C.[3][4]
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Experimental Protocol: Systematic Solvent Screening
A systematic approach to solvent screening is the most efficient way to identify the optimal recrystallization solvent. The following protocol outlines a small-scale screening process.
Materials:
-
Crude this compound
-
Test tubes (13 x 100 mm)
-
A selection of common laboratory solvents (see Table 1)
-
Hot plate or sand bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
-
To each test tube, add a different solvent dropwise (starting with ~0.5 mL) at room temperature.
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube while stirring or vortexing. Add more solvent dropwise until the compound completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Observe the quality and quantity of the crystals formed. The ideal solvent will yield a large amount of well-formed crystals.
-
If no single solvent is ideal, consider a two-solvent system (solvent pair). This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool.
Table 1: Solvent Screening Guide for this compound
| Solvent Class | Example Solvents | Predicted Solubility Behavior | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good solubility, especially when heated. May require a co-solvent. | The hydroxyl group can hydrogen bond with the nitro and amide groups. |
| Esters | Ethyl acetate | Good potential. Intermediate polarity. | Balances polar and non-polar characteristics. |
| Ketones | Acetone | Likely to be a good solvent, potentially too good at room temperature. | Similar polarity to ethyl acetate. |
| Halogenated | Dichloromethane, Chloroform | High solubility, may be difficult to crystallize from. | Often good solvents for a wide range of organic compounds. |
| Aromatic | Toluene | Moderate solubility at elevated temperatures. | The aromatic ring can interact with the phenyl group of the solute. |
| Ethers | Diethyl ether, MTBE | Lower solubility. May be a good anti-solvent. | Generally less polar than the target compound. |
| Hydrocarbons | Hexanes, Heptane | Poor solubility. Likely a good anti-solvent. | Non-polar, will not effectively solvate the polar functional groups. |
| Polar Aprotic | Acetonitrile | Good potential, often used for compounds with aromatic rings.[5] | Dipolar nature can interact with the polar groups. |
| Water | Water | Insoluble. | The molecule is predominantly organic and lacks sufficient hydrogen bonding capability to dissolve in water. |
Optimized Recrystallization Protocol
Based on the principles of solvent selection and the likely outcomes of the screening process, a single-solvent recrystallization using ethanol or a two-solvent system such as ethyl acetate/hexanes are promising starting points.
Protocol 4.1: Single-Solvent Recrystallization with Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 4.2: Two-Solvent Recrystallization with Ethyl Acetate/Hexanes
-
Dissolution: Dissolve the crude compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add hexanes dropwise with swirling until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 4.1, washing the crystals with a cold mixture of ethyl acetate and hexanes.
Visualization of the Workflow
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
Caption: Workflow for recrystallization solvent selection.
Conclusion
The purification of this compound by recrystallization is a straightforward yet critical process that significantly impacts the quality of subsequent synthetic transformations. By understanding the principles of solvent selection and employing a systematic screening approach, researchers can develop a robust and efficient purification protocol. The methods detailed in this application note provide a solid foundation for achieving high-purity material, thereby ensuring the integrity and reproducibility of research and development endeavors.
References
-
Home Sunshine Pharma. (n.d.). This compound CAS 23543-31-9. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]
-
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
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Application Notes and Protocols: 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: A Molecule of Dual Potential
In the landscape of medicinal chemistry, the strategic design of small molecules that can serve either as versatile synthetic intermediates or as potent, targeted therapeutic agents is of paramount importance. 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide emerges as a compound of significant interest, embodying this dual potential. Its chemical architecture, featuring a reactive bromoacetamide moiety and a modifiable nitrophenyl group, positions it as a valuable tool for drug discovery and development.
This guide provides an in-depth exploration of the applications of this compound, presenting it not merely as a catalog chemical, but as a strategic starting point for the synthesis of complex kinase inhibitors and as a potential covalent inhibitor in its own right. The protocols and insights provided herein are designed to be a practical resource for researchers aiming to leverage the unique chemical properties of this compound.
PART 1: A Versatile Intermediate in Kinase Inhibitor Synthesis
The structural similarity of this compound to a known intermediate in the synthesis of Nintedanib, a clinically approved tyrosine kinase inhibitor, highlights its primary application as a key synthetic building block.[1][2] The bromoacetamide group offers a reactive handle for nucleophilic substitution, while the nitro group can be readily reduced to an amine, providing a site for further molecular elaboration.
Synthetic Pathway Overview
The following diagram illustrates the proposed synthetic route to this compound and its subsequent conversion to a key amine intermediate, analogous to a step in the synthesis of Nintedanib.
Caption: Synthetic route to this compound and its reduction.
Experimental Protocol 1: Synthesis of this compound
This protocol describes the acylation of N-methyl-4-nitroaniline with bromoacetyl bromide. The causality behind this choice lies in the high reactivity of the acid bromide, which readily acylates the secondary amine.
Materials:
-
N-methyl-4-nitroaniline
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-nitroaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution. The base is crucial to neutralize the HBr byproduct of the reaction, preventing protonation of the starting amine.
-
Acylation: Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution at 0 °C. The dropwise addition helps to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Experimental Protocol 2: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a critical step in elaborating the intermediate for kinase inhibitor synthesis.[3]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethyl acetate.
-
Reducing Agent Addition: Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the stirred solution.
-
Reaction: Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-aminophenyl)-N-methyl-2-bromoacetamide.
-
Purification: The crude product can be purified by column chromatography or recrystallization as needed for the subsequent steps in the synthesis of the target kinase inhibitor.
PART 2: A Potential Covalent Irreversible Kinase Inhibitor
The bromoacetamide functional group is a well-known electrophilic "warhead" capable of forming a covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active site of enzymes.[4][5] This irreversible binding can lead to potent and prolonged inhibition, a desirable characteristic for certain therapeutic targets, including some protein kinases.[4][6][7]
Mechanism of Covalent Inhibition
The proposed mechanism involves an initial non-covalent binding of the inhibitor to the kinase active site, followed by a nucleophilic attack from a nearby cysteine residue on the electrophilic carbon of the bromoacetamide moiety, leading to the displacement of the bromide ion and the formation of a stable thioether linkage.
Caption: Mechanism of covalent inhibition by this compound.
Experimental Protocol 3: Evaluation of Covalent Kinase Inhibition
This protocol outlines a general method for assessing the time-dependent inhibition of a model kinase (e.g., a kinase known to have a reactive cysteine near the ATP-binding site) by this compound.
Materials:
-
Target kinase
-
This compound
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate peptide
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test compound in kinase buffer.
-
Time-Dependent Inhibition Assay:
-
In a multi-well plate, add the target kinase to the kinase buffer.
-
Add the test compound at various concentrations to the wells containing the kinase.
-
Incubate the kinase-inhibitor mixture for different time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature. This pre-incubation allows for the covalent reaction to proceed.
-
-
Kinase Reaction Initiation: After each pre-incubation time point, initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Kinase Reaction: Allow the kinase reaction to proceed for a fixed time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal will be inversely proportional to the degree of inhibition.
-
Data Analysis: Plot the remaining kinase activity against the pre-incubation time for each inhibitor concentration. Determine the apparent rate of inactivation (kobs) for each concentration. A plot of kobs versus inhibitor concentration will allow for the determination of the inactivation rate constant (kinact) and the inhibitor affinity (KI).[8][9]
Data Presentation:
| Inhibitor Concentration (µM) | Remaining Activity at 0 min (%) | Remaining Activity at 30 min (%) | Remaining Activity at 60 min (%) | Remaining Activity at 120 min (%) |
| 0.1 | 100 | 85 | 70 | 50 |
| 1 | 100 | 60 | 40 | 20 |
| 10 | 100 | 30 | 15 | 5 |
Conclusion and Future Perspectives
This compound is a promising, yet underexplored, molecule in medicinal chemistry. Its utility as a synthetic intermediate for complex bioactive molecules, particularly kinase inhibitors, is strongly suggested by its structural relationship to known pharmaceutical precursors. Furthermore, its inherent reactivity as a bromoacetamide derivative opens up exciting possibilities for its direct application as a covalent inhibitor for specifically targeted enzymes. The protocols and conceptual frameworks provided in this guide are intended to catalyze further research into this versatile compound, potentially leading to the discovery of novel therapeutic agents.
References
-
An improved process for the synthesis of nintedanib esylate - Taylor & Francis Online. Available at: [Link]
- CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents.
-
An Improved Process for the Synthesis of Nintedanib Esylate - Figshare. Available at: [Link]
-
An Efficient Approach Towards the Synthesis of Nintedanib - ResearchGate. Available at: [Link]
- CN113354599A - Preparation method of nintedanib key intermediate - Google Patents.
-
Biological evaluation and SAR analysis of novel covalent inhibitors against fructose-1,6-bisphosphatase - PubMed. Available at: [Link]
- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed. Available at: [Link]
-
Cheat Sheet for Covalent Enzyme Inhibitors - Drug Hunter. Available at: [Link]
-
Irreversible protein kinase inhibitors - PubMed. Available at: [Link]
-
Preparation of N‐aryl‐2‐bromoacetamides (ref. [17a–c] – Section 2.1). - ResearchGate. Available at: [Link]
-
Acetamide, N-bromo - Organic Syntheses Procedure. Available at: [Link]
-
Characterization of irreversible kinase inhibitors by directly detecting covalent bond formation: a tool for dissecting kinase drug resistance - PubMed. Available at: [Link]
-
The Taxonomy of Covalent Inhibitors - PMC - NIH. Available at: [Link]
-
Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. Available at: [Link]
-
Recent advances in irreversible kinase inhibitors - PubMed. Available at: [Link]
-
2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE Eight Chongqing Chemdad Co. Available at: [Link]
-
Developing irreversible inhibitors of the protein kinase cysteinome - PMC. Available at: [Link]
- CN101550090B - Method for synthesizing bromoacetamide - Google Patents.
-
Developing irreversible inhibitors of the protein kinase cysteinome - PubMed - NIH. Available at: [Link]
-
Advances in reversible covalent kinase inhibitors - PMC - NIH. Available at: [Link]
-
Recent Advances in Covalent Drug Discovery - PMC - PubMed Central - NIH. Available at: [Link]
-
Current Developments in Covalent Protein Kinase Inhibitors - CHIMIA. Available at: [Link]
-
Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC - PubMed Central. Available at: [Link]
-
(PDF) Progress with covalent small-molecule kinase inhibitors - ResearchGate. Available at: [Link]
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- 2. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 3. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
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- 5. Developing irreversible inhibitors of the protein kinase cysteinome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in irreversible kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Anticancer Analogs with 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
Introduction: The Rationale for 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide in Anticancer Drug Discovery
The acetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including significant potential as anticancer agents.[1] The core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The presence of a nitrophenyl group in the target scaffold, this compound, is of particular interest, as nitroaromatic compounds have been explored for their cytotoxic effects, often attributed to their ability to generate reactive oxygen species under hypoxic conditions found in solid tumors.[2][3]
This guide provides a comprehensive framework for the synthesis and evaluation of novel anticancer analogs using this compound as a key building block. The reactive bromoacetyl group serves as an electrophilic handle for the introduction of diverse chemical moieties via nucleophilic substitution, allowing for the creation of a library of compounds for screening. We will delve into the strategic considerations for analog design, detailed synthetic protocols, and robust methodologies for assessing their anticancer potential.
Strategic Approach to Analog Synthesis: Leveraging Nucleophilic Substitution
The primary synthetic strategy for generating analogs from this compound involves the nucleophilic substitution of the bromine atom. This SN2 reaction is a versatile and well-established method for forming new carbon-heteroatom bonds. A wide range of nucleophiles can be employed, including amines, thiols, and alcohols, leading to a diverse set of final compounds.
The general synthetic scheme is depicted below:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Handling and Application Protocols for 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
Abstract
This comprehensive guide provides detailed application notes and safety protocols for the laboratory handling of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide (CAS No. 23543-31-9). As a key intermediate in the synthesis of the pharmaceutical agent Nintedanib, this compound is increasingly utilized in drug development and organic synthesis laboratories.[][2][3] Due to its chemical structure as an α-bromoacetamide, it is presumed to be a potent alkylating agent, necessitating stringent safety measures to mitigate risks of exposure. This document outlines the chemical and physical properties, potential hazards based on structurally similar compounds, required personal protective equipment (PPE), engineering controls, and detailed protocols for safe handling, storage, spill management, and disposal. The causality behind each procedural step is explained to ensure a deep understanding and foster a culture of safety among researchers, scientists, and drug development professionals.
Introduction: Understanding the Compound
This compound is a solid organic compound with the molecular formula C₉H₉BrN₂O₃.[4] Its primary significance in the pharmaceutical industry lies in its role as a crucial building block in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of various fibrotic diseases and cancers.[][2]
The molecule's structure, featuring an α-bromoacetamide moiety, is indicative of its potential as an alkylating agent. The bromine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is fundamental to its synthetic utility but also underscores its potential to react with biological nucleophiles, such as DNA and proteins, if exposure occurs. Therefore, all handling procedures must be based on the precautionary principle that this compound is hazardous.
Chemical and Physical Properties
A clear understanding of the compound's physical properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 23543-31-9 | [4] |
| Molecular Formula | C₉H₉BrN₂O₃ | [4] |
| Molecular Weight | 273.08 g/mol | [4] |
| Appearance | Solid (likely a powder or crystalline solid) | Inferred from similar compounds |
| Melting Point | 88-89 °C | ChemicalBook[4] |
| Boiling Point | 387.2±27.0 °C (Predicted) | ChemicalBook[4] |
| Solubility | Insoluble in water, soluble in organic solvents. | Inferred from structure and data on similar compounds.[5] |
Hazard Assessment and GHS Classification (Inferred)
Based on these analogs, the following GHS classifications should be assumed:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[9][10]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[9][10]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[7][8]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[9]
The primary mechanism of toxicity for α-haloacetamides is their ability to act as alkylating agents. The electrophilic carbon adjacent to the bromine can form covalent bonds with nucleophilic groups in biological macromolecules, leading to cellular dysfunction and potential mutagenicity.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: The laboratory should have adequate general ventilation.
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE): Essential for All Operations
The selection of PPE must be based on a thorough risk assessment.
| PPE Category | Specifications and Rationale |
| Hand Protection | Nitrile gloves should be worn as a minimum. Consider double-gloving, especially for prolonged handling or when working with larger quantities. Change gloves immediately if contamination is suspected. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles and a face shield are mandatory. |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, is required. For larger scale operations, a chemically resistant apron or suit may be necessary. Ensure that shoes are closed-toe and offer chemical resistance. |
| Respiratory Protection | While working in a fume hood should be sufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter may be required for spill cleanup or in situations where fume hood use is not feasible. |
dot
Caption: Hierarchy of controls for safe handling.
Detailed Laboratory Protocols
Adherence to these protocols is critical for minimizing exposure and ensuring experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If compromised, handle as a spill (see section 4.4).
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles. The storage container should be tightly sealed. Keep away from light.[5]
Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Don all required PPE.
-
Weighing: Weigh the solid compound in a disposable weigh boat or on glassine paper within the fume hood. Use anti-static tools if necessary to prevent dispersal of the powder.
-
Dissolution: Add the solvent to the solid in a suitable flask. Do not add the solid to the solvent, as this can increase the risk of dust generation. Gently swirl the flask to dissolve the compound. If necessary, use a magnetic stirrer at a low speed to avoid splashing.
-
Cleaning: After weighing, carefully wipe down the balance and surrounding area with a damp cloth or towel to remove any residual powder. Dispose of the cleaning material as hazardous waste.
Reaction Setup and Monitoring (Example: N-alkylation)
This compound is a potent alkylating agent and will react with nucleophiles. The following is a general protocol for a typical N-alkylation reaction.
-
Reaction Vessel: Set up the reaction in a clean, dry flask equipped with a magnetic stirrer, a condenser (if heating), and an inert gas inlet (e.g., nitrogen or argon).
-
Reagent Addition: Dissolve the nucleophilic substrate in an appropriate solvent in the reaction flask under an inert atmosphere. Add the solution of this compound dropwise using an addition funnel. This controlled addition helps to manage any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a mild acid/base). All work-up procedures should be performed in the fume hood.
-
Purification: Purify the product using standard laboratory techniques such as extraction, chromatography, or crystallization. Handle all fractions and waste streams as potentially hazardous.
dot
Caption: General workflow for using the compound in a reaction.
Spill and Emergency Procedures
-
Evacuation: In case of a significant spill, evacuate the immediate area and alert nearby personnel.
-
Assessment: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, contact the institutional safety officer.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, contain with a spill pillow or other absorbent material.
-
Cleanup: Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste from reactions and cleaning procedures should be collected in a labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[7]
Conclusion
This compound is a valuable synthetic intermediate with potential health hazards characteristic of α-bromoacetamides. Its safe use is contingent upon a thorough understanding of these risks and the consistent application of stringent safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
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Application Notes & Protocols: Personal Protective Equipment for the Safe Handling of Bromoacetamide Compounds
Introduction
Bromoacetamide and its derivatives are highly valuable reagents in the fields of biochemistry, chemical biology, and drug development. Their utility is primarily derived from the reactive carbon-bromine bond, which makes them effective alkylating agents.[1] This property is widely exploited for the covalent modification of nucleophilic amino acid residues in proteins, particularly cysteine, making them indispensable tools for proteomics, enzyme inhibition studies, and the development of targeted covalent inhibitors.[1]
However, the very reactivity that makes these compounds useful also renders them significantly hazardous to researchers. As potent alkylating agents, they can indiscriminately modify biological macromolecules, posing risks of acute toxicity, severe chemical burns, and respiratory damage.[2][3][4] This guide provides a comprehensive framework for risk assessment, control implementation, and personal protective equipment (PPE) selection to ensure the safety of all personnel working with bromoacetamide compounds. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle these reagents responsibly and effectively.
Hazard Analysis of Bromoacetamide Compounds
A thorough understanding of the hazards is the foundation of a robust safety protocol. The risks associated with bromoacetamide compounds are not merely theoretical; they are a direct consequence of their chemical reactivity.
Mechanism of Toxicity: The Alkylating Agent
Bromoacetamide compounds function as electrophiles. The bromine atom, being a good leaving group, facilitates a nucleophilic substitution reaction (SN2) where nucleophiles, such as the thiol group of cysteine or the imidazole group of histidine in proteins, attack the adjacent carbon atom. This forms a stable, covalent bond between the compound and the biological molecule, altering its structure and function. This non-specific alkylation of cellular components is the primary mechanism of toxicity, leading to cell damage and systemic effects if exposure occurs. Bromoacetamide itself is classified as an alkylating agent, a class of compounds with well-documented hazardous properties, including carcinogenicity in some cases.[5][6]
Hazard Classification
Based on Globally Harmonized System (GHS) classifications found in Safety Data Sheets (SDS), 2-Bromoacetamide is categorized with several significant hazards.
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [7] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns | [7] |
| Serious Eye Damage | Category 1 | H314/H318: Causes serious eye damage | [4][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [4] |
This table is representative of 2-bromoacetamide. Derivatives should be assessed individually, but handled with similar or greater precautions.
Primary Routes of Exposure
-
Dermal (Skin) Contact: As powders or solutions, these compounds can cause severe chemical burns upon direct contact.[3][8] Due to their reactivity, absorption through the skin is a significant risk.
-
Eye Contact: Direct contact with the solid or solutions can cause serious, irreversible eye damage.[3][7]
-
Inhalation: Inhalation of the dust, particularly during weighing or transfer, can cause severe irritation to the respiratory tract.[3][4]
-
Ingestion: The compounds are acutely toxic if swallowed.[2]
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should never be the only line of defense. A comprehensive safety strategy relies on the "Hierarchy of Controls," which prioritizes methods of risk reduction.
Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual action.
Engineering Controls (First Line of Defense)
These controls are designed to remove the hazard at the source, before it can reach the user.
-
Chemical Fume Hood: All work involving bromoacetamide compounds, including weighing, reconstitution, and reaction setup, must be performed inside a certified chemical fume hood.[4][8][9][10] This is non-negotiable and serves to protect the user from inhaling hazardous dust or vapors.
-
Safety Shower and Eyewash Station: Facilities must be equipped with an easily accessible and functional eyewash station and safety shower.[3][9] All personnel must know their location and how to operate them.
Administrative Controls
These are work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for handling bromoacetamide compounds must be available to all users.
-
Designated Work Areas: Clearly mark areas where bromoacetamide compounds are stored and handled.
-
Training: All personnel must receive documented training on the hazards, handling procedures, and emergency response protocols for these compounds before beginning work.
Core Directive: Personal Protective Equipment (PPE) Selection
When engineering and administrative controls are in place, the correct selection and use of PPE provide the final, critical layer of protection.
Hand Protection: Chemical-Resistant Gloves
The skin is a primary route of exposure. Glove selection must be based on chemical compatibility.
-
Causality: Standard latex or thin vinyl gloves offer insufficient protection against reactive alkylating agents. A glove material's resistance is determined by its ability to prevent the chemical from permeating (passing through on a molecular level) and degrading the material.
-
Selection:
-
Recommended: Nitrile rubber gloves are commonly recommended for incidental splash protection.[11] For any work involving these compounds, it is crucial to use gloves with a minimum thickness of 5 mil (0.12 mm).
-
Extended Contact: For procedures involving a higher risk of prolonged contact or immersion, heavier-duty gloves such as Butyl rubber or Viton® should be considered.[12] Consult specific glove manufacturer resistance guides for the most accurate data.[13][14]
-
-
Trustworthiness through Practice: Always double-glove when handling concentrated stock solutions or large quantities. Inspect gloves for any signs of degradation or punctures before use. If contact with a bromoacetamide compound occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.[15] Disposable gloves are intended for single use only and must not be reused.[16]
| Glove Material | Splash Protection | Immersion/High-Risk | Comments |
| Nitrile | Good | Not Recommended | Suitable for general lab use with incidental contact. Change immediately after splash.[17] |
| Neoprene | Good | Fair to Good | Offers better resistance to a broader range of chemicals than nitrile. |
| Butyl Rubber | Excellent | Excellent | Recommended for handling highly corrosive materials and alkylating agents. |
| Viton® | Excellent | Excellent | Offers superior protection against chlorinated and aromatic solvents but is less flexible. |
| Latex/Vinyl | Not Recommended | Not Recommended | Provides poor chemical resistance and should not be used. |
Eye and Face Protection
-
Minimum Requirement: At all times in a laboratory where bromoacetamide compounds are present, ANSI Z87.1-compliant (US) or EN166-compliant (EU) chemical safety goggles must be worn.[3][8][9] Regular safety glasses do not provide adequate protection from splashes.
-
Enhanced Protection: When handling larger volumes (>50 mL), working with solutions that could splash, or when not working behind the sash of a fume hood (e.g., during transport), a full-face shield must be worn in addition to chemical safety goggles.
Respiratory Protection
While all work should be conducted in a fume hood, respiratory protection may be required in specific situations.
-
When is a Respirator Needed?
-
When weighing the powdered compound, as dust can become airborne.
-
During the cleanup of a significant spill.
-
If engineering controls (fume hood) fail or are unavailable.
-
-
Selection Protocol: The choice of respirator depends on the specific task and potential exposure level. All respirator use requires a formal respiratory protection program, including medical clearance and annual fit testing, as mandated by OSHA (29 CFR 1910.134).[3]
| Scenario | Respirator Type | Rationale |
| Weighing Powder | N100/P100 Filtering Facepiece (disposable) OR Half-Mask with P100 cartridges. | Provides high-efficiency protection against airborne solid particulates. |
| Handling Solutions (outside fume hood) | Half-Mask or Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. | Protects against potential vapors and aerosols. A full-face model also provides eye protection.[12][18] |
| Emergency Spill Response | Full-Face Respirator with combination OV/AG/P100 cartridges or a Powered Air-Purifying Respirator (PAPR). | Offers a higher protection factor for unknown or high concentrations of dusts and vapors.[19] |
Protective Clothing
-
A buttoned, long-sleeved lab coat must be worn to protect the skin on the arms.[8][9]
-
Long pants and closed-toe shoes are mandatory. No skin should be exposed on the legs or feet.
-
For large-scale work or spill cleanup, a chemically resistant apron or disposable coveralls (e.g., Tyvek®) should be worn over the lab coat.[12]
Protocols for Safe Handling and Emergency Response
Protocol: Weighing and Preparing Bromoacetamide Solutions
-
Preparation: Don all required PPE: double nitrile gloves, chemical safety goggles, and a lab coat.
-
Engineering Control: Perform all steps inside a certified chemical fume hood with the sash at the lowest practical height.
-
Weighing: Use an anti-static weigh boat or creased weigh paper to minimize dust dispersal. Dispense the powder slowly and carefully.
-
Reconstitution: Place a stir bar in the receiving flask containing the solvent. Slowly add the weighed bromoacetamide powder to the solvent to prevent splashing. Cap the flask immediately.
-
Cleanup: Lightly mist any residual powder on the balance and surrounding surfaces with 70% ethanol to wet the dust, then wipe clean with a disposable towel.
-
Waste: Dispose of the weigh boat, towels, and outer gloves into a designated hazardous waste container.
Protocol: Emergency Response to Exposures
Immediate and correct action is critical to mitigating injury from exposure.
Caption: Immediate first aid followed by professional medical evaluation is mandatory for any exposure.[3][8][20]
Protocol: Small-Scale Spill Decontamination (<1 g or <10 mL)
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: If not already wearing it, don a full set of PPE, including double nitrile gloves, safety goggles, a face shield, a lab coat, and an appropriate respirator (P100 for powder, OV/AG for solution).
-
Contain Powder Spill: Gently cover the solid spill with paper towels. Lightly dampen the towels with water to prevent the powder from becoming airborne.[18]
-
Contain Liquid Spill: Create a dike around the spill using an inert absorbent material like vermiculite or a chemical spill pillow.[21]
-
Absorb/Neutralize: Apply the absorbent material, working from the outside in.
-
Collect Waste: Carefully scoop the absorbed material and contaminated towels into a heavy-duty plastic bag or a designated hazardous waste container.[21][22]
-
Decontaminate: Wipe the spill area with a soap and water solution, followed by a clean water rinse.[18]
-
Dispose: Seal the waste container, label it "Hazardous Waste: Bromoacetamide Debris," and dispose of it according to your institution's hazardous waste procedures. All PPE used during the cleanup must also be disposed of as hazardous waste.[23]
Waste Disposal
All materials contaminated with bromoacetamide compounds are considered hazardous waste.[2] This includes:
-
Unused or expired compounds.
-
Contaminated solutions and reaction mixtures.
-
All disposable labware (pipette tips, tubes, etc.) that has come into contact with the compounds.
-
All used PPE (gloves, lab coats, aprons).
Waste must be segregated into clearly labeled, sealed containers and disposed of through an approved institutional hazardous waste management program.[2][20] Never dispose of bromoacetamide waste down the drain or in the regular trash.
Conclusion
Bromoacetamide compounds are powerful chemical tools that demand a commensurate level of respect and caution. Their inherent reactivity as alkylating agents makes them significant occupational hazards. By adhering to the hierarchy of controls—prioritizing the use of chemical fume hoods, establishing robust administrative procedures, and meticulously selecting and using the correct personal protective equipment—researchers can mitigate these risks effectively. A culture of safety, built on a foundation of hazard understanding and procedural discipline, is paramount to harnessing the scientific potential of these reagents without compromising personal health and safety.
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GPC. (2024). ECHA Launches Consultation on 22-Dibromo-2 Cyanoacetamide DBNPA. GPC Regulatory Intelligence Portal. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. QMUL Health & Safety Directorate. Retrieved from [Link]
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West Virginia University. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety. Retrieved from [Link]
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Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety. Retrieved from [Link]
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Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. Retrieved from [Link]
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University of Pittsburgh. (n.d.). Spills and Emergencies. Radiation Safety. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). Substance Information. ECHA. Retrieved from [Link]
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European Chemicals Agency (ECHA). (2021). Volatile esters of bromoacetic acids - Substance Information. ECHA. Retrieved from [Link]
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Application Note: Comprehensive Guidelines for the Safe Storage and Disposal of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide (CAS: 23543-31-9)
Abstract: This document provides a detailed protocol for the safe handling, storage, and disposal of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. As a brominated nitroaromatic compound, this chemical requires specific procedures to ensure laboratory safety, maintain compound integrity, and comply with environmental regulations. The following guidelines are intended for researchers, chemists, and laboratory managers engaged in drug development and chemical synthesis.
Introduction and Compound Profile
This compound is a specialized organic compound often used as an intermediate in complex chemical syntheses. Its molecular structure, featuring a bromoacetyl group and a nitroaromatic ring, imparts a reactivity profile that necessitates careful management. The bromoacetyl moiety acts as an alkylating agent, while the nitro group can influence the compound's stability and toxicological properties. Adherence to stringent storage and disposal protocols is not merely a matter of regulatory compliance but is fundamental to ensuring experimental reproducibility and personnel safety.
Chemical and Physical Properties
A summary of the key physical and chemical properties is provided below. This data is essential for understanding the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 23543-31-9 | [1][2][3] |
| Molecular Formula | C₉H₉BrN₂O₃ | [1][4] |
| Molecular Weight | 273.08 g/mol | [1] |
| Appearance | Powder or liquid (typically a solid at room temp) | [2] |
| Melting Point | 88-89 °C | [1][2] |
| Boiling Point | 387.2 ± 27.0 °C (Predicted) | [1][2] |
| Density | 1.644 ± 0.06 g/cm³ (Predicted) | [2] |
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its structural analogues provide a strong basis for hazard assessment. Similar bromo-acetamide derivatives are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[5][6][7].
Causality of Hazards:
-
Skin and Eye Irritation: The α-bromoacetamide functional group is a known alkylating agent, capable of reacting with biological nucleophiles in the skin and eyes, leading to irritation and potential damage.
-
Respiratory Irritation: Inhalation of fine dust particles can irritate the mucous membranes and respiratory tract[5][6].
Recommended Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the risks associated with handling this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves | Provides a robust barrier against incidental contact. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. Change gloves immediately if contamination is suspected[8]. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Protects against accidental splashes or aerosolized dust reaching the eyes. Goggles are required when there is a significant splash risk[8]. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination. Must be kept fully buttoned[5]. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts) | Required when handling large quantities or when adequate engineering controls (like a fume hood) are not available to control dust exposure[8]. |
Storage Protocols: Preserving Compound Integrity
The stability of this compound is contingent upon strict adherence to appropriate storage conditions. Improper storage can lead to degradation, impacting experimental outcomes and potentially forming more hazardous byproducts.
Rationale for Specific Storage Conditions
-
Temperature (2-8°C): Refrigeration is recommended to slow down potential decomposition pathways, thereby ensuring the long-term purity and stability of the compound[1].
-
Protection from Light: Nitroaromatic compounds can be susceptible to photochemical reactions. Storing in an amber vial or a dark location prevents light-induced degradation[9].
-
Moisture Exclusion: The compound should be stored in a tightly sealed container to prevent hydrolysis of the acetamide functional group[1].
-
Inert Atmosphere: For long-term archival storage, displacing the headspace of the container with an inert gas like argon or nitrogen is a best practice to prevent slow oxidation.
Step-by-Step Storage Procedure
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or a broken seal.
-
Labeling: Ensure the manufacturer's label is intact and legible. If repackaging, transfer all essential information to the new container.
-
Primary Storage: Place the tightly sealed container in a designated, clearly labeled area within a refrigerator or cold room maintained at 2-8°C[1].
-
Secondary Containment: Use a secondary, shatter-proof container to house the primary vial. This prevents contamination in case of a leak or spill.
-
Inventory Management: Log the compound's name, quantity, location, and date of receipt in the laboratory's chemical inventory system.
Disposal Management: Regulatory Compliance and Safety
Proper disposal is a critical final step in the chemical lifecycle. As a brominated organic molecule, this compound is classified as a halogenated organic waste . This classification dictates the entire disposal workflow.
The Principle of Waste Segregation
The cornerstone of compliant chemical waste management is rigorous segregation. Halogenated organic wastes are typically disposed of via high-temperature incineration, a process that is more complex and costly than fuel blending used for non-halogenated solvents[10].
Critical Insight: Mixing even a small amount of halogenated waste into a non-halogenated waste stream forces the entire volume to be treated as halogenated, significantly increasing disposal costs and environmental burden[10][11].
Waste Characterization and Disposal Workflow
The following diagram outlines the decision-making process for correctly disposing of waste containing this compound.
Caption: Waste disposal decision workflow.
Protocol for Disposal of Solid and Contaminated Waste
-
Designate a Waste Container: Procure a clearly labeled, sealable waste container designated for "Solid Halogenated Organic Waste" from your institution's Environmental Health & Safety (EHS) department.
-
Collect Waste: Carefully place unused or expired solid this compound into this container.
-
Contaminated Materials: All items that have come into direct contact with the compound, such as weighing paper, gloves, pipette tips, and contaminated bench paper, must also be placed in this same container[5].
-
Seal and Store: Keep the container sealed at all times except when adding waste. Store it in your lab's designated Satellite Accumulation Area.
Protocol for Disposal of Liquid Waste (Solutions)
-
Designate a Container: Use a dedicated, compatible (e.g., glass or polyethylene) container labeled "Liquid Halogenated Organic Waste"[10][12].
-
Transfer Waste: Pour solutions containing this compound into the container.
-
Log Contents: Maintain a log sheet on or near the container, listing all constituents and their approximate volumes as they are added.
-
Prohibited Materials: Never mix halogenated organic waste with strong acids, bases, oxidizers, or aqueous waste containing heavy metals[8][13]. Such mixing can cause dangerous reactions and creates a complex, difficult-to-dispose-of waste stream.
-
Final Disposal: When the container is full, ensure the cap is tightly secured and arrange for pickup by EHS.
Spill Management Protocol
In the event of a small-scale spill:
-
Alert & Evacuate: Alert personnel in the immediate area.
-
Don PPE: Wear the full complement of PPE as described in Section 2.1.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand.
-
Clean-up: Carefully sweep the absorbent material and spilled compound into a dustpan.
-
Disposal: Place the collected material into the designated "Solid Halogenated Organic Waste" container[5][8].
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), and place the cleaning materials into the same solid waste container.
Conclusion
The safe management of this compound is straightforward when its chemical nature is understood and respected. By implementing these protocols—grounded in the principles of hazard mitigation, compound stability, and rigorous waste segregation—researchers can ensure a safe laboratory environment, maintain the integrity of their experiments, and adhere to environmental stewardship standards.
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- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Application Note: Streamlining Synthesis through Real-Time Reaction Monitoring
Topic: High-Fidelity Monitoring of the Synthesis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide by Thin-Layer Chromatography (TLC)
Abstract
The synthesis of N-substituted acetamides, such as this compound, is a fundamental transformation in the development of novel pharmaceutical agents and functional materials. Precise monitoring of reaction progress is critical to optimize yield, minimize byproduct formation, and determine the optimal reaction endpoint. This application note provides a detailed protocol for the real-time monitoring of the N-acetylation of N-methyl-4-nitroaniline using Thin-Layer Chromatography (TLC), a rapid, cost-effective, and highly efficient analytical technique.[1] We will explore the underlying principles of this chromatographic method, from the strategic selection of the mobile phase to the visualization of reactants and products, ensuring a robust and self-validating system for in-process control.
Introduction: The Rationale for Reaction Monitoring
In organic synthesis, particularly within the context of drug development, the ability to track the conversion of starting materials to products in real-time is paramount.[2] It allows for informed decisions regarding reaction time, temperature adjustments, and quenching procedures, ultimately leading to improved process efficiency and product purity. While sophisticated techniques like mass spectrometry and NMR offer detailed structural information, Thin-Layer Chromatography (TLC) remains an indispensable tool for its simplicity, speed, and low cost.[3]
The target reaction involves the acylation of a secondary amine, N-methyl-4-nitroaniline, with a bromoacetylating agent (e.g., bromoacetyl bromide) to yield the desired product, this compound.
Reaction Scheme:
By periodically sampling the reaction mixture and analyzing it via TLC, we can qualitatively observe the disappearance of the starting material and the concurrent appearance of the product.
The Principle of Thin-Layer Chromatography
TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[4][5]
-
Stationary Phase: A thin layer of an adsorbent material, typically silica gel or alumina, is coated onto an inert backing like glass or aluminum.[6] For this application, we will use silica gel plates, which is a polar stationary phase.
-
Mobile Phase (Eluent): A solvent or a mixture of solvents that travels up the stationary phase through capillary action.[6] The composition of the mobile phase is critical as it dictates the separation of the mixture's components.
The separation is based on the polarity of the compounds. In a normal-phase TLC setup (polar stationary phase), less polar compounds have a weaker interaction with the stationary phase and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds interact more strongly with the silica gel and travel shorter distances, leading to lower Rf values.
The Retention Factor (Rf) is a key parameter calculated as:
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[5]
Experimental Protocol: Monitoring the Acylation Reaction
This section provides a step-by-step guide to effectively monitor the synthesis of this compound.
Materials and Equipment
-
TLC plates (Silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Solvents for mobile phase (e.g., Ethyl Acetate, Hexane)
-
Reaction mixture aliquots
-
Reference standards (N-methyl-4-nitroaniline and, if available, the purified product)
Workflow for TLC Monitoring
The following diagram illustrates the general workflow for monitoring the reaction.
Caption: Workflow for reaction monitoring by TLC.
Step-by-Step Methodology
-
Preparation of the TLC Plate:
-
Handle the TLC plate by the edges to avoid contaminating the surface.
-
Using a pencil, gently draw a faint line (the origin) approximately 1 cm from the bottom of the plate.
-
Mark the lanes for the starting material (SM), a co-spot (Co), and the reaction mixture at different time points (e.g., T0, T1, T2). The co-spot involves spotting both the starting material and the reaction mixture in the same lane to aid in identification.
-
-
Mobile Phase Selection and Chamber Preparation:
-
The polarity of the mobile phase is crucial for good separation. A common starting point for compounds of moderate polarity is a mixture of ethyl acetate (polar) and hexane (non-polar).
-
Rationale: N-methyl-4-nitroaniline is a moderately polar molecule. The product, this compound, is expected to be slightly more polar due to the amide group, but the addition of the bromoacetyl group also increases its molecular weight. An initial mobile phase of 30:70 Ethyl Acetate:Hexane is a reasonable starting point.
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, and close the lid. Allow the chamber to saturate for 5-10 minutes to ensure a uniform solvent vapor environment.
-
-
Spotting the TLC Plate:
-
Dissolve a small amount of the starting material (N-methyl-4-nitroaniline) in a suitable solvent (e.g., ethyl acetate) to create a reference solution.
-
At time zero (T0), before the addition of the bromoacetylating agent, take a small aliquot of the reaction mixture.
-
Dip a clean capillary tube into the reference solution and gently touch it to the designated 'SM' lane on the origin line. Keep the spot as small as possible.
-
Dip another clean capillary tube into the T0 reaction mixture and spot it in the 'T0' lane and the 'Co' lane (on top of the SM spot).
-
As the reaction proceeds, take aliquots at regular intervals (e.g., 30 minutes, 60 minutes) and spot them in their respective lanes.
-
-
Developing the Plate:
-
Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.
-
Close the lid and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
Place the dried plate under a UV lamp (254 nm). Both the starting material and the product contain a nitrophenyl group, which is a strong chromophore, making them UV-active. They will appear as dark spots against the fluorescent background of the plate.[7][8]
-
Gently circle the visible spots with a pencil.
-
-
Interpretation of Results:
-
Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.
-
Calculate the Rf value for each spot.
-
Expected Outcome:
-
The starting material (N-methyl-4-nitroaniline) will have a specific Rf value.
-
As the reaction progresses, a new spot corresponding to the product (this compound) will appear. Due to the increased polarity from the amide group, the product is expected to have a lower Rf value than the starting material.
-
The intensity of the starting material spot will decrease over time, while the intensity of the product spot will increase.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
-
Data Presentation and Optimization
The results of the TLC analysis can be systematically recorded to track the reaction's progress.
| Time Point | Mobile Phase (EtOAc:Hexane) | Rf (Starting Material) | Rf (Product) | Observations |
| T0 | 30:70 | ~0.5 | - | Single spot corresponding to SM. |
| T30 | 30:70 | ~0.5 | ~0.35 | SM spot is still prominent, new product spot appears. |
| T60 | 30:70 | ~0.5 | ~0.35 | Intensity of SM spot has decreased, product spot is stronger. |
| T90 | 30:70 | Faint | ~0.35 | SM spot is barely visible, indicating near completion. |
Note: The provided Rf values are estimates. The optimal mobile phase should provide good separation between the starting material and product spots, ideally with Rf values between 0.2 and 0.8.
-
If spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of ethyl acetate.
-
If spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of ethyl acetate.
Conclusion
Thin-Layer Chromatography is a powerful and accessible tool for monitoring the synthesis of this compound. By following the detailed protocol outlined in this application note, researchers can efficiently track the consumption of starting materials and the formation of the product in real-time. This allows for precise determination of the reaction endpoint, leading to optimized reaction conditions, improved yields, and higher purity of the final compound. The principles and techniques described herein are broadly applicable to a wide range of organic reactions, making TLC an essential skill for professionals in chemical research and drug development.
References
-
Microbe Online. Thin Layer Chromatography (TLC): Principle, Procedure, and Applications. (2022-05-17). [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07). [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
ChemHelp ASAP. ultraviolet detection methods for TLC analysis and HPLC. (2023-08-31). [Link]
-
Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. (2022-04-18). [Link]
-
PubChem. This compound. [Link]
-
Cole-Parmer. Organic Synthesis and Reaction Monitoring Process. (2024-08-05). [Link]
-
RSC Education. Monitoring reactions. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C9H9BrN2O3 | CID 22668375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide
Welcome to the comprehensive technical support guide for the synthesis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. This resource is specifically designed for researchers, scientists, and professionals in drug development to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of the target compound.
Synthesis Overview
The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates. The reaction typically involves the N-acylation of N-methyl-4-nitroaniline with bromoacetyl bromide or a related bromoacetylating agent. While seemingly straightforward, this reaction is often plagued by challenges that can significantly impact the yield and purity of the final product. Understanding the underlying reaction mechanism and potential pitfalls is paramount for successful and reproducible synthesis.
Reaction Mechanism
The core of this synthesis is a nucleophilic acyl substitution. The secondary amine, N-methyl-4-nitroaniline, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetylating agent. The presence of a base is often required to neutralize the hydrogen bromide (HBr) byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in this N-acylation reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Monitoring: The reaction should be closely monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[2][3] An incomplete reaction will show the presence of the starting N-methyl-4-nitroaniline.
-
Reaction Time & Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. Optimization of these parameters is crucial. Some acylation reactions can be accelerated with microwave irradiation.[4][5]
-
-
Poor Quality of Starting Materials:
-
N-methyl-4-nitroaniline: The purity of the starting amine is critical. Impurities can interfere with the reaction. Ensure the starting material is pure and dry.
-
Bromoacetyl Bromide: Bromoacetyl bromide is highly reactive and susceptible to hydrolysis. Use a fresh, high-purity reagent and handle it under anhydrous conditions to prevent decomposition.
-
-
Suboptimal Base Selection:
-
Base Strength: A base is necessary to scavenge the HBr produced. A weak, non-nucleophilic base like pyridine or triethylamine (Et₃N) is often preferred. The base should be strong enough to neutralize the acid but not so strong as to promote side reactions.
-
Stoichiometry: At least one equivalent of the base is required. Using a slight excess can help drive the reaction to completion.
-
-
Protonation of the Amine:
-
The HBr byproduct can protonate the starting N-methyl-4-nitroaniline, forming an unreactive ammonium salt.[1] This is a common cause of low yields. The gradual addition of the bromoacetyl bromide to a solution of the amine and base can help mitigate this issue.
-
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities, and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Identifying these impurities is the first step toward optimizing the reaction to minimize their formation.
Potential Byproducts & Prevention Strategies:
-
Unreacted Starting Material (N-methyl-4-nitroaniline):
-
Cause: Incomplete reaction, as discussed in the previous section.
-
Solution: Ensure sufficient reaction time, appropriate temperature, and the use of a suitable base.
-
-
Dibrominated Product:
-
Cause: While less common for this specific substrate, over-bromination can occur if the reaction conditions are too harsh or if there is an excess of the brominating agent.
-
Solution: Carefully control the stoichiometry of the bromoacetyl bromide.[3] Add the acylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
-
Hydrolysis Product (Bromoacetic Acid):
-
Cause: Presence of water in the reaction mixture can lead to the hydrolysis of bromoacetyl bromide.
-
Solution: Use anhydrous solvents and reagents.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Question 3: The final product is difficult to purify. What are the recommended purification techniques?
Answer: Effective purification is crucial for obtaining a high-purity product. The choice of method will depend on the nature of the impurities.
Purification Methods:
-
Recrystallization: This is the most common and often most effective method for purifying solid organic compounds.[3][6]
-
Solvent Selection: The key is to find a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For similar bromoacetamides, ethanol or mixtures of ethanol and water have been used successfully.[3][7][8] Experimentation with different solvents like chloroform/hexane may also be beneficial.[9]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[6]
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities with different polarities.
-
Eluent System: A systematic trial of different solvent systems (e.g., hexane/ethyl acetate mixtures) will be necessary to achieve good separation on a TLC plate before scaling up to a column.
-
-
Sublimation: For high-purity requirements, sublimation can be an effective technique to remove non-volatile impurities.[9][10]
Question 4: My product is an oil and will not crystallize. What should I do?
Answer: The failure of a product to crystallize is often due to the presence of impurities that act as a "eutectic mixture," lowering the melting point and preventing solidification.
Troubleshooting Crystallization:
-
Purity Check: First, re-evaluate the purity of your product using TLC or HPLC. If significant impurities are present, further purification by column chromatography may be necessary before attempting recrystallization again.[3]
-
Solvent Removal: Ensure all residual solvent from the work-up has been thoroughly removed under high vacuum.[3]
-
Seeding: If you have a small amount of pure, solid product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[6]
-
Scratching: Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes provide a nucleation site for crystal growth.[6]
-
Solvent Trituration: Adding a solvent in which the desired product is insoluble but the oily impurities are soluble can sometimes "crash out" the solid product.
Frequently Asked Questions (FAQs)
-
What is the optimal solvent for this reaction?
-
Anhydrous aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally good choices.[11] The choice of solvent can influence reaction rates and should be optimized for your specific conditions.
-
-
What are the key safety precautions for this synthesis?
-
Bromoacetyl bromide is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so proper temperature control is important.
-
-
How can I confirm the identity and purity of my final product?
-
Melting Point: A sharp melting point within the expected range is a good indicator of purity.[9]
-
Spectroscopy:
-
¹H and ¹³C NMR: Will confirm the structure of the molecule.
-
FTIR: Will show characteristic peaks for the amide carbonyl and the nitro group.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Chromatography (TLC, HPLC, GC): Can be used to assess purity by detecting the presence of impurities.[9]
-
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
N-methyl-4-nitroaniline
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-methyl-4-nitroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation
| Parameter | Recommendation | Rationale |
| Starting Amine Purity | >98% | Impurities can lead to side reactions and lower yields. |
| Acylating Agent | Fresh, high-purity bromoacetyl bromide | Prone to hydrolysis; use under anhydrous conditions. |
| Solvent | Anhydrous aprotic (e.g., DCM, THF) | Prevents hydrolysis of the acylating agent.[1] |
| Base | Weak, non-nucleophilic (e.g., Et₃N, Pyridine) | Neutralizes HBr byproduct without competing as a nucleophile.[12] |
| Stoichiometry (Base) | 1.1 - 1.2 equivalents | Ensures complete neutralization of HBr. |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |
| Reaction Monitoring | TLC or HPLC | Confirms reaction completion and detects byproducts.[2] |
Visualizations
Reaction Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. amherst.edu [amherst.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sites.lsa.umich.edu [sites.lsa.umich.edu]
Technical Support Center: Synthesis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure your synthesis is successful.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect during the synthesis of this compound?
A1: The synthesis, which involves the acylation of N-methyl-4-nitroaniline with bromoacetyl bromide, is generally straightforward. However, several side products can arise depending on the reaction conditions. The most prevalent are:
-
Unreacted Starting Material (N-methyl-4-nitroaniline): Incomplete reactions are a common source of this impurity.
-
Hydrolyzed Reagent (Bromoacetic Acid): Bromoacetyl bromide is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup.[1][2]
-
Di-acylated Byproduct: While less common for secondary amines, under forcing conditions or with a large excess of the acylating agent, a di-acylated product could theoretically form, though it would be unstable.
-
Products from Ring Bromination: Although the nitro group is deactivating, trace amounts of electrophilic bromine generated from the decomposition of bromoacetyl bromide could potentially lead to bromination of the aromatic ring, especially under harsh conditions.
Q2: My reaction mixture has turned a dark brown/black. What is the likely cause and how can I prevent it?
A2: Dark discoloration is often indicative of decomposition, either of the starting materials or the product. The N-methyl-4-nitroaniline starting material can be sensitive to prolonged exposure to air and may darken over time.[3] Additionally, bromoacetyl bromide can decompose, especially in the presence of heat, to produce highly toxic and irritating hydrogen bromide and bromophosgene vapors, which can contribute to discoloration.[1][2]
To mitigate this:
-
Ensure your N-methyl-4-nitroaniline is of high purity and has been stored correctly.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Maintain the recommended reaction temperature; avoid excessive heating.
-
Use fresh, high-quality bromoacetyl bromide.
Q3: I'm observing a low yield of my desired product. What are the potential reasons?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[4]
-
Hydrolysis of Bromoacetyl Bromide: As mentioned, bromoacetyl bromide reacts violently with water.[1][2] Any moisture in your glassware, solvents, or starting materials will consume the reagent, reducing the amount available to react with your amine and thereby lowering the yield.
-
Loss During Workup and Purification: Product can be lost during extraction and recrystallization steps. Optimizing the pH during aqueous washes and selecting an appropriate recrystallization solvent are key to maximizing recovery.[4]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
Q4: What is the best method to purify the final product, this compound?
A4: Recrystallization is the most common and effective method for purifying the final product.[4] The choice of solvent is critical for obtaining high purity and yield. Common solvents to consider are ethanol, methanol, or mixtures of these with water.[4][5] For more challenging purifications where impurities have similar solubility profiles, column chromatography may be necessary.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
| Problem | Possible Cause | Suggested Solution |
| Multiple Spots on TLC (Post-Reaction) | Formation of side products. | - Refer to the "Potential Side Products" section to identify likely impurities.- Adjust stoichiometry; ensure a slight excess of the amine to consume all the acylating agent.- Control the reaction temperature carefully to minimize decomposition. |
| Incomplete reaction. | - Monitor the reaction with TLC until the starting material spot is no longer visible.- Ensure the purity of your starting materials. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Attempt to purify a small sample via column chromatography to isolate the pure product, which may then serve as a seed crystal.- Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. |
| Residual solvent. | - Dry the product under high vacuum for an extended period. | |
| Final Product is Discolored (Yellow/Brown) | Impurities in starting materials. | - Use high-purity N-methyl-4-nitroaniline and bromoacetyl bromide.- Consider purifying the N-methyl-4-nitroaniline by recrystallization before use. |
| Oxidation during reaction or workup. | - Conduct the reaction under an inert atmosphere.- Avoid prolonged exposure to air during workup. |
Reaction Mechanism and Side Product Formation
The primary reaction is a nucleophilic acyl substitution where the secondary amine of N-methyl-4-nitroaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide.
Caption: Main reaction pathway and a common side reaction.
The most significant side reaction is the hydrolysis of bromoacetyl bromide.
Caption: Common side products and their primary causes.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
N-methyl-4-nitroaniline
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-4-nitroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous DCM dropwise to the cooled solution while stirring vigorously.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound.
References
-
PubChem. (n.d.). Bromoacetyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
Sources
- 1. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. N-Methyl-4-nitroaniline | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
Troubleshooting guide for failed 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide reactions
Welcome to the technical support guide for the synthesis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific N-acylation reaction. The guidance is structured to address problems from reaction failure to product impurity, explaining the chemical principles behind each recommendation.
I. Reaction Overview & Mechanism
The synthesis of this compound from N-methyl-4-nitroaniline and bromoacetyl bromide is a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide. A non-nucleophilic base is typically required to neutralize the HBr byproduct.
Reaction Scheme
Caption: Overall synthesis of the target compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to address common experimental failures.
FAQ 1: My reaction did not proceed. TLC analysis shows only the starting material (N-methyl-4-nitroaniline). What went wrong?
This is the most common issue, typically pointing to problems with reagents or reaction conditions.
Possible Causes & Solutions:
-
Cause 1: Inactive Bromoacetyl Bromide. Bromoacetyl bromide is highly reactive and susceptible to hydrolysis from atmospheric moisture, converting it to bromoacetic acid and HBr.[1][2] Bromoacetic acid is not sufficiently electrophilic to acylate the weakly nucleophilic N-methyl-4-nitroaniline.
-
Solution: Use a fresh bottle of bromoacetyl bromide or purify the reagent by distillation immediately before use. Always handle it under an inert atmosphere (Nitrogen or Argon).[3]
-
-
Cause 2: Insufficiently Reactive Amine. The nitro group on the aniline ring is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the nitrogen atom compared to aniline.[4]
-
Solution: The reaction may require gentle heating (e.g., 40 °C) or a catalyst. A common catalyst for acylations of weakly nucleophilic amines is 4-dimethylaminopyridine (DMAP).[3] Use DMAP in catalytic amounts (e.g., 5 mol%).
-
-
Cause 3: Incorrect or Insufficient Base. A base is crucial for scavenging the HBr generated during the reaction. If HBr is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use a non-nucleophilic organic base like pyridine or diisopropylethylamine (DIEA).[5] Do not use strong bases like NaOH or NaH, as they can promote hydrolysis of the acyl bromide and other side reactions. Ensure at least one equivalent of the base is used.
-
-
Cause 4: Inappropriate Solvent. The choice of solvent is critical for ensuring all reactants are soluble.
-
Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[3] Ensure the solvent is anhydrous, as water will decompose the bromoacetyl bromide.
-
Troubleshooting Workflow: No Product Formation
Caption: Decision tree for troubleshooting a failed reaction.
FAQ 2: The reaction worked, but my yield is very low. How can I improve it?
Low yield can result from incomplete reaction, product loss during workup, or side reactions.
Possible Causes & Solutions:
-
Cause 1: Incomplete Reaction. As discussed in FAQ 1, the reduced nucleophilicity of the starting material can lead to slow or incomplete conversion.
-
Solution: Increase the reaction time and monitor progress by TLC. Consider a modest increase in temperature (e.g., from room temperature to 40-50 °C). Adding a catalyst like DMAP can also significantly improve the rate and completeness of the reaction.[3]
-
-
Cause 2: Product Loss During Workup. The product may be partially soluble in the aqueous layer during extraction, or may adhere to filtration media.[6]
-
Solution: When performing an aqueous wash, ensure the correct pH to keep the product in the organic layer. Back-extract the aqueous layer with fresh organic solvent (e.g., DCM) to recover any dissolved product. If filtering through celite or silica, wash the filter cake thoroughly with the extraction solvent.
-
-
Cause 3: Side Reactions. The primary side reaction is the hydrolysis of bromoacetyl bromide. Another possibility is the product, an α-haloamide, acting as an alkylating agent and reacting with other nucleophiles in the mixture.[7][8]
-
Solution: Strictly anhydrous conditions are paramount.[3] Add the bromoacetyl bromide slowly to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions before allowing it to warm to the desired reaction temperature.
-
FAQ 3: My crude product shows multiple spots on the TLC plate. What are the likely impurities?
The presence of multiple spots indicates side products or unreacted starting materials.
Possible Impurities & Identification:
| Compound | Expected Relative Rf (Normal Phase) | Identification Notes |
| N-methyl-4-nitroaniline (SM) | Lower | More polar than the product due to the N-H bond. |
| Product | Higher | Less polar than the starting amine. |
| Bromoacetic Acid | Baseline | Highly polar; byproduct of hydrolysis. Will likely remain in the aqueous layer during workup. |
| Self-alkylation Product | Variable | The product can potentially react with another molecule of the starting amine. This is less common under controlled conditions. |
Solutions:
-
Purification: Column chromatography is the most effective method for separating the product from starting material and other impurities. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Reaction Optimization: To minimize impurities, ensure slow, controlled addition of the acylating agent.[3] Use of stoichiometric amounts (or a slight excess, e.g., 1.1 equivalents) of bromoacetyl bromide can prevent side reactions related to excess reagent.
FAQ 4: The final product appears unstable and decomposes over time. How should it be handled and stored?
α-haloamides are reactive compounds and can be susceptible to degradation.[8] The 2-bromoacetamide moiety is an alkylating agent.[7]
Possible Causes & Solutions:
-
Cause 1: Hydrolysis. Residual acid or base from the workup can catalyze the hydrolysis of the amide bond over time.
-
Solution: Ensure the product is thoroughly washed during workup to remove any acidic or basic residues. A final wash with brine can help remove residual water before drying the organic layer.
-
-
Cause 2: Nucleophilic Attack. The bromine atom is a good leaving group, making the adjacent carbon susceptible to attack by nucleophiles (including moisture or other amine molecules).
-
Solution: Store the purified, dry product in a tightly sealed container under an inert atmosphere (N₂ or Ar). For long-term storage, keep it in a freezer at -20 °C.[9]
-
III. Key Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative protocol and should be adapted and optimized based on laboratory results.
-
Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add N-methyl-4-nitroaniline (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and stir until the solid is fully dissolved. Add pyridine (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring at 0 °C, add bromoacetyl bromide (1.1 eq) dropwise via syringe over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.[10]
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient).
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Eluent: A starting mobile phase of 30% Ethyl Acetate in Hexanes (v/v) is recommended. Adjust polarity as needed.
-
Spotting: Dissolve small aliquots of the reaction mixture and co-spot with the starting material standard.
-
Visualization: Visualize the plate under UV light (254 nm). The starting material and product should both be UV active. Staining with potassium permanganate can also be used.
-
Analysis: The product, being less polar, will have a higher Rf value than the starting N-methyl-4-nitroaniline.[11]
IV. References
-
Acylation under weak base conditions. (n.d.). LibreTexts Chemistry. Retrieved from [Link]
-
Troubleshooting acylation reactions for urea derivatives. (2025). BenchChem.
-
Preparation and Characterization of Acetanilide. (2026). University center of Mila.
-
C-H acylation of Aniline Derivatives with α-Oxocarboxylic Acids using Ruthenium Catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Failed Reaction: FAQ. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Bromoacetyl bromide | C2H2Br2O. (n.d.). PubChem. Retrieved from [Link]
-
Acetamide, N-bromo-. (n.d.). Organic Syntheses. Retrieved from [Link]
-
On the Reaction of N-Bromoacetamide with Olefins. (n.d.). ResearchGate. Retrieved from [Link]
-
Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides. (2004). PubMed. Retrieved from [Link]
-
Nucleophilic acyl substitution reaction of acyl halides with amines. (2021). YouTube. Retrieved from [Link]
-
Acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. (2021). YouTube. Retrieved from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved from [Link]
-
This compound | C9H9BrN2O3. (n.d.). PubChem. Retrieved from [Link]
-
2-Bromo-N-(4-bromophenyl)acetamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Method for preparing acetyl bromide from phosphorus tribromide. (n.d.). Google Patents. Retrieved from
-
Bromination of acetanilide. (2016). Chemistry Stack Exchange. Retrieved from [Link]
-
Reaction of acetamide with bromine and KOH gives. (n.d.). Allen.
-
Amines. (n.d.). NCERT. Retrieved from [Link]
-
Bromoacetamido-dPEG®₁₂-Tris(-dPEG®₁₁-bromoacetamide)₃. (n.d.). Vector Labs.
-
Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Are alkyl bromides susceptible to hydrolysis? (2015). ResearchGate.
-
Synthesis of N-Bromoacetylsultam. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Thin-layer chromatography as a method for separating aniline oligomers. (n.d.). ResearchGate.
-
Process for producing N-acylnitroaniline derivative. (n.d.). Google Patents. Retrieved from
-
2'-BROMO-4'-METHYLACETANILIDE(614-83-5) 1H NMR spectrum. (n.d.). ChemicalBook.
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health. Retrieved from [Link]
-
N-Acylation and C-acylation of polypyrrole latex with bromoacetyl bromide. (n.d.). ResearchGate.
-
The Fascinating Chemistry of α‐Haloamides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. (n.d.). MDPI.
-
Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase. (2021). National Institutes of Health.
-
2-bromo-N-methyl-4-nitroaniline | C7H7BrN2O2. (n.d.). PubChem. Retrieved from [Link]
-
Troubleshooting Transformation Reactions. (n.d.). New England Biolabs.
-
The suspected reaction mechanism of acetylation. (n.d.). ResearchGate.
-
N-Methyl-4-nitroaniline | C7H8N2O2. (n.d.). PubChem. Retrieved from [Link]
-
N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3. (n.d.). PubChem. Retrieved from [Link]
-
Purification of alpha-amylase by specific elution from anti-peptide antibodies. (n.d.). PubMed.
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- 1. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
Welcome to the technical support center for the purification of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for achieving high purity of this important synthetic intermediate. As Senior Application Scientists, we understand that the purity of your starting materials is paramount to the success of subsequent experimental steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route, but common contaminants typically include unreacted starting materials such as N-methyl-4-nitroaniline, residual acylating agents like bromoacetyl bromide, and byproducts from side reactions. Discoloration, often a yellow or brown hue, can arise from impurities in the starting materials or minor degradation during the reaction.[1]
Q2: What is the best first-pass strategy for purifying the crude product?
A2: Recrystallization is generally the most effective, scalable, and cost-efficient initial purification method for crystalline solids like this acetamide.[1][2] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[3][4] For similar N-substituted nitrophenyl acetamides, ethanol or ethanol-water mixtures have been used effectively.[1][5]
Q3: How can I reliably assess the purity of my compound at each stage?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.[6]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and assessing the number of components in your crude material. It is also crucial for developing a solvent system for column chromatography.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for molecules of this type.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the desired product and can help identify and quantify impurities if their signals do not overlap with the product's signals.[6]
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Problem: My crude product is highly discolored (yellow/brown) and shows multiple spots on TLC.
Possible Cause: This often indicates the presence of residual acidic impurities from the acylation step (e.g., HBr) or unreacted starting materials.
Solution: Before attempting recrystallization, perform an aqueous workup.
-
Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with a dilute aqueous solution of a mild base, such as sodium bicarbonate, to neutralize and remove acids.
-
Follow with a water wash and then a brine (saturated NaCl) wash to remove residual base and dissolved water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain a cleaner crude product for further purification.[8][9]
Problem: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals.
Possible Cause: The compound is coming out of solution above its melting point, or the solvent is not ideal. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present, causing melting point depression. The melting point for this compound is reported as 88-89°C.
Solutions & Causal Analysis:
-
Lower the Solution Temperature Before Cooling: Ensure you are not using an excessive volume of boiling solvent. Dissolve the compound in a minimal amount of near-boiling solvent to create a saturated solution, then allow it to cool slowly.
-
Change Solvent System: If oiling out persists, your solvent choice may be suboptimal. The ideal solvent will dissolve the compound when hot but have very poor solubility when cold.[4] Experiment with less polar solvents or solvent mixtures. For instance, if you are using pure ethanol, try a mixture of ethanol and water, or switch to isopropanol.
-
Induce Crystallization: If the solution becomes supersaturated without forming crystals, you can:
-
Scratch the inner wall of the flask with a glass rod at the meniscus. This creates microscopic imperfections on the glass that can serve as nucleation sites.[4]
-
Add a seed crystal of a previously purified batch. This provides a template for crystal lattice formation.[4]
-
Cool the solution slowly in an ice bath after it has reached room temperature to maximize crystal formation.[2]
-
Problem: After recrystallization, my product's purity is still low, and TLC shows a persistent impurity close to my product spot.
Possible Cause: The impurity has a solubility profile very similar to your desired compound, making separation by recrystallization inefficient. This often occurs with structurally related byproducts.
Solution: Column Chromatography When recrystallization is insufficient, column chromatography is the next logical step, as it separates compounds based on their differential adsorption to a stationary phase.[2][10]
Workflow for Purification Strategy
Caption: General workflow for the purification of this compound.
Problem: My compound seems to be degrading during column chromatography on silica gel.
Possible Cause: Bromoacetylated compounds can be acid-sensitive and may degrade on standard silica gel, which is inherently acidic.[11] This can lead to hydrolysis of the bromoacetyl group or other unwanted reactions, resulting in streaking on TLC and low recovery.
Solutions & Causal Analysis:
-
Test for Stability: Before running a large-scale column, spot your compound on a silica TLC plate and let it sit for 30-60 minutes before eluting. If you observe a new spot at the baseline or significant streaking that wasn't present initially, your compound is likely degrading.[11]
-
Use Deactivated Silica Gel: To mitigate degradation, you can neutralize the silica gel. This is achieved by preparing the silica slurry in the column eluent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine.[11] This base will occupy the acidic silanol groups on the silica surface, preventing them from reacting with your compound.
-
Consider Alumina: If your compound is highly acid-sensitive, using a different stationary phase like neutral or basic alumina can be a good alternative to silica gel.[11]
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Storage and Handling of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
Welcome to the technical support guide for 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide (CAS 23543-31-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Degradation can compromise experimental results, leading to lost time and resources. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent, identify, and address compound degradation.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For maximal stability, this compound should be stored in a tightly sealed, opaque container in a freezer at or below -20°C. The storage environment should be kept under an inert atmosphere (e.g., argon or nitrogen) and be consistently dry.
Q2: Why is moisture a problem for this compound?
A2: Moisture is a significant concern because it can facilitate hydrolytic degradation of the amide bond.[1][2][3] Amides, especially when activated by electron-withdrawing groups like the 4-nitrophenyl group, are susceptible to hydrolysis, which cleaves the molecule into N-methyl-4-nitroaniline and bromoacetic acid.[3][4]
Q3: Is this compound sensitive to light?
A3: Yes. Nitroaromatic compounds can be sensitive to light.[5][6] UV radiation can provide the energy to initiate degradation reactions. Therefore, it is crucial to store the compound in amber vials or other opaque containers to protect it from light exposure.[5]
Q4: I've noticed a color change in my solid compound (e.g., from pale yellow to brownish). What does this indicate?
A4: A distinct color change, particularly darkening, is a strong visual indicator of chemical degradation. This could be due to a variety of reactions, including the formation of degradation products or impurities over time. If you observe a color change, it is highly recommended to re-test the compound's purity before use.
Q5: Can I store solutions of this compound?
A5: Storing this compound in solution is generally not recommended for long periods. The presence of a solvent, especially protic solvents like methanol or water, can accelerate degradation pathways like hydrolysis or solvolysis. If you must store a solution, use an anhydrous, aprotic solvent, store at -20°C or below, and use it as quickly as possible. A stability study in your chosen solvent is advised.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical framework for troubleshooting.
Issue 1: Inconsistent or Unexpected Experimental Results
You've used this compound in a reaction, but the yield is low, the reaction fails, or you observe unexpected byproducts.
Underlying Cause: The most probable cause is a loss of purity in your starting material due to degradation. The reactive α-bromo group is essential for many reactions, and its loss, or the cleavage of the amide bond, renders the molecule inactive for its intended purpose.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Protocol: Rapid Purity Assessment via Thin-Layer Chromatography (TLC)
-
Prepare a Sample Solution: Dissolve a small amount (~1 mg) of your stored compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1 mg/mL solution. Do the same for a new or reference standard, if available.
-
Spot the Plate: Using a capillary tube, spot your sample solution and the reference solution side-by-side on a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber with an appropriate mobile phase (e.g., 30:70 Ethyl Acetate:Hexane - note: optimize as needed).
-
Visualize: After development, visualize the plate under a UV lamp (254 nm).
-
Analyze: The appearance of new spots (in addition to the main compound spot) or significant streaking in your sample lane, which are absent in the reference lane, indicates the presence of impurities and likely degradation.
Issue 2: Visual Changes in the Solid Compound
You observe that the solid material has changed in appearance (e.g., clumping, discoloration, melting point depression).
Underlying Cause:
-
Clumping/Stickiness: This often points to moisture absorption. The compound may be hygroscopic, and absorbed water can initiate hydrolysis.
-
Discoloration: As noted in the FAQ, this is a sign of chemical decomposition. The nitro group itself is a chromophore, and changes to the molecule's structure will alter its appearance.[7][8]
-
Melting Point Depression: A pure crystalline solid has a sharp, defined melting point.[9][10] The presence of impurities, such as degradation products, will typically cause the melting point to become broad and depressed.
Preventative Action and Storage Recommendations:
A robust storage strategy is the best defense against degradation. The following table summarizes optimal conditions.
| Parameter | Recommended | Acceptable (Short-Term) | Not Recommended | Rationale |
| Temperature | ≤ -20°C (Freezer) | 2-8°C (Refrigerator) | Room Temperature | Low temperatures significantly slow the rate of all chemical reactions, including hydrolysis and decomposition.[5] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly Sealed Vial | Open to Air | Prevents oxidative degradation and displaces atmospheric moisture. The nitroaromatic structure is resistant to oxidation, but other parts of the molecule may be susceptible.[7][8] |
| Moisture | In a Desiccator | Tightly Sealed Vial | Unsealed Container | Prevents hydrolysis of the amide bond, a primary degradation pathway. Amides are generally stable but can hydrolyze under certain conditions.[1][2] |
| Light | Amber Vial / Opaque Container | Foil-Wrapped Clear Vial | Clear Vial on Benchtop | Protects against photolytic degradation, which can be a concern for nitroaromatic compounds.[5][6] |
Part 3: Understanding the Science of Degradation
A deeper understanding of the potential chemical degradation pathways allows for more effective preventative strategies.
Primary Degradation Pathways
The two most likely points of failure in the this compound structure are the C-N amide bond and the C-Br bond.
-
Hydrolysis of the Amide Bond: This is often the most significant pathway in the presence of water. The electron-withdrawing effect of the 4-nitrophenyl group makes the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This reaction can be catalyzed by acidic or basic conditions.[3][4][11]
-
Nucleophilic Substitution at the α-Carbon: The bromine atom is a good leaving group. It can be displaced by nucleophiles, including water (hydrolysis) or other nucleophiles present as impurities, leading to the formation of 2-hydroxy-N-methyl-N-(4-nitrophenyl)acetamide or other substitution products.
Caption: Potential degradation pathways for the target compound.
Protocol: Confirmatory Stability Analysis via HPLC-MS
For quantitative assessment of stability, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the preferred method.[12][13][14]
-
Standard Preparation: Prepare a stock solution of a qualified reference standard of this compound in an appropriate solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the lot under investigation at the same concentration.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Scan for the parent ion [M+H]⁺ and potential degradation products (e.g., hydrolyzed amide product).
-
-
Data Analysis: Compare the chromatograms of the reference standard and the test sample. Calculate the purity of the test sample by the area percent method. The presence of new peaks, especially those corresponding to the mass of potential degradation products, confirms degradation.
References
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]
-
Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]
-
PubChem. N-(2-bromo-4-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Home Sunshine Pharma. This compound CAS 23543-31-9. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Save My Exams. Reactions of Amides. [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. [Link]
-
PubChem. N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
-
National Center for Biotechnology Information. Nitroaromatic Compounds, From Synthesis to Biodegradation. PubMed. [Link]
-
CSWAB. Biodegradation of Nitroaromatic Compounds and Explosives. [Link]
-
IJMRA. Analytical Methods for the Degradation of Phytoconstituents. [Link]
-
Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere, 76(1), 1-8. [Link]
-
U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. [Link]
-
Legrini, O., Oliveros, E., & Braun, A. M. (2002). Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1(7), 520-525. [Link]
-
MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]
-
ResearchGate. Degradation Pathway. [Link]
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National Center for Biotechnology Information. Exposure to halogenated hydrocarbons in the indoor environment. PubMed. [Link]
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Effective work-up procedure for 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide reactions
This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for the work-up and purification of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The primary challenge lies in controlling the reactivity of the bromoacetyl bromide (or chloride) acylating agent. This reagent is highly electrophilic and susceptible to hydrolysis, which can lead to the formation of bromoacetic acid as a significant byproduct.[1] Furthermore, the product itself contains a reactive alkyl bromide, which can participate in subsequent, undesired alkylation reactions if not handled correctly.[2]
Q2: Why is temperature control so critical during the acylation reaction?
A2: Low temperatures (e.g., 0 °C) are crucial for two main reasons. First, the acylation of the secondary amine (N-methyl-4-nitroaniline) is typically a fast and exothermic reaction.[3] Low temperatures help to moderate the reaction rate, preventing potential side reactions. Second, it minimizes the rate of secondary reactions, such as the product being alkylated by another molecule of the starting amine, which can lead to dimers or polymeric materials.[2]
Q3: What is the purpose of a base in this reaction, and which type should be used?
A3: A base is required to neutralize the hydrogen bromide (HBr) or hydrogen chloride (HCl) that is generated during the acylation.[1] It is critical to use a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA). Using a nucleophilic base (e.g., an amine that is not sterically hindered) could result in the base itself being acylated, competing with the desired reaction and reducing the yield of the target compound.
Q4: My final product is a persistent oil and won't crystallize. What is the likely cause?
A4: The failure to crystallize is almost always due to the presence of impurities.[4] Common culprits include residual solvent, unreacted starting materials, or side products like bromoacetic acid or over-alkylated species. Attempting purification by column chromatography before recrystallization is often the most effective solution to remove these impurities and facilitate crystallization.[4]
General Experimental Workflow
The synthesis of this compound from N-methyl-4-nitroaniline and bromoacetyl bromide involves a carefully controlled acylation followed by a meticulous aqueous work-up and final purification.
Sources
Technical Support Center: Removing Unreacted Starting Materials from 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
This guide is intended for researchers, scientists, and drug development professionals encountering difficulties in the purification of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. Here, we provide a structured approach to troubleshooting common purification challenges, ensuring you can obtain your target compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials I need to remove?
The synthesis of this compound is typically achieved by the acylation of N-methyl-4-nitroaniline with an acylating agent like 2-bromoacetyl bromide.[1] Consequently, the primary impurities to be removed are unreacted N-methyl-4-nitroaniline and residues of the acylating agent, which may have hydrolyzed to bromoacetic acid.[2][3]
Q2: My crude product is an oily substance, not the expected solid. What could be the cause?
Obtaining an oil instead of a solid often indicates the presence of impurities that depress the melting point of the mixture. A likely culprit is unreacted N-methyl-4-nitroaniline, which is a yellow crystalline solid with a melting point of 149-151 °C.[4][5][6] Residual solvent from the reaction or workup can also lead to an oily product.
Q3: How can I use Thin Layer Chromatography (TLC) to identify my product and starting materials in the crude mixture?
TLC is an essential tool for monitoring the progress of your reaction and identifying the components of the crude product.[7][8] To effectively use TLC for analysis:
-
Spotting: On a single TLC plate, spot your unreacted starting material (N-methyl-4-nitroaniline), the crude reaction mixture, and a "co-spot" containing both the starting material and the crude mixture.
-
Eluent: A mixture of hexane and ethyl acetate is a good starting point for the mobile phase.[9]
-
Identification: The starting material, N-methyl-4-nitroaniline, is more polar than the product, this compound. Therefore, the product will have a higher Rf value (it will travel further up the plate) than the starting amine.[8][10]
Troubleshooting Guide: Purification Strategies
This section details methods to remove specific impurities from your crude this compound.
Issue 1: Removing Unreacted N-methyl-4-nitroaniline
The presence of the yellow-orange N-methyl-4-nitroaniline is a common issue.[11] It can be removed by recrystallization or column chromatography.
Recrystallization is an effective technique for purifying solid compounds.[12][13] The principle is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Test the solubility of your crude product in various solvents. Good candidates include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane.[12][14][15]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product until it is completely dissolved.
-
Decolorization (Optional): If your solution is highly colored, you can add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small volume of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Table 1: Solvent Selection for Recrystallization
| Solvent System | Product Solubility | N-methyl-4-nitroaniline Solubility | Recommendation |
| Ethanol | Good when hot, poor when cold | Soluble[11] | A good choice for recrystallization. |
| Isopropanol | Moderate when hot, poor when cold | Moderately soluble | An alternative to ethanol. |
| Ethyl Acetate/Hexane | Soluble in Ethyl Acetate, insoluble in Hexane | Soluble in Ethyl Acetate | Hexane can be added as an anti-solvent to induce crystallization. |
| Ethanol/Water | Soluble in Ethanol, insoluble in Water | Sparingly soluble in water[4] | The ratio can be adjusted to optimize crystallization. |
For difficult separations or to achieve very high purity, flash column chromatography is the preferred method.[9][16]
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase: Pack a column with silica gel.
-
Mobile Phase: Use TLC to determine the best eluent. A hexane/ethyl acetate mixture is common.[9] Aim for an Rf value of ~0.3 for your product.
-
Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Analysis: Use TLC to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent with a rotary evaporator.
Purification Decision Workflow
Caption: Decision tree for selecting a purification method.
Issue 2: Removing Hydrolyzed Acylating Agent
If your reaction was exposed to moisture, the 2-bromoacetyl bromide will hydrolyze to bromoacetic acid.[17][18] This acidic impurity can be easily removed with an aqueous wash.
Step-by-Step Aqueous Wash Protocol:
-
Dissolve: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The bromoacetic acid will be converted to its water-soluble sodium salt.
-
Separate: Drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry: Dry the organic layer with an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Evaporate: Filter off the drying agent and remove the solvent using a rotary evaporator.
Visualizing the Extraction Process
Caption: Removal of acidic byproducts via liquid-liquid extraction.
By systematically addressing these common impurities, you can successfully purify your this compound for subsequent applications.
References
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- Biosynth. (n.d.). 2-Bromoacetyl bromide.
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- ChemicalBook. (2025). N-Methyl-4-nitroaniline.
- Crystle Chemipharma. (n.d.). 2 Bromo Acetyl Bromide.
- ChemBK. (2024). N-Methyl-4-nitroaniline.
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- Chemsrc. (2025). N-Methyl-4-nitroaniline.
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- University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder, Department of Chemistry.
- ResearchGate. (n.d.). TLC analysis of various recombinant acyltransferase acylation products....
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
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- Guidechem. (n.d.). What is Bromoacetyl bromide and its applications?.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- ChemicalBook. (2025). Bromoacetyl bromide.
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- Elsevier. (2020). Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Arabian Journal of Chemistry. (n.d.). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions.
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- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
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- Biosynth. (n.d.). N-(2-Bromo-4-nitrophenyl)acetamide.
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- PubMed. (2012). Removal of potentially genotoxic acetamide and arylsulfonate impurities from crude drugs by molecular imprinting.
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- MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides.
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- Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
- IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
- PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
- Organic Syntheses. (n.d.). To a 3 L three-necked, round-bottomed flask....
- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from Journal of Chemical, Biological and Physical Sciences.
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Technical Support Center: Challenges in Scaling Up 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide Production
Welcome to the technical support center for the synthesis and scale-up of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure you can troubleshoot effectively and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and widely employed method is the acylation of N-methyl-4-nitroaniline with a bromoacetyl halide, typically 2-bromoacetyl bromide.[1] This reaction is an electrophilic substitution at the nitrogen atom of the secondary amine. The starting material, N-methyl-4-nitroaniline, can be synthesized from p-nitroaniline.[2][3]
Q2: Why is temperature control so critical during the acylation step?
A2: Temperature control is paramount for several reasons. Firstly, the reaction between N-methyl-4-nitroaniline and 2-bromoacetyl bromide is exothermic. A runaway reaction can lead to the formation of undesirable byproducts and poses a significant safety risk. Secondly, elevated temperatures can promote side reactions, such as over-acylation or decomposition of the starting materials and product, leading to lower yield and purity. Cooling the reaction mixture, typically to 0-5 °C, is a standard precaution.[4]
Q3: What are the primary impurities I should expect, and how can I minimize them?
A3: Common impurities include unreacted N-methyl-4-nitroaniline, di-acylated byproducts, and hydrolysis products of 2-bromoacetyl bromide (bromoacetic acid). To minimize these, it is crucial to control the stoichiometry of the reactants carefully, maintain a low reaction temperature, and ensure anhydrous conditions.[4] Using a slight excess of the acylating agent can help drive the reaction to completion, but a large excess can lead to more byproducts.
Q4: What is the recommended method for purifying the final product on a larger scale?
A4: Recrystallization is the most effective and scalable method for purifying this compound.[4] The choice of solvent is critical. Ethanol or a mixture of ethanol and water is often a good starting point.[4] The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
Synthesis Pathway and Key Parameters
The synthesis of this compound is a straightforward N-acylation reaction. However, successful scale-up depends on the careful control of several interconnected parameters.
Caption: General synthesis scheme for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Product Loss During Workup: Product may be partially soluble in the aqueous wash solutions. 3. Impure Starting Materials: Impurities in N-methyl-4-nitroaniline can inhibit the reaction. 4. Hydrolysis of Acylating Agent: Presence of moisture in the solvent or on glassware. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Consider extending the reaction time if necessary. 2. Minimize the volume of aqueous washes and ensure the pH is controlled to prevent product hydrolysis. Back-extract the aqueous layers with a suitable organic solvent. 3. Verify the purity of starting materials by NMR or melting point analysis.[5] 4. Use anhydrous solvents and dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Discoloration (Yellow/Brown) | 1. Oxidation: The aniline starting material or product may be susceptible to air oxidation. 2. Thermal Decomposition: Overheating during the reaction or solvent removal. 3. Impurities in Reactants: Colored impurities in the starting materials. | 1. Use high-purity starting materials and consider sparging the solvent with an inert gas before use. 2. Maintain strict temperature control. Use a rotary evaporator at a moderate temperature and pressure for solvent removal. 3. Purify starting materials if necessary. The final product can often be decolorized by treating with activated charcoal during recrystallization. |
| Oily Product or Failure to Crystallize | 1. Presence of Impurities: Unreacted starting materials or oily byproducts can act as a crystallization inhibitor. 2. Residual Solvent: Trapped solvent can prevent solidification. 3. Incorrect Recrystallization Solvent: The chosen solvent may not be optimal for crystallization. | 1. Attempt purification of a small sample by column chromatography to isolate the pure product, which can then be used as a seed crystal. 2. Ensure the product is thoroughly dried under vacuum. 3. Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane). Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent to induce precipitation. |
| Reaction Stalls or is Sluggish | 1. Poor Solubility of Starting Material: N-methyl-4-nitroaniline may not be fully dissolved at the reaction temperature. 2. Deactivation of Amine: The nitro group is strongly electron-withdrawing, reducing the nucleophilicity of the amine. 3. Insufficient Mixing: In larger scale reactions, inadequate agitation can lead to localized concentration gradients. | 1. Choose a solvent in which the starting material has better solubility at the reaction temperature, or increase the solvent volume. 2. The addition of a non-nucleophilic base (e.g., pyridine or triethylamine) can help to scavenge the HBr byproduct and drive the reaction forward.[6] 3. Ensure efficient mechanical stirring is used for larger reaction volumes. |
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative method and may require optimization for your specific scale and equipment.
Materials:
-
N-methyl-4-nitroaniline (1 equivalent)
-
2-Bromoacetyl bromide (1.1 equivalents)
-
Anhydrous acetone (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge the N-methyl-4-nitroaniline and anhydrous acetone.
-
Begin stirring and cool the solution to 0-5 °C using a circulating chiller.
-
Slowly add the 2-bromoacetyl bromide dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C. The addition of 2-bromoacetyl bromide can be highly reactive.[7]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).[5]
-
Once the reaction is deemed complete, cool the mixture again to 0-5 °C.
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. This step neutralizes any excess acid.
-
Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound as a solid.[4]
-
Dry the purified product in a vacuum oven.
Safety Considerations
-
2-Bromoacetyl bromide is highly corrosive, a lachrymator, and reacts violently with water.[7][8][9][10][11] It causes severe skin burns and eye damage.[9][11] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[8][9][10][11]
-
N-methyl-4-nitroaniline may cause irritation.[12]
-
The acylation reaction is exothermic . Ensure adequate cooling capacity is available, especially during scale-up, to prevent a runaway reaction.
-
Always add reagents slowly and monitor the reaction temperature closely.
-
Have appropriate spill kits and emergency procedures in place. For spills, contain the material with sand or earth and neutralize the residue.[7]
Analytical Methods for Quality Control
Consistent product quality is essential. The following analytical techniques are recommended for monitoring the reaction and characterizing the final product:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and checking the purity of fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on product purity and can detect and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the final product and can identify impurities if present in sufficient concentration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the key functional groups present in the molecule.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[5]
-
Melting Point: A sharp melting point range is a good indicator of high purity. The melting point for this compound is reported as 88-89°C.[13]
References
-
Loba Chemie. (n.d.). BROMOACETYL BROMIDE. Retrieved from [Link]
- Barros, A. I. R. N. A., et al. (2019). Synthesis of 2-Nitro-4-methylaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Google Patents. (1971). US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Journal of Chemical, Biological and Physical Sciences. (2020).
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- PMC. (2011). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide.
-
PubChem. (n.d.). 2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-methyl-4-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-N-methyl-2-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-4-nitroaniline. Retrieved from [Link]
- ResearchGate. (2007). 2-Chloro-N-(4-nitrophenyl)acetamide.
- ResearchGate. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide.
- Google Patents. (2010). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
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Technical Support Center: 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide
A Senior Application Scientist's Guide to Minimizing Hydrolytic Degradation
Welcome to the technical support center for 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent. As a tertiary α-bromoacetamide with a strongly electron-withdrawing N-aryl substituent, this molecule presents unique stability challenges, primarily its susceptibility to hydrolysis. This document provides in-depth, evidence-based answers to common questions and troubleshooting scenarios to help you ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is showing signs of degradation over a short period. What is the most probable cause?
Answer: The most likely cause of degradation is the hydrolysis of the amide bond. While amides are generally robust functional groups, the specific structure of this compound makes it particularly prone to this reaction.[1]
There are two key structural features that accelerate its hydrolysis compared to simpler amides:
-
The N-(4-nitrophenyl) Group: The nitro group is strongly electron-withdrawing. It pulls electron density away from the nitrogen atom, which significantly reduces the resonance stabilization between the nitrogen lone pair and the carbonyl group.[2] This weakens the partial double-bond character of the C-N bond, making it easier to break.[3]
-
The α-Bromo Group: The bromine atom is also electron-withdrawing, which increases the electrophilicity (positive character) of the carbonyl carbon. This makes the carbonyl carbon a more attractive target for nucleophilic attack by water or hydroxide ions, which is the initiating step of hydrolysis.[4][5]
Hydrolysis can occur under both acidic and basic conditions, breaking the amide down into N-methyl-4-nitroaniline and bromoacetic acid (or their respective salts).
Q2: What is the mechanism of hydrolysis, and how does pH influence it?
Answer: Amide hydrolysis is catalyzed by both acid and base.[6] Understanding these mechanisms is key to preventing degradation.
Acid-Catalyzed Hydrolysis: Under acidic conditions, a proton (H⁺) protonates the carbonyl oxygen. This makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[5] The reaction proceeds through a tetrahedral intermediate to eventually yield the carboxylic acid and the amine salt.
***dot digraph "Acid_Catalyzed_Hydrolysis" { graph [rankdir="LR", splines=ortho, label="Figure 1: Acid-Catalyzed Hydrolysis Mechanism", labelloc=b, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
}
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon.[4] This is often faster than acid-catalyzed hydrolysis because hydroxide is a much stronger nucleophile than water. The reaction again proceeds through a tetrahedral intermediate, which then eliminates the amine anion (a poor leaving group that is subsequently protonated by the solvent) to form a carboxylate salt.[7]
***dot digraph "Base_Catalyzed_Hydrolysis" { graph [rankdir="LR", splines=ortho, label="Figure 2: Base-Catalyzed Hydrolysis Mechanism", labelloc=b, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];
}
Q3: What are the recommended solvent and buffer systems for my experiments?
Answer: Your choice of solvent and buffer is the most powerful tool for preventing premature degradation.
Solvent Selection: Whenever possible, use anhydrous aprotic solvents for preparing stock solutions. Aprotic solvents do not have acidic protons and cannot participate in the hydrolysis reaction.
| Solvent Type | Examples | Recommendation | Rationale |
| Aprotic Polar | DMSO, DMF, Acetonitrile (ACN) | Highly Recommended | Excellent for dissolving the compound while being non-reactive. Ideal for stock solutions. |
| Aprotic Non-Polar | Dichloromethane (DCM), THF | Recommended | Good for non-aqueous reactions, but may have lower solvating power for the compound. |
| Protic | Water, Methanol, Ethanol | Use with Caution | These solvents are reactants in hydrolysis.[8] Only use them when absolutely required for the experiment, and always within a buffered system. |
Buffer System Selection: If an aqueous environment is unavoidable, the choice of buffer is critical. Avoid buffers that contain strong nucleophiles, as they can react with the α-bromo group in an SN2 reaction or contribute to base-catalyzed hydrolysis.
| Buffer System | pH Range | Recommendation | Rationale |
| MES | 5.5 - 6.7 | Highly Recommended | A non-nucleophilic "Good's" buffer, ideal for maintaining a slightly acidic pH where the amide is more stable. |
| HEPES | 6.8 - 8.2 | Recommended | Generally non-nucleophilic and suitable for physiological pH ranges. Use at the lower end of its range (pH 7.0-7.2). |
| Phosphate (PBS) | 6.5 - 7.5 | Use with Caution | Phosphate can act as a general base catalyst.[6] If used, prepare fresh and keep the concentration low. |
| Tris | 7.5 - 9.0 | AVOID | The primary amine in Tris is nucleophilic and can react with the α-bromo group, consuming your reagent. |
| Carbonate/Bicarbonate | > 9.0 | AVOID | Strongly basic pH will rapidly accelerate hydrolysis.[9] |
Q4: How should I prepare and store stock solutions to maximize their shelf-life?
Answer: Proper preparation and storage are essential. A reagent that has degraded before the experiment begins is a common source of failure.
Protocol for Stock Solution Preparation (100 mM in DMSO)
-
Preparation:
-
Before opening, allow the vial of this compound (MW: 273.08 g/mol )[10] to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Weigh out the desired amount of solid in a fume hood. For 1 mL of a 100 mM solution, you will need 27.3 mg.
-
Add the solid to an appropriate-sized, dry glass vial.
-
Using a calibrated pipette, add anhydrous, molecular-sieve dried DMSO to the vial to reach the final desired concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
-
Storage:
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes. This prevents degradation of the entire stock from repeated freeze-thaw cycles and moisture introduction.
-
Temperature: Store the aliquots at -80°C for long-term storage (months) or at -20°C for short-term storage (weeks).
-
Protection: Protect from light, as the nitrophenyl group can be light-sensitive.
-
Q5: How can I experimentally verify the stability of my compound under my specific reaction conditions?
Answer: A simple stability study is a crucial part of method development and troubleshooting. This self-validating step ensures your reagent is active when you use it.
Workflow for a Simple Stability Study
***dot digraph "Stability_Study_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 3: Workflow for a Stability Study", labelloc=b]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the ideal method.
-
Mobile Phase: A gradient of water with 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile with 0.1% TFA. The acidic TFA will quench the hydrolysis during analysis.
-
Detection: Monitor at a wavelength where the nitrophenyl group absorbs strongly (e.g., ~310-320 nm).
-
Analysis: Plot the peak area of the parent compound versus time. A significant decrease in the peak area, coupled with the appearance of a new, more polar peak (N-methyl-4-nitroaniline), confirms hydrolysis.
By performing this simple check, you can confidently proceed with your experiments, knowing the optimal time window and conditions for your reagent's stability.
References
- Fiveable. (n.d.). Hydrolysis of Amides.
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]
-
Quora. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?. Retrieved from [Link]
- Poutsiaka, A., et al. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
-
J-Stage. (n.d.). Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. Retrieved from [Link]
- PubMed. (1981). Hydrolysis of aromatic amides as assay for carboxylesterases-amidases. Methods in Enzymology.
- ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]
- R Discovery. (1972, January 1). Studies on the Stability of Amides. I.
- ACS Publications. (n.d.). Halonitroalkanes, Halonitriles, Haloamides, and N-Nitrosamines: A Critical Review of Nitrogenous Disinfection Byproduct Formation Pathways. Environmental Science & Technology.
- The Journal of Organic Chemistry. (n.d.). Rapid procedure for the hydrolysis of amides to acids.
- PMC. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
- Organic Syntheses Procedure. (n.d.). Acetamide, N-bromo-.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.
-
Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
- ResearchGate. (2023, March).
- Chemistry LibreTexts. (2015, March 17). Hydrolysis of Amides.
- ResearchGate. (n.d.).
-
RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-(2-bromo-4-methylphenyl)acetamide. Retrieved from [Link]
- PMC. (n.d.). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide.
- ResearchGate. (n.d.).
- University of Surrey. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. quora.com [quora.com]
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- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound CAS#: 23543-31-9 [m.chemicalbook.com]
Technical Support Center: Synthesis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
Welcome to the technical support guide for the synthesis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this important synthetic transformation. As Senior Application Scientists, we aim to combine technical accuracy with field-proven insights to help you navigate your experimental challenges.
Section 1: The Standard Protocol & The Critical Role of the Base
The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates and bioactive molecules. The standard procedure involves the N-acylation of N-methyl-4-nitroaniline with bromoacetyl bromide or a similar acylating agent.
Q1: What is the standard method for synthesizing this compound?
A1: The most common method is the nucleophilic acyl substitution reaction between N-methyl-4-nitroaniline and bromoacetyl bromide.[][2] This reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a base to neutralize the hydrogen bromide (HBr) byproduct that is generated.[3][4]
Q2: Why is a base necessary in this reaction, and what are its key functions?
A2: A base is critical for several reasons:
-
Acid Scavenging: The primary role of the base is to neutralize the HBr formed during the reaction.[5] If not neutralized, the HBr will protonate the starting amine, N-methyl-4-nitroaniline, forming its ammonium salt. This salt is no longer nucleophilic and will not react with the bromoacetyl bromide, thus halting the reaction.
-
Maintaining Nucleophilicity: By preventing the protonation of the starting material, the base ensures that the amine remains a free nucleophile, available to attack the acylating agent.
-
Driving Equilibrium: According to Le Châtelier's principle, removing a product (HBr) drives the reaction equilibrium towards the formation of the desired amide product.[5] Standard bases for this purpose are tertiary amines like triethylamine (TEA) or pyridine.[][3][4]
Section 2: Troubleshooting the Standard Synthesis
Even with a standard protocol, challenges can arise. This section addresses common problems encountered when using conventional bases like triethylamine or pyridine.
Q3: My reaction yield is consistently low. What are the common causes?
A3: Low yields can stem from several factors.[6][7] Consider the following troubleshooting steps:
-
Moisture Contamination: Acyl halides like bromoacetyl bromide are highly sensitive to moisture and can hydrolyze to bromoacetic acid, which will not acylate the amine.[6][8] Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.
-
Impure Starting Materials: The purity of N-methyl-4-nitroaniline is crucial.[7] Impurities can interfere with the reaction. It can be purified by recrystallization from aqueous ethanol if needed.[9]
-
Insufficient Base: Ensure at least a stoichiometric amount (1.0 equivalent) of the base is used to neutralize all the HBr generated. Often, a slight excess (1.1-1.2 equivalents) is beneficial.
-
Sub-optimal Temperature: The reaction is typically exothermic.[] Adding the bromoacetyl bromide slowly at a reduced temperature (e.g., 0 °C) can prevent side reactions and decomposition.[] After the addition, the reaction may need to be warmed to room temperature to go to completion.
Q4: I'm observing a significant, unidentified side product. What could it be?
A4: Side product formation is a common issue. Potential culprits include:
-
N-Acylation of the Base: If a nucleophilic base like triethylamine is used with a highly reactive acylating agent, the base itself can be acylated, consuming the reagent and complicating purification.[10] This is less common but possible under certain conditions.
-
Hydrolysis Products: As mentioned, any moisture can lead to the formation of bromoacetic acid.
-
Degradation: The starting material, N-methyl-4-nitroaniline, may be sensitive to prolonged exposure to air or harsh conditions.[9] Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation.
Section 3: Exploring Alternative Bases
The choice of base can be strategically modified to improve yield, simplify purification, or accommodate sensitive functional groups. This section explores validated alternatives to standard tertiary amines.
}
Subsection 3.1: Inorganic Carbonate Bases
Q5: Can I use milder inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)? What are the advantages?
A5: Yes, inorganic bases are an excellent and often overlooked alternative.[][11]
-
Advantages:
-
Mildness: They are less harsh than tertiary amines, which can be beneficial if your substrate has base-sensitive functional groups.
-
Simplified Workup: Being insoluble in most organic solvents, they can be easily removed by simple filtration at the end of the reaction. This avoids aqueous workups to remove water-soluble amine salts.
-
Cost-Effectiveness: They are generally cheaper than amine bases.[12]
-
-
Disadvantages:
-
Heterogeneity: The reaction will be a heterogeneous mixture, requiring efficient and vigorous stirring to ensure effective acid scavenging.
-
Slower Reaction Rates: Due to their lower basicity and solubility, reactions may proceed more slowly.[12]
-
Experimental Protocol: Acylation using Potassium Carbonate (K₂CO₃)
-
To a dry round-bottom flask under an inert atmosphere (N₂), add N-methyl-4-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[12]
-
Add a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add bromoacetyl bromide (1.1 eq) dropwise via syringe over 10-15 minutes, maintaining vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, rinsing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.
Subsection 3.2: Hindered Amine Bases
Q6: What is a "hindered base" and why would I use one like N,N-Diisopropylethylamine (DIPEA)?
A6: A hindered base, also known as a non-nucleophilic base, is an amine base where the nitrogen atom is sterically shielded by bulky alkyl groups.[13] N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a classic example.[13]
-
Primary Advantage: The primary reason to use a hindered base like DIPEA is to prevent the base itself from acting as a nucleophile.[10][13] While triethylamine is generally a poor nucleophile, it can sometimes react with highly electrophilic reagents like acyl halides.[10] The bulky isopropyl groups on DIPEA effectively block the nitrogen atom from participating in any nucleophilic attack, ensuring it acts solely as a proton scavenger.[13] This leads to a cleaner reaction with fewer side products.[14]
Experimental Protocol: Acylation using N,N-Diisopropylethylamine (DIPEA)
-
To a dry round-bottom flask under an inert atmosphere (N₂), dissolve N-methyl-4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add DIPEA (1.5 eq) to the solution.[15]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of bromoacetyl bromide (1.2 eq) in anhydrous DCM dropwise via syringe.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.[15]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Section 4: Comparative Data & Summary
Choosing the right base is a critical parameter that can be optimized for efficiency, purity, and cost. The table below provides a comparative summary to guide your decision-making process.
| Base | Type | pKa (of conjugate acid) | Key Advantages | Key Considerations |
| Triethylamine (TEA) | Standard Tertiary Amine | ~10.7 | Highly soluble, strong base, well-established. | Can be weakly nucleophilic[10]; requires aqueous workup. |
| Pyridine | Standard Tertiary Amine | ~5.2 | Acts as a nucleophilic catalyst; well-established. | Weaker base; toxic and requires careful handling; requires aqueous workup. |
| Potassium Carbonate (K₂CO₃) | Inorganic | ~10.3 | Mild, inexpensive, easy removal via filtration.[16] | Heterogeneous reaction requires vigorous stirring; may be slower.[17] |
| DIPEA (Hünig's Base) | Hindered Amine | ~11.0 | Strong, non-nucleophilic base, minimizes side reactions.[13] | More expensive than TEA; requires aqueous workup. |
References
-
N-Methyl-4-nitroaniline - ChemBK. ChemBK. [Link]
-
Acylation under weak base conditions. LibreTexts Chemistry. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
-
Diisopropylethylamine-triggered, highly efficient, self-catalyzed regioselective acylation of carbohydrates and diols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiol. J. Chem. Sci. [Link]
-
N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Amines. NCERT. [Link]
-
An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]
-
Diisopropylethylamine eliminates dipeptide formation during the acylation of amino acids using benzoyl chloride and some alkyl chloroformates. Canadian Science Publishing. [Link]
-
Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiols under mild conditions. Iranian Chemical Communication. [Link]
-
Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? ResearchGate. [Link]
-
Alternative developments in amidations with acyl chlorides. ResearchGate. [Link]
-
K2CO3-Catalyzed highly efficient O and N-Acylation under mild conditions. ResearchGate. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ResearchGate. [Link]
-
N,N-Diisopropylethylamine. Wikipedia. [Link]
Sources
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Synthesis [fishersci.se]
- 4. researchgate.net [researchgate.net]
- 5. ncert.nic.in [ncert.nic.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Methyl-4-nitroaniline CAS#: 100-15-2 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.pnu.ac.ir [journals.pnu.ac.ir]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiols under mild conditions [icc.journals.pnu.ac.ir]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Temperature Control in 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide Synthesis
Welcome to the Technical Support Center for the synthesis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. The synthesis, while straightforward in principle, requires careful control of reaction parameters, particularly temperature, to ensure high yield and purity.
I. Reaction Overview and the Critical Role of Temperature
The synthesis of this compound is typically achieved through the N-acetylation of N-methyl-4-nitroaniline with bromoacetyl bromide. This reaction is an exothermic nucleophilic acyl substitution.
Reaction Scheme: N-methyl-4-nitroaniline + Bromoacetyl bromide → this compound + HBr
Proper temperature control is paramount for several reasons:
-
Minimizing Side Reactions: Elevated temperatures can lead to the formation of impurities and byproducts.
-
Ensuring Reaction Selectivity: Temperature influences the rate of the desired reaction versus potential side reactions.
-
Controlling Reaction Rate: As an exothermic reaction, inadequate cooling can lead to a runaway reaction, posing a safety hazard and reducing yield.
II. Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
N-methyl-4-nitroaniline
-
Bromoacetyl bromide
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Apparatus for filtration (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-nitroaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. It is crucial to maintain this temperature range during the addition of reagents.[1][2]
-
Base Addition: To the cooled solution, add anhydrous triethylamine or pyridine (1.1 equivalents) dropwise.
-
Acylating Agent Addition: Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the reaction mixture via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
III. Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Inactive reagents (e.g., hydrolyzed bromoacetyl bromide). | Use freshly opened or distilled bromoacetyl bromide. Ensure all glassware is dry and the reaction is performed under anhydrous conditions. |
| Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at 0-5 °C or let it slowly warm to room temperature while monitoring by TLC. | |
| Starting material is not sufficiently nucleophilic. | Ensure the base was added to neutralize any acid impurities in the starting material. | |
| Formation of Multiple Products (observed by TLC) | Reaction temperature was too high. | Maintain the reaction temperature strictly between 0-5 °C during the addition of bromoacetyl bromide.[1][2] |
| Presence of impurities in the starting materials. | Purify the N-methyl-4-nitroaniline by recrystallization or column chromatography before use. | |
| Over-acylation or side reactions. | Use a stoichiometric amount of bromoacetyl bromide (1.0-1.1 equivalents). | |
| Product is an Oil and Fails to Solidify | Presence of impurities. | Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purify the product by column chromatography on silica gel. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Discolored Product (dark brown or reddish) | Oxidation of the aniline starting material. | Use high-purity starting materials and maintain an inert atmosphere during the reaction. |
| Reaction temperature was too high, leading to decomposition. | Adhere to the recommended temperature range. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is it critical to add the bromoacetyl bromide slowly and at a low temperature?
A1: The reaction between N-methyl-4-nitroaniline and bromoacetyl bromide is highly exothermic. Slow, dropwise addition at 0-5 °C allows for the dissipation of heat, preventing a rapid temperature increase.[1][2] Uncontrolled temperature can lead to the formation of byproducts and a decrease in the overall yield and purity of the desired product.
Q2: What is the purpose of adding a base like triethylamine or pyridine to the reaction?
A2: The reaction produces hydrobromic acid (HBr) as a byproduct. The added base neutralizes this acid. If not neutralized, the HBr would protonate the nitrogen atom of the unreacted N-methyl-4-nitroaniline, rendering it non-nucleophilic and stopping the reaction.
Q3: My final product has a low melting point and a broad melting range. What could be the issue?
A3: A low and broad melting point is indicative of impurities. The most likely impurities are unreacted starting materials or side products formed during the reaction. In the case of bromoacetamide synthesis, the presence of N,N-dibromoacetamide is a possibility if there are issues with stoichiometry or reaction conditions.[2] Thorough purification by recrystallization or column chromatography is necessary to obtain a product with a sharp melting point in the expected range of 88-89 °C.[3][4]
Q4: Can I use other acylating agents besides bromoacetyl bromide?
A4: Yes, other bromoacylating agents like bromoacetyl chloride can be used. However, bromoacetyl bromide is generally preferred for its reactivity. The choice of acylating agent may require optimization of the reaction conditions.
Q5: What are the key safety precautions to take during this synthesis?
A5: Bromoacetyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). The reaction is exothermic and requires careful temperature control to prevent it from becoming uncontrolled.
V. Visualizing the Workflow and Potential Issues
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting common issues in the synthesis.
VI. References
Sources
Validation & Comparative
A Comparative Guide to the Reference Spectra of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. Reference spectra serve as the fingerprint of a molecule, providing irrefutable evidence of its identity and purity. This guide provides a detailed analysis of the expected reference spectra for 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide , a compound of interest in synthetic chemistry and potentially in pharmaceutical development.
In the absence of publicly available, experimentally-derived spectra for the title compound, this guide will present a comprehensive, predicted spectral analysis based on established principles of spectroscopy. To ground these predictions in experimental reality, we will draw direct comparisons to the known spectral features of closely related structural analogues. This comparative approach not only allows for a robust hypothetical characterization but also highlights the subtle yet significant spectral shifts that arise from specific structural modifications.
Molecular Structure and Predicted Spectral Features
The structure of this compound (C₉H₉BrN₂O₃) dictates a unique spectral signature across various analytical techniques.[1][2] Key structural features include a para-substituted nitrophenyl ring, an N-methyl acetamide group, and a bromoacetyl moiety. Each of these components will give rise to characteristic signals in NMR, IR, and Mass Spectrometry.
¹H and ¹³C NMR Spectroscopy: A Detailed Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound in a standard solvent like CDCl₃ are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the methylene protons of the bromoacetyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.3 | Doublet | 2H | Aromatic (H-3, H-5) | Protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded and shifted downfield. They will appear as a doublet due to coupling with H-2 and H-6. |
| ~ 7.5 | Doublet | 2H | Aromatic (H-2, H-6) | Protons meta to the nitro group are less deshielded and will appear as a doublet from coupling to H-3 and H-5. |
| ~ 4.1 | Singlet | 2H | -CH₂Br | The methylene protons are adjacent to both a carbonyl group and a bromine atom, both of which are electron-withdrawing, leading to a downfield chemical shift. The signal is a singlet as there are no adjacent protons. |
| ~ 3.4 | Singlet | 3H | N-CH₃ | The N-methyl protons will appear as a singlet. The chemical shift is influenced by the adjacent nitrogen and the overall electronic environment of the amide. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 | C=O | The carbonyl carbon of the amide group is characteristically found in this downfield region. |
| ~ 149 | C-NO₂ | The aromatic carbon directly attached to the nitro group is significantly deshielded. |
| ~ 145 | C-N | The aromatic carbon bonded to the amide nitrogen. |
| ~ 125 | Aromatic CH | Aromatic carbons ortho to the nitro group. |
| ~ 124 | Aromatic CH | Aromatic carbons meta to the nitro group. |
| ~ 38 | N-CH₃ | The N-methyl carbon signal. |
| ~ 28 | -CH₂Br | The methylene carbon is shifted downfield due to the attached bromine atom. |
Comparative Analysis with Structural Analogues
To substantiate our predictions, we will compare them with the spectral features of two key analogues:
-
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide : This compound differs only by the halogen, allowing for a direct assessment of the electronic effect of bromine versus chlorine.[3][4][5]
-
N-methyl-N-(4-nitrophenyl)acetamide : This is the parent compound without the bromine, which will highlight the spectral contribution of the halogen.
The substitution of bromine with chlorine is expected to cause a slight downfield shift in the adjacent methylene protons in the ¹H NMR spectrum and the methylene carbon in the ¹³C NMR spectrum, due to the higher electronegativity of chlorine. In the parent compound lacking the halogen, the methylene (now a methyl) protons would be significantly shifted upfield.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.[6][7][8]
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 1690 | C=O stretch | Amide |
| ~ 1520 and 1345 | Asymmetric and symmetric N-O stretch | Nitro group |
| ~ 1600, 1485 | C=C stretch | Aromatic ring |
| ~ 3100 | C-H stretch | Aromatic |
| ~ 2950 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~ 690 | C-Br stretch | Alkyl halide |
The presence of the strong amide carbonyl stretch around 1690 cm⁻¹ and the two characteristic nitro group stretches are the most definitive features in the IR spectrum. The C-Br stretch is in the fingerprint region and may be difficult to assign definitively.
Mass Spectrometry: Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[9][10][11][12][13]
Predicted Mass Spectrum for this compound
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 272 and 274 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments:
-
[M - Br]⁺: Loss of the bromine radical would result in a fragment at m/z 193.
-
[M - CH₂Br]⁺: Loss of the bromoacetyl group would lead to a fragment at m/z 150.
-
NO₂⁺: A peak at m/z 46 corresponding to the nitro group.
-
C₆H₄⁺: A fragment corresponding to the phenyl ring at m/z 76.
-
PubChemLite provides predicted collision cross-section data for various adducts, such as [M+H]⁺ at m/z 272.98692 and [M+Na]⁺ at m/z 294.96886.[1]
Experimental Protocols
The acquisition of high-quality spectral data is contingent on meticulous sample preparation and appropriate instrumental parameters.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[14]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).[15][16]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[14]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube, ensuring no solid particles are present.[17]
-
Spectrometer Setup: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[14]
FTIR Spectroscopy
For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is then recorded using a standard FTIR spectrometer.
Mass Spectrometry
The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. For EI-MS, a standard electron energy of 70 eV is used to induce ionization and fragmentation.[12]
Visualizing the Workflow
Caption: Workflow for structural elucidation.
Conclusion
This guide provides a detailed, predictive framework for the reference spectra of this compound. By integrating fundamental principles of spectroscopy with a comparative analysis of structural analogues, researchers can confidently identify and characterize this molecule. The provided protocols for data acquisition underscore the importance of methodical and precise experimental work in obtaining reliable spectral data. As a self-validating system, the congruence of predicted data across multiple analytical techniques, supported by comparisons with known compounds, provides a high degree of confidence in the structural assignment.
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A Comparative Analysis of the Alkylating Potential of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide and Other Key Reagents
For Researchers, Scientists, and Drug Development Professionals
In the realms of chemical biology, proteomics, and drug discovery, the precise covalent modification of biomolecules is a foundational technique. Alkylating agents, which introduce alkyl groups into nucleophilic sites on macromolecules like proteins and DNA, are instrumental in these endeavors.[1][2] The selection of an appropriate alkylating reagent is a critical decision that profoundly influences experimental outcomes, dictating specificity, efficiency, and the potential for off-target effects.[3][4] This guide provides an in-depth, objective comparison of the alkylating potential of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide against other widely used alkylating agents, supported by mechanistic insights and experimental considerations.
The Central Role of Alkylation in Research and Development
Alkylation is a versatile chemical modification with broad applications. In proteomics, it is an indispensable step to prevent the reformation of disulfide bonds in cysteine residues, ensuring accurate protein identification and quantification by mass spectrometry.[3][5] In drug development, the targeted alkylation of specific amino acid residues, particularly cysteine, can lead to the creation of potent and selective covalent inhibitors.[4] However, the very reactivity that makes these agents useful also presents challenges, including the risk of off-target modifications that can lead to cytotoxicity.[6][7]
Understanding the Mechanisms: A Foundation for Rational Selection
The alkylating potential of a reagent is determined by its chemical structure, including the nature of the alkylating group and the leaving group.[8] Different classes of alkylating agents operate through distinct mechanisms, which in turn influences their reactivity and specificity.
Haloacetamides: The SN2 Pathway
Iodoacetamide (IAA) and its analogues, such as this compound, are classic examples of haloacetamide alkylating agents. They react with nucleophiles, primarily the thiol groups of cysteine residues, via a bimolecular nucleophilic substitution (SN2) reaction.[9][10] In this mechanism, the nucleophilic thiolate anion directly attacks the electrophilic carbon atom bearing the halogen, leading to the formation of a stable thioether bond and the displacement of the halide ion.[10] The reactivity of haloacetamides is heavily influenced by the nature of the halogen, with the general trend being I > Br > Cl.[8]
Maleimides: Michael Addition
N-ethylmaleimide (NEM) is a prominent member of the maleimide class of alkylating agents. Its reactivity stems from the electrophilic nature of the carbon-carbon double bond within the maleimide ring. Thiols react with NEM via a Michael-type addition reaction, forming a stable thioether linkage.[10][11] This reaction is generally rapid and highly specific for sulfhydryl groups, particularly within the pH range of 6.5-7.5.[12][13]
Alkyl Sulfonates: A Different Class of Alkylators
Methyl methanesulfonate (MMS) belongs to the alkyl sulfonate class of alkylating agents. It is a potent methylating agent that reacts with nucleophilic centers in DNA and proteins.[14][15] MMS operates through an SN2 mechanism, where the methanesulfonate group acts as a good leaving group.[14] Its primary targets in DNA are the nitrogen atoms of purine bases, leading to the formation of adducts that can disrupt cellular processes.[14][16]
A Head-to-Head Comparison of Alkylating Reagents
The choice of an alkylating agent is a trade-off between reaction efficiency, specificity, and the potential for undesirable side reactions. The following table summarizes the key characteristics of this compound and other commonly used reagents.
| Feature | This compound | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) | Methyl Methanesulfonate (MMS) |
| Mechanism | SN2 | SN2 | Michael Addition | SN2 |
| Primary Target | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols | DNA (N7-guanine, N3-adenine), Protein Nucleophiles |
| Relative Reactivity | Moderate to High | High | High | High |
| pH Dependence | Moderate | Moderate | High (optimal at 6.5-7.5) | Low |
| Common Side Reactions | Potential for off-target alkylation of other nucleophilic residues. | Alkylation of methionine, histidine, lysine, and N-termini.[6][7] | Can react with amines at pH > 7.5.[12] | DNA damage, mutagenesis.[14][16] |
| Key Applications | Proteomics, Covalent Inhibitor Development | Proteomics, Enzyme Inhibition.[17][18] | Cysteine Modification, Inhibition of Deubiquitinases.[11][19] | DNA Damage Studies, Mutagenesis.[14][15] |
Experimental Design: A Protocol for Comparative Analysis
To empirically compare the alkylating potential of different reagents, a robust and reproducible experimental workflow is essential. The following protocol outlines a standard approach for assessing alkylation efficiency in a proteomics context.
Protocol: Comparative Alkylation for Proteomics
-
Protein Extraction and Denaturation: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea) to expose cysteine residues.
-
Reduction: Reduce disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) and incubating at 56°C for 30 minutes.[20]
-
Alkylation: Add the alkylating reagent of choice (e.g., this compound, IAA, or NEM) to a final concentration of 10-50 mM. Incubate in the dark at room temperature for 30-60 minutes.[4]
-
Quenching: Stop the alkylation reaction by adding an excess of a thiol-containing reagent like DTT.[4]
-
Sample Cleanup and Digestion: Remove the excess reagents and digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the extent of cysteine alkylation and any off-target modifications.
Making an Informed Decision: Selecting the Right Reagent
The optimal alkylating agent is contingent upon the specific experimental goals.
For routine proteomics applications where high cysteine alkylation efficiency is paramount, iodoacetamide and N-ethylmaleimide are strong contenders.[3][5] However, the potential for off-target modifications with IAA should be carefully considered.[6][7] When developing covalent inhibitors, a reagent with tunable reactivity, such as this compound, may be advantageous, allowing for a balance between target engagement and off-target effects. For studies focused on DNA damage and repair, MMS is a well-characterized and potent tool.[14]
Conclusion
The selection of an alkylating agent is a critical parameter in a wide range of biochemical and pharmacological studies. A thorough understanding of their reaction mechanisms, relative reactivities, and potential side reactions is essential for designing robust experiments and interpreting results with confidence. While established reagents like iodoacetamide and N-ethylmaleimide remain valuable tools, the exploration of alternative agents such as this compound offers opportunities to fine-tune reactivity and specificity for particular applications. By carefully considering the factors outlined in this guide, researchers can make informed decisions to advance their scientific objectives.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of a target compound and its potential impurities.[1] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a key intermediate in various synthetic pathways. The methodologies presented are designed to be robust and serve as a foundational template for researchers, scientists, and drug development professionals.
The selection of an appropriate HPLC method is a critical decision that influences the accuracy and reliability of purity assessments.[2] This guide will delve into two methods, one employing a traditional C18 stationary phase and the other a Phenyl-Hexyl stationary phase, to highlight the impact of column chemistry on the separation of the target compound from its potential process-related impurities and degradation products.
Understanding the Analyte and Potential Impurities
This compound possesses key structural features that dictate its chromatographic behavior: a polar nitro group, a bromine atom, and an aromatic ring system. These characteristics make it well-suited for reversed-phase HPLC. Potential impurities in the synthesis of this compound can arise from unreacted starting materials, byproducts of side reactions, or degradation. Common impurities might include:
-
Starting materials: N-methyl-4-nitroaniline and bromoacetyl bromide (or its hydrolysis product, bromoacetic acid).
-
Related compounds: Isomers or over-brominated species.
-
Degradation products: Hydrolysis of the amide bond leading to N-methyl-4-nitroaniline.
A successful HPLC method must be able to resolve the main peak of this compound from all potential impurities.[3]
Comparative Analysis of HPLC Methods
The following sections detail two distinct HPLC methods for the purity analysis of this compound. The comparison is based on their chromatographic selectivity, resolution, and overall performance.
| Parameter | Method 1: C18 Stationary Phase | Method 2: Phenyl-Hexyl Stationary Phase |
| Stationary Phase | C18 (Octadecyl Silane) | Phenyl-Hexyl |
| Separation Principle | Primarily hydrophobic interactions. | Mixed-mode interactions (hydrophobic and π-π interactions).[4] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Methanol and Water (with 0.1% Formic Acid) |
| Elution Mode | Gradient | Gradient |
| UV Detection | 270 nm | 270 nm |
| Key Advantages | Robust, widely available, good for general hydrophobic compounds. | Enhanced selectivity for aromatic and nitroaromatic compounds due to π-π interactions.[4] |
| Potential Limitations | May show limited selectivity for structurally similar aromatic compounds. | Mobile phase selection is critical to leverage π-π interactions effectively. |
Experimental Protocols
Below are the detailed experimental protocols for the two proposed HPLC methods. These protocols are intended as a starting point and may require further optimization based on the specific instrumentation and impurity profile of the sample.
Method 1: C18-Based Separation
This method utilizes a C18 column, a workhorse in reversed-phase chromatography, and a standard acetonitrile/water mobile phase.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm[5]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Method 2: Phenyl-Hexyl-Based Separation
This method employs a Phenyl-Hexyl column to introduce an alternative selectivity for the separation of aromatic compounds.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% to 40% B
-
25-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm[5]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of methanol and water to a concentration of approximately 0.5 mg/mL.
Method Validation Workflow
A robust HPLC method must be validated to ensure it is fit for its intended purpose. The validation process should follow established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
Caption: Workflow for HPLC Method Development and Validation.
Discussion and Method Comparison
The choice between the C18 and Phenyl-Hexyl methods will depend on the specific impurity profile of the this compound sample.
-
Method 1 (C18): This method is a reliable starting point and is likely to provide good separation for impurities with significantly different hydrophobicities. The use of acetonitrile often results in sharper peaks and lower backpressure compared to methanol.
-
Method 2 (Phenyl-Hexyl): This method offers an orthogonal selectivity compared to the C18 phase. The phenyl groups in the stationary phase can induce dipole-dipole and π-π interactions with the aromatic ring and nitro group of the analyte and related impurities.[4] This can lead to improved resolution of structurally similar aromatic compounds that may co-elute on a C18 column. The use of methanol as the organic modifier can enhance these π-π interactions.[4]
It is recommended to screen samples of this compound using both methods during development to determine which provides the optimal separation for the specific impurity profile encountered. Forced degradation studies should also be performed to ensure the method's stability-indicating capabilities.
Conclusion
The purity of pharmaceutical intermediates is a critical quality attribute that requires robust and reliable analytical methods for its determination. This guide has presented two distinct yet viable RP-HPLC methods for the purity assessment of this compound. The C18-based method provides a conventional and robust approach, while the Phenyl-Hexyl method offers an alternative selectivity that can be advantageous for resolving challenging aromatic impurities. The ultimate choice of method should be based on empirical data from method development and validation studies, ensuring the selected method is specific, accurate, precise, and robust for its intended application in a quality control environment.
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A Researcher's Guide to the Elemental Analysis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide: A Comparative Approach
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For a molecule such as 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a compound with potential applications in organic synthesis and medicinal chemistry, confirming its elemental composition is a critical first step in establishing purity and verifying its chemical identity. This guide provides an in-depth look at the elemental analysis of this specific compound, comparing the technique to other common analytical methods and offering insights into the experimental nuances involved.
The Theoretical Blueprint: Calculating Elemental Composition
Before embarking on any experimental analysis, a theoretical understanding of the molecule's composition is essential. The molecular formula for this compound is C9H9BrN2O3.[1] Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.01 g/mol ), bromine (79.90 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the molecular weight is approximately 273.08 g/mol .[1]
The theoretical elemental percentages are calculated as follows:
-
Carbon (C): (9 * 12.01 / 273.08) * 100% = 39.58%
-
Hydrogen (H): (9 * 1.01 / 273.08) * 100% = 3.33%
-
Nitrogen (N): (2 * 14.01 / 273.08) * 100% = 10.26%
-
Bromine (Br): (1 * 79.90 / 273.08) * 100% = 29.26%
-
Oxygen (O): (3 * 16.00 / 273.08) * 100% = 17.57%
This theoretical composition serves as the benchmark against which experimental data are compared.
Elemental Analysis in Practice: The "CHN" and Halogen Determination
Elemental analysis, often referred to as CHN analysis, is a combustion-based technique that provides the mass fractions of carbon, hydrogen, and nitrogen in a sample.[2][3] For a halogenated compound like this compound, the analysis is extended to include bromine determination.
Experimental Workflow: A Step-by-Step Protocol
The process involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting gases are then passed through a series of traps and detectors to quantify the individual elements.
Caption: Experimental workflow for the elemental analysis of this compound.
The presence of both a nitro group and a halogen makes this a so-called "difficult" compound for elemental analysis.[4][5] The high nitrogen content from the nitro group requires optimized combustion conditions to ensure complete conversion to N2 gas and prevent the formation of various nitrogen oxides (NOx) which would lead to inaccurate nitrogen readings.[4] Similarly, the bromine must be effectively captured and quantified, often requiring specialized scrubbing reagents in the combustion tube.[4]
A Comparative Look: Elemental Analysis vs. Other Techniques
While elemental analysis is fundamental for confirming the empirical formula, it is typically used in conjunction with other analytical methods for a comprehensive characterization.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Percentage composition of C, H, N, Br | High accuracy and precision for purity assessment; confirms empirical formula. | Destructive technique; provides no information on molecular structure or functional groups. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity; provides structural information through fragmentation.[6] | Can be difficult to ionize some compounds; may not distinguish between isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of atoms (¹H, ¹³C) | Unparalleled for structure elucidation; non-destructive.[6] | Requires larger sample sizes; can be complex to interpret for intricate molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-O) | Fast and simple; provides a "fingerprint" of the molecule.[7] | Does not provide a complete picture of the molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal | The definitive method for determining molecular structure.[8] | Requires a suitable single crystal, which can be challenging to grow. |
The Power of Synergy: A Multi-faceted Approach to Characterization
The true power in molecular characterization lies in the synergistic use of these techniques. The workflow for a comprehensive analysis of this compound would ideally follow a logical progression.
Caption: A logical workflow for the comprehensive characterization of a novel compound.
Initially, IR and NMR spectroscopy would be employed to confirm the presence of key functional groups and elucidate the molecular structure. Mass spectrometry would then be used to determine the molecular weight. Finally, elemental analysis provides the empirical formula, which, when consistent with the molecular weight and structural data from NMR and MS, offers definitive confirmation of the compound's identity and purity.
Conclusion
The elemental analysis of this compound, while seemingly a routine procedure, requires careful consideration of the compound's specific chemical properties. For researchers and drug development professionals, understanding the principles behind this technique, as well as its place within a broader analytical toolkit, is paramount. By integrating elemental analysis data with insights from other spectroscopic methods, a complete and unambiguous characterization of this and other novel molecules can be achieved, ensuring the integrity and reproducibility of scientific research.
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A Comparative Guide to Assessing Cross-Reactivity of Electrophilic Small Molecules: A Case Study with 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
Introduction: The Double-Edged Sword of Covalent Inhibition
In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality. By forming a stable, covalent bond with their target protein, these molecules can achieve prolonged pharmacodynamic effects and high potency, often with lower doses. However, the very reactivity that makes them effective also presents a significant challenge: the potential for off-target interactions and associated toxicity.[1][2][3] The presence of an electrophilic "warhead" necessitates a rigorous evaluation of a compound's cross-reactivity profile to ensure its safety and efficacy.
This guide provides a comprehensive framework for assessing the cross-reactivity of novel electrophilic compounds, using the investigational molecule 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide as a case study. Lacking a predefined biological target, this compound, with its reactive bromoacetamide moiety, represents a common scenario in early-stage drug discovery. We will outline a systematic approach to characterize its potential for both on-target engagement and off-target interactions within a complex biological system.
To provide a clear benchmark, we will compare the hypothetical cross-reactivity profile of our compound of interest with that of E-64 , a well-characterized, naturally derived covalent inhibitor of cysteine proteases.[4][5][6][7][8] This comparative approach will highlight differences in inhibition mechanisms and selectivity, offering valuable insights for researchers, scientists, and drug development professionals.
Postulating a Target and Selecting a Comparator: A Cysteine Protease Focus
The α-haloacetamide functional group within this compound is a known electrophile, capable of reacting with nucleophilic amino acid residues in proteins. Cysteine residues, with their reactive thiol groups, are particularly susceptible to such modifications. This chemical rationale leads us to hypothesize that our compound of interest may act as a covalent inhibitor of cysteine proteases.
For the purpose of this guide, we will postulate Cathepsin B as a putative primary target. Cathepsin B is a ubiquitously expressed lysosomal cysteine protease involved in various physiological and pathological processes, including cancer progression, making it a relevant target for therapeutic intervention.[9][10][11][12][13]
Our comparator, E-64 , is an irreversible inhibitor of a broad range of cysteine proteases. It contains an epoxide warhead that forms a thioether bond with the active site cysteine.[4][5][8] By comparing the bromoacetamide-containing compound with the epoxide-containing E-64, we can explore how different reactive moieties influence target specificity and the broader cross-reactivity landscape.
A Multi-pronged Strategy for Assessing Cross-Reactivity
A robust assessment of cross-reactivity requires a multi-faceted experimental approach that moves from purified protein systems to complex cellular environments. The following workflow provides a comprehensive strategy for characterizing and comparing our compound of interest and E-64.
Caption: A multi-phase workflow for assessing cross-reactivity.
Comparative Data Summary
The following table outlines the expected data outputs from our proposed experimental workflow, allowing for a direct comparison between this compound and E-64.
| Parameter | This compound (Hypothetical Data) | E-64 (Expected Data) | Significance |
| Primary Target (Putative) | Cathepsin B | Cathepsin B, L, S, etc. | Defines the intended "on-target" for selectivity assessment. |
| k_inact/K_I (for Cathepsin B) | TBD (Moderate) | High | Measures the efficiency of covalent inactivation.[14][15] |
| CETSA Shift (Cathepsin B) | Significant thermal stabilization | Significant thermal stabilization | Confirms target engagement in a cellular context.[16][17][18][19][20] |
| ABPP Off-Target Profile | TBD (Potential for broader reactivity) | Well-defined, primarily cysteine proteases | Reveals the proteome-wide selectivity of the compound.[21][22][23][24][25] |
| MTT Assay (IC50) | TBD | High IC50 (low cytotoxicity) | Assesses the impact on overall cell metabolic activity.[26][27][28][29][30] |
| LDH Assay (EC50) | TBD | High EC50 (low cytotoxicity) | Measures cytotoxicity via membrane integrity loss.[31][32][33][34][35] |
Experimental Protocols
Enzyme Kinetic Assays for Covalent Inhibitors
Objective: To determine the kinetic parameters of covalent inhibition (k_inact and K_I) for the putative target, Cathepsin B.
Methodology:
-
Reagents: Recombinant human Cathepsin B, fluorogenic substrate (e.g., Z-FR-AMC), test compounds (this compound and E-64), assay buffer.
-
Procedure:
-
A continuous kinetic assay is performed by monitoring the fluorescence increase upon substrate cleavage.
-
The enzyme is pre-incubated with varying concentrations of the inhibitor for different time points.
-
The reaction is initiated by the addition of the substrate.
-
The rate of the reaction is measured over time.
-
-
Data Analysis: The observed rate constants (k_obs) are plotted against the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the reversible binding constant (K_I). The ratio k_inact/K_I provides a measure of the inhibitor's efficiency.[2][14][15][36][37][38]
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Comparative study of the biological efficacy of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide analogs
A Comparative Guide to the Biological Efficacy of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide and Its Analogs for Drug Discovery Professionals
Abstract
The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. The this compound scaffold has emerged as a promising starting point for the development of new drug candidates, particularly in the realm of oncology and infectious diseases. This guide provides a comprehensive comparative analysis of the biological efficacy of analogs of this core structure. By examining the structure-activity relationships (SAR) and proposing robust experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of lead optimization in this chemical space. This document synthesizes findings from disparate studies to offer a cohesive overview and a forward-looking perspective on the therapeutic potential of these compounds.
Introduction: The Therapeutic Promise of Substituted Acetamides
The acetamide functional group is a prevalent feature in a multitude of biologically active compounds. Its ability to participate in hydrogen bonding and its susceptibility to chemical modification make it an attractive scaffold in drug design. The parent compound, this compound, integrates several key pharmacophoric features:
-
An Acetamide Core: Provides a stable, yet reactive, backbone.
-
A Bromo Substituent: The presence of a halogen, such as bromine, can significantly enhance biological activity through various mechanisms, including increased lipophilicity and the potential for covalent bond formation.[1][2][3][4]
-
A Nitro Group: This strong electron-withdrawing group can influence the electronic properties of the entire molecule, often contributing to cytotoxicity in cancer cells.[1][2][3][4][5]
-
A Methyl Group: This small alkyl group can modulate steric interactions and lipophilicity, impacting target binding and cell permeability.
The convergence of these features suggests a high potential for biological activity, making a systematic comparative study of its analogs a scientifically meritorious endeavor.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
While direct comparative studies on a full series of this compound analogs are not extensively documented in single publications, a meta-analysis of the literature on related acetamide derivatives allows for the extrapolation of key SAR principles.[6][7] These insights are crucial for the rational design of more potent and selective analogs.
The Role of Halogen Substitution
The substitution of the bromine atom with other halogens (Fluorine, Chlorine, Iodine) or its positional isomerization is a critical first step in analog development.
-
Electronegativity and Size: The nature of the halogen influences the compound's electrophilicity and steric profile. For instance, replacing bromine with a more electronegative fluorine atom can alter binding interactions and metabolic stability.
-
Positional Isomerism: Moving the bromo group on the phenyl ring can drastically affect activity. Ortho, meta, and para positions will present different steric and electronic environments to potential biological targets.
Modification of the Nitro Group
The potent biological activity often associated with the nitro group can also be linked to toxicity. Therefore, its replacement with other electron-withdrawing or electron-donating groups is a key area of investigation.
-
Bioisosteric Replacements: Groups such as cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) can mimic the electron-withdrawing properties of the nitro group while potentially offering a better safety profile.[1][2][3][4]
-
Impact on Cytotoxicity: Studies on other phenylacetamide derivatives have shown that compounds with a nitro moiety often demonstrate higher cytotoxic effects compared to those with methoxy groups, for example.[5]
N-Methyl Substitution and Beyond
The N-methyl group influences the compound's polarity and its ability to act as a hydrogen bond donor.
-
Alkyl Chain Elongation: Replacing the methyl group with larger alkyl chains (ethyl, propyl, etc.) can enhance lipophilicity, which may improve membrane permeability but could also lead to non-specific binding.
-
Introduction of Cyclic Moieties: Substitution with cyclic structures, such as cyclopropyl or phenyl rings, can introduce conformational rigidity, potentially leading to higher binding affinity and selectivity for the target.
Comparative Data Summary
To facilitate a clear comparison, the following table summarizes hypothetical yet plausible data based on the established SAR principles from the literature for a series of this compound analogs. This data should be generated through the experimental protocols outlined in the subsequent section.
| Compound ID | Analog Description | Modification | Predicted Anticancer Activity (IC50, µM) | Predicted Antimicrobial Activity (MIC, µg/mL) |
| REF-001 | This compound | Parent Compound | 10 | 16 |
| ANA-001 | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | Bromo to Chloro | 15 | 24 |
| ANA-002 | 2-bromo-N-methyl-N-(4-cyanophenyl)acetamide | Nitro to Cyano | 12 | 20 |
| ANA-003 | 2-bromo-N-ethyl-N-(4-nitrophenyl)acetamide | Methyl to Ethyl | 8 | 12 |
| ANA-004 | 2-bromo-N-methyl-N-(3-nitrophenyl)acetamide | Positional Isomer of Nitro | 25 | 32 |
Experimental Protocols for Comparative Efficacy
To empirically validate the predicted activities and thoroughly compare the analogs, a standardized set of experimental protocols is essential.
In Vitro Anticancer Activity: MTT Assay
This assay is a fundamental method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of the analog that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) and Fetal Bovine Serum (FBS)
-
Test compounds (analogs) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To find the lowest concentration of an analog that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (analogs) dissolved in a suitable solvent
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Preparation of Dilutions: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Visualization of Experimental Workflow and Signaling Pathways
General Experimental Workflow for Drug Screening
Caption: A generalized workflow for the synthesis, screening, and analysis of novel chemical analogs.
Hypothetical Signaling Pathway Inhibition
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and survival.
Caption: Postulated inhibition of the MAPK/ERK signaling pathway by a hypothetical acetamide analog.
Conclusion and Future Directions
The systematic exploration of this compound analogs holds significant promise for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein provide a rational basis for the design of future generations of compounds with potentially improved efficacy and reduced toxicity. The provided experimental protocols offer a standardized framework for their comparative evaluation. Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent analogs, as well as evaluating their efficacy in in vivo models of disease. This comprehensive approach will be instrumental in translating the chemical potential of this scaffold into tangible clinical benefits.
References
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- PubMed. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 2-chloro-N-(pyridin-4-yl)acetamide and its Bromo-Analog.
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- PubMed. (n.d.). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
- PMC - NIH. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
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- MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-bromo-N-methyl-N-(nitrophenyl)acetamide Positional Isomers
Introduction: The Challenge of Positional Isomerism
In pharmaceutical research and synthetic chemistry, the precise structural characterization of molecules is non-negotiable. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. The subject of this guide, 2-bromo-N-methyl-N-(nitrophenyl)acetamide, presents a classic analytical challenge: distinguishing its ortho, meta, and para isomers, where the nitro group occupies different positions on the N-phenyl ring.
Unambiguous identification is critical as the electronic and steric effects of the nitro group's position can profoundly influence molecular interactions and biological activity. This guide provides a comprehensive, data-supported framework for differentiating these three isomers using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond mere data reporting to explain the causal relationships between molecular structure and spectral output, empowering researchers to make confident and accurate structural assignments.
Caption: Molecular structures of the ortho, meta, and para isomers.
¹H NMR Spectroscopy: Decoding Aromatic Substitution Patterns
Expertise & Rationale: ¹H NMR spectroscopy is arguably the most definitive technique for differentiating these positional isomers. The chemical shift and, more importantly, the coupling (splitting) patterns of the aromatic protons serve as a unique fingerprint for the substitution pattern on the benzene ring. The strongly electron-withdrawing nitro group (-NO₂) significantly deshields adjacent (ortho) and para protons, providing the primary basis for differentiation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the isomer sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its good solubilizing power for many organic compounds and its single, well-defined residual solvent peak.[1]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
Parameters: Utilize a standard pulse program with a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for a good signal-to-noise ratio.
Data Interpretation and Comparative Analysis
The most diagnostic region is between δ 7.0 and 8.5 ppm, where the aromatic protons resonate.
-
para-Isomer: Due to its C₂ symmetry, the spectrum is the simplest. It will exhibit two distinct signals, each integrating to 2H. These signals will appear as two doublets, characteristic of an AA'BB' system. The protons ortho to the nitro group will be the most downfield (deshielded).
-
ortho-Isomer: With no symmetry in the aromatic ring, four distinct signals are expected, each integrating to 1H. The signals will display complex splitting (doublets, triplets, or doublet of doublets) due to ortho and meta coupling between adjacent protons.
-
meta-Isomer: This isomer also lacks symmetry, producing four distinct 1H signals in the aromatic region. The splitting pattern is highly characteristic: one proton will appear as a singlet (or narrowly split triplet) due to being situated between two substituents, while the others will show doublet and triplet-like patterns.[2]
The aliphatic protons (N-CH₃ and Br-CH₂-) will appear as sharp singlets. Their chemical shifts may vary slightly between isomers due to the different overall electronic effects transmitted through the N-phenyl ring, but this variation is less diagnostic than the aromatic patterns.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton Assignment | ortho-Isomer | meta-Isomer | para-Isomer |
| Aromatic-H | ~7.5-8.2 ppm (4H, 4 distinct multiplets) | ~7.6-8.4 ppm (4H, 4 distinct multiplets) | ~7.4 ppm (2H, d), ~8.3 ppm (2H, d) |
| Methylene (-CH₂Br) | ~4.0 ppm (2H, s) | ~4.0 ppm (2H, s) | ~4.0 ppm (2H, s) |
| N-Methyl (-NCH₃) | ~3.3 ppm (3H, s) | ~3.3 ppm (3H, s) | ~3.3 ppm (3H, s) |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Expertise & Rationale: While NMR provides detailed connectivity information, IR spectroscopy offers a rapid and powerful method for confirming the substitution pattern based on vibrational modes. For aromatic compounds, the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the substitution pattern.[3][4] Additionally, the characteristic stretches of the nitro and amide groups confirm the presence of these functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation like KBr pellets is required, making ATR a rapid and efficient method.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation and Comparative Analysis
-
Nitro Group (NO₂): All three isomers will exhibit two strong, characteristic absorption bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[5][6][7] Conjugation with the aromatic ring shifts these bands to lower frequencies compared to aliphatic nitro compounds.[6][7]
-
Amide Carbonyl (C=O): A strong, sharp band for the tertiary amide carbonyl stretch is expected in the 1700–1630 cm⁻¹ range.[8]
-
Aromatic C-H Bending (Key Diagnostic Region): The pattern of absorption in this region provides the clearest differentiation.[8]
-
para-Isomer: A single, strong absorption band is expected between 860–800 cm⁻¹.
-
ortho-Isomer: A strong absorption band should appear between 770–735 cm⁻¹.
-
meta-Isomer: Two distinct bands are characteristic: one between 810–750 cm⁻¹ and another between 725–680 cm⁻¹.
-
Table 2: Key Diagnostic IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | ortho-Isomer | meta-Isomer | para-Isomer |
| NO₂ Asymmetric Stretch | ~1530 | ~1530 | ~1525 |
| NO₂ Symmetric Stretch | ~1350 | ~1350 | ~1345 |
| C=O Amide Stretch | ~1665 | ~1665 | ~1665 |
| Aromatic C-H Bending | ~750 (strong) | ~780 (strong) & ~690 (strong) | ~840 (strong) |
Mass Spectrometry (MS): Confirming Mass and Halogen Presence
Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight and elemental composition. While distinguishing positional isomers by MS alone can be challenging due to similar fragmentation pathways, it provides two crucial pieces of self-validating information.[3][9] First, it confirms the molecular mass. Second, the isotopic signature of bromine provides unambiguous evidence of its presence.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce the sample via a direct insertion probe or GC inlet.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation, creating a characteristic fingerprint for the molecule.
-
Analysis: Scan a mass range from m/z 40 to 400 to detect the molecular ion and key fragments.
Data Interpretation and Comparative Analysis
-
Molecular Ion (M⁺): The most critical feature is the molecular ion region. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[10][11] Therefore, all three isomers will exhibit a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units: the [M]⁺ peak (containing ⁷⁹Br) and the [M+2]⁺ peak (containing ⁸¹Br). For C₉H₉BrN₂O₃, this pair will appear at m/z 272 and 274.
-
Fragmentation Patterns: All isomers are expected to undergo similar primary fragmentations. Key fragmentation events include:
-
Loss of NO₂: [M - 46]⁺
-
Loss of Br: [M - 79/81]⁺
-
Alpha-cleavage: Loss of the •CH₂Br radical.
-
Amide cleavage: Cleavage to form ions corresponding to the bromoacetyl portion or the N-methyl-nitrophenylamine portion.
-
While the specific m/z values of major fragments will be identical, the relative intensities may differ slightly due to the influence of the nitro group's position on the stability of the resulting fragment ions. However, this is often a subtle difference, making MS a confirmatory rather than a primary differentiation tool for these specific isomers.
Table 3: Predicted Key Mass Spectrometry Data (EI-MS)
| Ion | Predicted m/z | Significance |
| [M]⁺ / [M+2]⁺ | 272 / 274 | Molecular ion peak cluster, confirms molecular formula and presence of one bromine atom.[10][11] |
| [M - NO₂]⁺ | 226 / 228 | Loss of the nitro group. |
| [M - Br]⁺ | 193 | Loss of a bromine radical. |
| [C₇H₇N₂O₂]⁺ | 167 | Fragment corresponding to the N-methyl-nitrophenylamino moiety. |
| [C₂H₂BrO]⁺ | 121 / 123 | Fragment corresponding to the bromoacetyl moiety. |
Integrated Workflow for Isomer Differentiation
Caption: A logical workflow for the unambiguous identification of the isomers.
Conclusion
The differentiation of the ortho, meta, and para isomers of 2-bromo-N-methyl-N-(nitrophenyl)acetamide is readily achievable through a systematic application of standard spectroscopic techniques. While Mass Spectrometry is essential for confirming the molecular formula and the presence of bromine, it is the distinct fingerprints within ¹H NMR and IR spectra that provide definitive identification. The splitting patterns in the aromatic region of the ¹H NMR spectrum and the C-H out-of-plane bending vibrations in the IR spectrum are the most reliable and unambiguous indicators of the nitro group's position on the phenyl ring. By following the integrated workflow presented in this guide, researchers can confidently and efficiently characterize these closely related isomers, ensuring the integrity and accuracy of their scientific endeavors.
References
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Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst (RSC Publishing). Available at: [Link]
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Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
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Spectroscopy Tutorial: Nitro Groups. University of Calgary. Available at: [Link]
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A Mass Spectral Study of Halogenated N-t-butylacetamides. Concordia University. Available at: [Link]
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Infrared of nitro compounds. Chemistry Blog. Available at: [Link]
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IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. ResearchGate. Available at: [Link]
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IR: nitro groups. University of Calgary. Available at: [Link]
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(PDF) Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ResearchGate. Available at: [Link]
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ortho, meta, para patterns on h nmr. YouTube. Available at: [Link]
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Supporting Information for an article on N-methyl-N-phenylacetamide derivatives. The Royal Society of Chemistry. Available at: [Link]
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2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
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1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. Available at: [Link]
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Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
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Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. Available at: [Link]
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N-Methyl-2-phenylacetamide. PubChem. Available at: [Link]
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IR Chart. University of Calgary. Available at: [Link]
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H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. Available at: [Link]
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Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Chemical shifts. University College London. Available at: [Link]
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IR Tables, UCSC. University of California, Santa Cruz. Available at: [Link]
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2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. PubChem. Available at: [Link]
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(PDF) 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
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Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
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mass spectra - the M+2 peak. Chemguide. Available at: [Link]
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Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
IR Lecture Notes. University of Missouri-St. Louis. Available at: [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]
-
Mass Fragmentation pattern of nitro compounds. YouTube. Available at: [Link]
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate. Available at: [Link]
-
The molecule that gave the mass spectrum shown here contains a halogen. Pearson+. Available at: [Link]
-
Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
-
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. PMC. Available at: [Link]
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2-Bromoacetamide. NIST WebBook. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide for Pharmaceutical Research
Introduction: The Significance of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
This compound is a key building block in the synthesis of various pharmacologically active compounds. Its unique structure, featuring a reactive bromoacetyl group and a substituted aromatic ring, makes it a versatile intermediate for introducing specific functionalities into larger molecules. The efficiency and purity of the synthesis of this compound are paramount in drug discovery and development, directly impacting the quality and yield of the final active pharmaceutical ingredient (API). This guide provides a critical comparison of two plausible and efficient synthetic routes to this important intermediate, offering detailed experimental protocols and a thorough analysis of their respective advantages and disadvantages to aid researchers in selecting the optimal pathway for their specific needs.
Overview of Synthetic Strategies
Two primary synthetic strategies for the preparation of this compound are presented and critically evaluated in this guide. The choice between these routes will depend on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations.
-
Route A: N-Acylation of a Pre-methylated Precursor. This pathway involves the initial synthesis of N-methyl-4-nitroaniline, followed by its acylation with a bromoacetylating agent.
-
Route B: N-Methylation of a Pre-acylated Precursor. This alternative approach begins with the bromoacetylation of 4-nitroaniline, followed by the methylation of the resulting secondary amide.
The following sections will delve into the detailed experimental procedures for each route, a comparative analysis of their key metrics, and a discussion of the underlying chemical principles.
Route A: N-Acylation of N-methyl-4-nitroaniline
This synthetic approach focuses on first establishing the N-methyl-anilino core, followed by the introduction of the bromoacetyl group. This strategy can be advantageous if N-methyl-4-nitroaniline is a readily available starting material.
Experimental Protocol: Route A
Step 1: Synthesis of N-methyl-4-nitroaniline
A reliable method for the synthesis of N-methyl-4-nitroaniline involves the formylation of p-nitroaniline, followed by methylation and subsequent deformylation.[1]
-
Materials: p-Nitroaniline, formic acid, N,N-dimethylformamide (DMF), potassium tert-butoxide, methyl iodide, ethanol, sodium borohydride, saturated ammonium chloride solution.
-
Procedure:
-
Formylation: A mixture of p-nitroaniline and an excess of formic acid is heated under reflux to produce N-formyl-p-nitroaniline. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess formic acid is removed under reduced pressure.
-
Methylation: The crude N-formyl-p-nitroaniline is dissolved in anhydrous DMF. To this solution, potassium tert-butoxide is added, and the mixture is stirred at room temperature. Methyl iodide is then added dropwise, and the reaction is allowed to proceed for several hours.[1] The reaction mixture is then poured into water to precipitate the N-methyl-N-formyl-p-nitroaniline, which is collected by filtration.[1]
-
Deformylation: The N-methyl-N-formyl-p-nitroaniline is dissolved in ethanol, and sodium borohydride is added portion-wise. The reaction is quenched by the addition of a saturated ammonium chloride solution. The product, N-methyl-4-nitroaniline, is precipitated by pouring the reaction mixture into water and can be purified by recrystallization from an ethanol/water mixture.[1]
-
Step 2: Bromoacetylation of N-methyl-4-nitroaniline
This step involves the reaction of the synthesized N-methyl-4-nitroaniline with a bromoacetylating agent to yield the final product.
-
Materials: N-methyl-4-nitroaniline, bromoacetyl bromide, anhydrous acetone, saturated aqueous sodium bicarbonate solution, ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-nitroaniline (1 equivalent) in anhydrous acetone.[2]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the acetone under reduced pressure.
-
Collect the resulting solid by vacuum filtration and wash it with cold deionized water.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound.
-
Workflow for Route A
Caption: Workflow for the synthesis via Route B.
Critical Comparison of Synthesis Routes
| Parameter | Route A: N-Acylation of N-methyl-4-nitroaniline | Route B: N-Methylation of 2-bromo-N-(4-nitrophenyl)acetamide | Analysis |
| Number of Steps | 3 (from p-nitroaniline) | 2 (from 4-nitroaniline) | Route B is more convergent, which is generally preferable in terms of overall yield and process efficiency. |
| Starting Materials | p-Nitroaniline, formic acid, methyl iodide | 4-Nitroaniline, bromoacetyl bromide, dimethyl sulfate | Both routes start from readily available materials. The choice may depend on the cost and availability of the specific acylating and methylating agents. |
| Reagent Toxicity & Handling | Methyl iodide is a potent and volatile carcinogen requiring strict handling precautions. Sodium borohydride is flammable. | Dimethyl sulfate is highly toxic and carcinogenic. Bromoacetyl bromide is corrosive and lachrymatory. | Both routes involve hazardous materials. Route B's use of dimethyl sulfate may be considered slightly more hazardous than methyl iodide in some contexts due to its lower volatility but higher potency. |
| Reaction Conditions | Step 1 involves reflux and the use of a strong base. Step 2 requires low temperatures initially. | Step 1 is performed at room temperature. Step 2 requires reflux. | Both routes involve a heating step. Route A requires cryogenic conditions in the acylation step, which may be a consideration for large-scale synthesis. |
| Potential Side Reactions | Incomplete formylation/deformylation. Over-acylation is unlikely on the secondary amine. | Potential for O-methylation of the amide tautomer, though N-methylation is generally favored. Over-methylation to form a quaternary ammonium salt is not possible. | Route A may have more potential for side reactions related to the protecting group strategy. Route B is more straightforward in its transformations. |
| Purification | Multiple purification steps are required (after each of the three steps). | Two main purification steps are needed. | The shorter sequence of Route B likely simplifies the overall purification process. |
| Overall Yield (Estimated) | The multi-step nature may lead to a lower overall yield. Each step in the synthesis of N-methyl-4-nitroaniline is reported to have high yields (>90%),[1] but cumulative losses can be significant. | Potentially higher overall yield due to fewer steps. | Route B is likely to provide a higher overall yield, making it more atom-economical. |
Mechanistic Insights
N-Acylation (Route A, Step 2 & Route B, Step 1): The acylation of the amine nitrogen with bromoacetyl bromide proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the bromoacetyl bromide. This is followed by the departure of the bromide leaving group to form the new N-C bond. In Route B, a base such as triethylamine is used to neutralize the HBr byproduct.
N-Methylation (Route B, Step 2): The methylation of the secondary amide in Route B involves the deprotonation of the amide nitrogen by a base (sodium bicarbonate) to form an amidate anion. This nucleophilic anion then attacks the methyl group of dimethyl sulfate in an SN2 reaction, displacing the methyl sulfate anion and forming the N-methylated product.
Conclusion and Recommendations
Both Route A and Route B represent viable synthetic pathways to this compound.
Route B is recommended as the more efficient and practical approach for most laboratory and potential scale-up applications. Its primary advantages are the shorter reaction sequence (two steps from 4-nitroaniline versus three from p-nitroaniline), which generally translates to a higher overall yield, reduced solvent and reagent consumption, and a more streamlined purification process.
Route A may be a suitable alternative if N-methyl-4-nitroaniline is a readily available or more cost-effective starting material in a specific context. However, the additional steps of formylation and deformylation add to the overall complexity and potential for yield loss.
Ultimately, the selection of the optimal synthesis route will be guided by a thorough evaluation of the specific constraints and priorities of the research or production campaign, including cost of raw materials, available equipment, and safety protocols. This guide provides the necessary data and experimental frameworks to make an informed decision.
References
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Organic Syntheses Procedure. Acetamide, N-bromo-. [Link]
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PubChem. This compound. [Link]
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Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1863. [Link]
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A Senior Application Scientist's Comparative Guide to Validating an Assay for 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide
Introduction
In pharmaceutical development and research, the ability to accurately and reliably quantify a specific molecule is paramount. The compound 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide is a niche yet potentially significant small molecule, likely used as a synthetic intermediate or a research tool. Establishing a "validated" analytical method is not merely a procedural step; it is the foundation upon which data integrity, reproducibility, and ultimately, regulatory acceptance are built. A validated assay ensures that the method is "fit for purpose," providing confidence that the measured concentration is the true concentration.
This guide provides an in-depth comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is a critical decision, driven by the specific requirements of the application, such as required sensitivity, sample matrix complexity, and regulatory scrutiny. This document will explore the theoretical underpinnings, provide detailed validation protocols, and present comparative performance data to empower researchers to make an informed decision. The principles discussed are grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
Pillar 1: Understanding the Core Methodologies
The fundamental difference between HPLC-UV and LC-MS/MS lies in the detector—how the instrument "sees" and identifies the molecule after it has been separated by the liquid chromatography system.
-
HPLC-UV: This technique relies on the principle that molecules with a chromophore (a part of the molecule that absorbs light) will absorb light at a specific wavelength. For our target compound, the nitrophenyl group provides a strong chromophore, making UV detection a viable option. The detector measures the amount of light absorbed, which is proportional to the concentration of the compound. It is a robust, cost-effective, and widely used method for routine analysis.[3]
-
LC-MS/MS: This method adds a powerful dimension of specificity. After chromatographic separation, the molecules are ionized and enter a mass spectrometer. The instrument first selects the ion corresponding to the molecular weight of our target compound (the precursor ion). This ion is then fragmented, and a specific fragment ion (the product ion) is monitored. This precursor-to-product transition is highly specific to the molecule's structure. This technique offers exceptional sensitivity and selectivity, making it the gold standard for complex samples or when very low concentrations must be measured.[4]
Pillar 2: The Validation Framework: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[5] According to ICH Q2(R1) and FDA guidelines, this involves assessing a specific set of performance characteristics.[6][7][8] Our experimental design will be structured to test these parameters for both HPLC-UV and LC-MS/MS.
dot
Caption: Core workflow for analytical method validation per ICH/FDA guidelines.
Pillar 3: Comparative Experimental Protocols & Performance
To provide a direct comparison, we will outline the protocols for validating an assay to measure this compound in a common biological matrix: human plasma.
Experimental Workflow Comparison
The primary differences in workflow involve sample preparation and the detection system itself. LC-MS/MS requires cleaner samples to prevent ion source contamination, often necessitating more rigorous extraction procedures.
dot
Caption: Side-by-side comparison of typical HPLC-UV and LC-MS/MS workflows.
Detailed Protocols
1. Standard and Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards in human plasma, ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).
2. Sample Extraction
-
For HPLC-UV (Protein Precipitation): To 100 µL of plasma sample, add 300 µL of acetonitrile. Vortex to mix, then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
For LC-MS/MS (Solid-Phase Extraction - SPE): Condition an SPE cartridge. Load 100 µL of plasma sample. Wash the cartridge to remove interferences. Elute the analyte with an appropriate solvent (e.g., methanol). Evaporate the eluate and reconstitute in the mobile phase. This provides a much cleaner extract.
3. Chromatographic and Detection Conditions
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 10 min | 10% B to 95% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV Detector at 270 nm | Triple Quadrupole Mass Spectrometer |
| MS/MS Transition | N/A | Precursor Ion (m/z) -> Product Ion (m/z)(Specific masses determined by infusion) |
| Internal Standard | External Calibration | Isotopically Labeled Analog (if available) |
Comparative Validation Data Summary
The following table summarizes the expected performance results from the validation of both methods, based on typical outcomes for small molecule analysis. Acceptance criteria are based on FDA bioanalytical method validation guidance.[9][10]
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
| Range | 10 - 1000 ng/mL | 0.1 - 1000 ng/mL | Application-dependent |
| Accuracy (% Bias) | Within ±10% | Within ±5% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 12% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | 10 ng/mL | 0.1 ng/mL | S/N > 10, with acceptable accuracy/precision |
| Selectivity | Moderate (Risk of interference from co-eluting compounds) | High (Specific mass transition monitored) | No significant interference at the analyte retention time |
| Robustness | Generally high | Sensitive to matrix effects and ion source cleanliness | Consistent results with minor variations in method parameters |
Expert Analysis & Recommendation
The choice between HPLC-UV and LC-MS/MS is a classic trade-off between cost/simplicity and sensitivity/specificity.
-
Choose HPLC-UV for:
-
Routine Quality Control (QC): When analyzing relatively high concentrations of the compound in a simple matrix (e.g., formulation buffers, chemical reaction monitoring).
-
Early-Stage Research: When cost and high throughput are more critical than ultimate sensitivity.
-
Budget-Constrained Environments: The initial capital investment and ongoing operational costs are significantly lower.
-
-
Choose LC-MS/MS for:
-
Regulated Bioanalysis: For pharmacokinetic (PK) studies supporting regulatory submissions (e.g., INDs, NDAs), where high sensitivity and specificity are mandatory.[11][12]
-
Trace Level Quantification: When measuring very low concentrations, such as in metabolite identification studies or when analyzing samples with limited volume.[13]
-
Complex Matrices: For analyzing samples like plasma, tissue, or urine, where the risk of interfering compounds is high. The specificity of MS/MS can distinguish the target analyte from matrix components that might co-elute.[14]
-
Both HPLC-UV and LC-MS/MS can be successfully validated for the quantification of this compound. The "best" method is entirely dependent on the analytical objective. For routine, high-concentration work in simple matrices, HPLC-UV is a reliable and economical workhorse. However, for applications demanding the highest levels of sensitivity and selectivity, particularly in complex biological matrices intended for regulatory review, LC-MS/MS is the unequivocal choice. A thorough validation, grounded in the principles outlined by ICH and FDA guidelines, is essential to ensure data of the highest quality and integrity, regardless of the platform selected.[1][15]
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Safety Operating Guide
A Guide to the Proper Disposal of 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide
As a Senior Application Scientist, my primary focus extends beyond the successful application of chemical reagents to encompass their entire lifecycle, including safe handling and responsible disposal. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, field-tested protocol for the disposal of 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide (CAS No. 23543-31-9), designed for researchers and drug development professionals who handle this and structurally similar compounds.
The causality behind these procedures is rooted in the compound's specific chemical characteristics. Understanding its structure is key to anticipating its hazards and prescribing the correct disposal pathway.
Part 1: Compound Profile and Hazard Analysis
This compound is a halogenated aromatic nitro compound. Its proper disposal procedure is dictated by the hazardous functional groups present in its structure: the bromo- group and the nitro- group.
-
Halogenated Organic Compound : The presence of a carbon-bromine bond classifies this substance as a halogenated organic compound.[1][2][3] This is the most critical factor for waste segregation, as halogenated wastes require specific high-temperature incineration processes to prevent the formation of toxic dioxins and furans.[4] Co-mingling this waste with non-halogenated solvents, which are often recycled as fuel, leads to contamination and significantly increases disposal costs.[4]
-
Aromatic Nitro Compound : The nitrophenyl group suggests potential toxicity. While specific toxicological data for this exact compound is limited, related nitroaromatic compounds are known for their biological activity and potential as irritants. Safety data sheets for structurally similar chemicals indicate hazards such as skin, eye, and respiratory irritation.[5][6][7]
Below is a summary of the known physical and chemical properties for this compound.
| Property | Value | Source |
| CAS Number | 23543-31-9 | [8][][10] |
| Molecular Formula | C₉H₉BrN₂O₃ | [8][11] |
| Molecular Weight | 273.08 g/mol | [8] |
| Appearance | Powder or liquid | [10] |
| Melting Point | 88-89 °C | [8][10] |
| Boiling Point | 387.2 ± 27.0 °C (Predicted) | [8][10] |
| Density | 1.644 ± 0.06 g/cm³ (Predicted) | [10] |
Part 2: Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through its Hazard Communication Standard (HazCom), which requires that chemical hazards are clearly identified and communicated to employees.[14][15]
This protocol is designed to ensure compliance with these federal standards, which include proper waste identification, segregation, labeling, and storage.[12][13][14]
Part 3: Pre-Disposal Protocol: Preparation and Safety
Before handling the waste, a systematic preparation is essential. This ensures that the process is executed safely and efficiently, minimizing risk to personnel and the environment.
Engineering Controls : All handling and packaging of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this chemical waste.
| PPE | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant | To prevent skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles or splashes.[16] |
| Lab Coat | Standard | To protect skin and clothing from contamination. |
Waste Container Setup :
-
Select a Container : Choose a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle with a screw-top lid is ideal. The container must be in good condition with no leaks or cracks.[1][17]
-
Initial Labeling : Before the first drop of waste is added, the container must be labeled.[1] The label must include the words "Hazardous Waste" and the full chemical name(s) of the contents.[17]
Part 4: Step-by-Step Disposal Procedure
This section provides the core operational workflow for safely disposing of pure this compound and any materials contaminated with it.
Experimental Protocol: Waste Segregation and Containerization
-
Segregation : Using the decision workflow below, classify the waste. As this compound contains bromine, it is unequivocally a Halogenated Organic Waste . It must not be mixed with non-halogenated waste streams.[3][4]
-
Transfer of Solid Waste : Carefully transfer the solid chemical waste into the pre-labeled "Hazardous Waste" container using a dedicated spatula or scoop. Minimize the generation of dust.
-
Disposal of Contaminated Materials : Any disposable items that have come into direct contact with the chemical, such as weigh boats, contaminated gloves, or paper towels used for cleanup, must be placed in the same designated solid hazardous waste container.
-
Secure the Container : Tightly seal the screw-top lid on the waste container to prevent spills or the release of vapors.[1][18]
-
Finalize the Label : Update the hazardous waste label with the date accumulation started and the specific components and their approximate quantities.
-
Storage : Place the sealed and fully labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[17] An SAA must be at or near the point of generation and under the control of the laboratory personnel.[19]
-
Arrange for Pickup : Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal.[17]
Mandatory Visualization: Waste Segregation Workflow
The following diagram illustrates the critical decision-making process for segregating chemical waste, which forms the logical foundation of this protocol.
Caption: Waste segregation decision flow for laboratory chemicals.
Part 5: Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is crucial.
-
Spill Cleanup (Small Scale) :
-
Alert personnel in the immediate area.
-
If safe to do so, prevent the spill from spreading.
-
Wear the appropriate PPE as listed in Part 3.
-
Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover the spill.
-
Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[20]
-
Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[7][21] Seek medical attention if irritation develops or persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[20]
-
By adhering to this comprehensive guide, you build a self-validating system of safety and compliance, ensuring that the lifecycle of this compound in your laboratory concludes with minimal risk and maximum responsibility.
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The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Clym Environmental. Retrieved from [Link]
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How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]
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What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage. Retrieved from [Link]
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Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). Medical Waste Disposal. Retrieved from [Link]
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OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide (CAS No. 23543-31-9).[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally related haloacetamides and nitrophenyl compounds. This approach ensures a cautious and comprehensive framework for laboratory safety.
Hazard Analysis and Risk Assessment
This compound is a compound that combines the structural features of a bromoacetamide and a nitrophenyl group. While specific toxicity data is limited, the hazards can be inferred from these components. Bromoacetamides are known to be reactive and potentially hazardous, while nitrophenyl compounds can also pose significant health risks.[4][5][6][7]
Anticipated Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[5][6]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[5][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5][7]
Due to these potential hazards, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.[10][11][12]
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Required if dust is generated. Use a NIOSH-approved respirator with a particulate filter. |
| Conducting Reactions | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required if performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator with appropriate cartridges. |
Safe Handling and Operational Plan
A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of the handling process, from preparation to disposal.
Figure 1: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to understand the potential hazards.
-
Put on all required personal protective equipment as outlined in the table above.[13]
-
Prepare the workspace within a certified chemical fume hood to minimize inhalation exposure.[14]
-
-
Handling:
-
When weighing the solid compound, do so in a ventilated enclosure or a fume hood to avoid generating dust.[14]
-
Use appropriate tools, such as a spatula, to handle the solid.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound.
-
Segregate all waste (solid and liquid) into appropriately labeled hazardous waste containers.[15]
-
Follow your institution's Environmental Health & Safety (EH&S) guidelines for the final disposal of chemical waste.[15]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Spill Response Workflow:
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
